Product packaging for Fmoc-D-Leu-OH(Cat. No.:CAS No. 114360-54-2; 35661-60-0)

Fmoc-D-Leu-OH

Cat. No.: B2960068
CAS No.: 114360-54-2; 35661-60-0
M. Wt: 353.418
InChI Key: CBPJQFCAFFNICX-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Leu-OH is a leucine derivative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23NO4 B2960068 Fmoc-D-Leu-OH CAS No. 114360-54-2; 35661-60-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPJQFCAFFNICX-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114360-54-2
Record name (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylpentanoic acid
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Record name N-(9-Fluorenylmethoxycarbonyl)-D-leucine
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Foundational & Exploratory

Fmoc-D-Leu-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Fremont, CA – November 29, 2025 – Fmoc-D-Leu-OH, an N-α-Fmoc-protected form of D-leucine, is a critical building block in modern solid-phase peptide synthesis (SPPS). Its unique stereochemistry and the versatile fluorenylmethoxycarbonyl (Fmoc) protecting group make it an indispensable component in the development of peptide-based therapeutics, including enzyme inhibitors, receptor antagonists, and novel antibiotics. This technical guide provides an in-depth overview of the chemical properties, experimental protocols, and applications of this compound for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReferences
Molecular Formula C₂₁H₂₃NO₄[1][2]
Molecular Weight 353.41 g/mol
CAS Number 114360-54-2
Melting Point 148 - 163 °C
Appearance White to off-white powder
Purity ≥99.0% (HPLC)
Optical Rotation [α]²⁰/D +25 ±2° (c=1 in DMF)
Solubility Soluble in DMSO and DMF
Storage Store at 2-8°C, desiccated and protected from light.

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. Below is a summary of typical spectroscopic data. Note that the provided spectra are for the L-enantiomer, Fmoc-L-Leu-OH, which is spectroscopically identical to the D-enantiomer in standard achiral solvents.

TechniqueKey FeaturesReferences
¹H NMR Spectra show characteristic peaks for the fluorenyl, methoxy, and leucine protons.
¹³C NMR Spectra display distinct signals for the carbonyl, aromatic, and aliphatic carbons.
IR Spectroscopy Infrared spectra exhibit characteristic absorption bands for N-H, C=O, and aromatic C-H bonds.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis. The Fmoc group provides stable protection of the alpha-amino group under acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This orthogonality allows for the selective deprotection and coupling of amino acids to a growing peptide chain anchored to a solid support.

The incorporation of D-amino acids, such as D-leucine, is a key strategy in drug design to enhance peptide stability against enzymatic degradation, improve oral bioavailability, and modulate biological activity.

Experimental Protocols

Detailed methodologies for the key steps in SPPS involving this compound are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence and solid support used.

1. Resin Swelling and Fmoc Deprotection

  • Objective: To prepare the solid support and deprotect the N-terminal Fmoc group of the resin-bound amino acid or peptide.

  • Methodology:

    • Swell the resin (e.g., Rink amide, Wang) in DMF for 30-60 minutes.

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5-20 minutes at room temperature.

    • Drain the deprotection solution.

    • Wash the resin extensively with DMF to remove residual piperidine and the cleaved Fmoc-piperidine adduct.

2. Amino Acid Activation and Coupling

  • Objective: To activate the carboxylic acid of this compound and couple it to the free N-terminal amine of the resin-bound peptide.

  • Methodology:

    • In a separate vessel, dissolve this compound (2-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.

    • Add a base, such as diisopropylethylamine (DIPEA), to the activation mixture.

    • Allow the activation to proceed for several minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Drain the coupling solution.

    • Wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

3. Cleavage from Resin and Final Deprotection

  • Objective: To cleave the synthesized peptide from the solid support and remove any side-chain protecting groups.

  • Methodology:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge and decant the ether to isolate the crude peptide.

    • Wash the peptide pellet with cold ether and dry under vacuum.

Mandatory Visualizations

The following diagrams illustrate the key workflows and chemical transformations involving this compound.

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Cycle cluster_final_steps Final Steps Resin Fmoc-AA-Resin Swell Swell in DMF Resin->Swell 1. Deprotection 20% Piperidine in DMF Swell->Deprotection 2. Washing1 Wash with DMF Deprotection->Washing1 3. Deprotected_Resin H2N-AA-Resin Washing1->Deprotected_Resin 4. Coupling Couple to Resin Deprotected_Resin->Coupling 6. Activation Activate this compound (e.g., HBTU/DIPEA) Activation->Coupling 5. Washing2 Wash with DMF/DCM Coupling->Washing2 7. Coupled_Peptide Fmoc-D-Leu-AA-Resin Washing2->Coupled_Peptide 8. Cleavage Cleavage from Resin (e.g., TFA Cocktail) Coupled_Peptide->Cleavage Repeat cycles then proceed Precipitation Precipitate with Ether Cleavage->Precipitation 9. Purification Purify Peptide (HPLC) Precipitation->Purification 10. Final_Peptide Final D-Leu containing Peptide Purification->Final_Peptide 11. deprotection_mechanism Fmoc_Peptide Fmoc-NH-Peptide Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine (β-proton abstraction) Piperidine Piperidine (Base) Piperidine->Intermediate Adduct Dibenzofulvene-Piperidine Adduct Piperidine->Adduct Michael Addition Dibenzofulvene Dibenzofulvene Intermediate->Dibenzofulvene Elimination Carbamic_Acid Unstable Carbamic Acid Intermediate->Carbamic_Acid Dibenzofulvene->Adduct Free_Amine H2N-Peptide Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Decarboxylation

References

An In-depth Technical Guide to the Structure and Chirality of Fmoc-D-Leu-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical characterization of N-α-(9-Fluorenylmethoxycarbonyl)-D-leucine (Fmoc-D-Leu-OH). This compound is a critical building block in solid-phase peptide synthesis (SPPS) for the introduction of D-leucine residues, which can confer unique properties to synthetic peptides, such as increased enzymatic stability.

Core Concepts: Structure and Physicochemical Properties

This compound is a derivative of the amino acid D-leucine, where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is stable under acidic conditions but readily cleaved by a mild base, such as piperidine, a characteristic that is fundamental to its use in Fmoc-based SPPS.

The chemical structure of this compound is depicted below:

Caption: Chemical Structure of this compound.

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 114360-54-2[1]
Molecular Formula C₂₁H₂₃NO₄
Molecular Weight 353.41 g/mol
Appearance White to off-white solid
Melting Point 148 - 163 °C[2]
Solubility Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO)

Chirality and Stereochemistry

The chirality of this compound is determined by the stereocenter at the alpha-carbon (Cα) of the leucine moiety. The "D" designation indicates that it is the enantiomer of the naturally occurring L-leucine. According to the Cahn-Ingold-Prelog (CIP) priority rules, the stereochemistry at the Cα of D-leucine is (R).

The stereochemical integrity of this compound is paramount for its application in peptide synthesis, as the chirality of the amino acid residues dictates the three-dimensional structure and biological activity of the resulting peptide. The optical rotation is a key parameter used to confirm the enantiomeric purity of the compound.

Stereochemical PropertyValue
Chirality at Cα D-configuration / (R)-configuration
Optical Rotation [α]D²⁰ +25 ±2° (c=1 in DMF)

Experimental Protocols for Characterization

The structural and stereochemical confirmation of this compound relies on a suite of analytical techniques. Detailed experimental protocols for the key methods are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature.

  • Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction.

Expected ¹H NMR Chemical Shifts (Reference: Fmoc-L-Leu-OH): The spectrum will exhibit characteristic signals for the protons of the fluorenyl group (typically in the aromatic region, ~7.2-7.8 ppm), the leucine side chain, and the α-proton.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg of this compound in 0.6 mL of a suitable deuterated solvent.

  • Instrumentation: Use a high-resolution NMR spectrometer equipped with a carbon probe.

  • Data Acquisition: Acquire the ¹³C NMR spectrum, often requiring a larger number of scans compared to ¹H NMR for adequate signal-to-noise.

  • Data Processing: Process the data as described for ¹H NMR.

Expected ¹³C NMR Chemical Shifts (Reference: Fmoc-L-Leu-OH): The spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons of the Fmoc group, and the aliphatic carbons of the leucine residue.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to confirm its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.

  • Instrumentation: Use an ESI mass spectrometer.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in either positive or negative ion mode. In positive ion mode, the [M+H]⁺ or [M+Na]⁺ ions are typically observed. In negative ion mode, the [M-H]⁻ ion is expected.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and confirm that its mass-to-charge ratio (m/z) corresponds to the calculated molecular weight of this compound.

IonCalculated m/z
[M+H]⁺354.17
[M+Na]⁺376.15
[M-H]⁻352.16
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial technique for determining the enantiomeric purity of this compound.

Chiral HPLC Protocol:

  • Instrumentation: Utilize an HPLC system equipped with a chiral stationary phase (CSP) column. Polysaccharide-based CSPs are often effective for the separation of Fmoc-amino acid enantiomers.

  • Mobile Phase: A typical mobile phase for reversed-phase chiral HPLC would consist of a mixture of an aqueous buffer (e.g., with trifluoroacetic acid) and an organic modifier like acetonitrile or methanol. The exact composition should be optimized for the specific column used.

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase.

  • Analysis: Inject the sample onto the column and monitor the elution profile using a UV detector, typically at a wavelength where the Fmoc group absorbs strongly (around 265 nm). The retention times of the D- and L-enantiomers will differ, allowing for their separation and quantification.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural and Stereochemical Characterization cluster_results Data Analysis and Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS OpticalRotation Optical Rotation Purification->OpticalRotation ChiralHPLC Chiral HPLC Purification->ChiralHPLC StructureConfirmation Structure Confirmation NMR->StructureConfirmation MS->StructureConfirmation PurityConfirmation Purity and Enantiomeric Excess Determination OpticalRotation->PurityConfirmation ChiralHPLC->PurityConfirmation

Caption: Workflow for this compound Characterization.

Conclusion

This technical guide has detailed the essential structural features, stereochemistry, and analytical methodologies for the characterization of this compound. A thorough understanding and application of these principles and protocols are critical for ensuring the quality and reliability of this key reagent in the synthesis of peptides for research and drug development.

References

A Technical Guide to the Applications of (R)-Fmoc-2-amino-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Fmoc-2-amino-4-methylpentanoic acid , also known as Fmoc-D-leucine (Fmoc-D-Leu-OH), is a critical chiral building block in modern biochemistry and pharmaceutical development. Its unique structural properties, including the bulky isobutyl side chain and the D-configuration of its alpha-carbon, offer significant advantages in the synthesis of peptides and peptidomimetics with enhanced therapeutic potential. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine is fundamental to its widespread use in solid-phase peptide synthesis (SPPS), allowing for controlled, stepwise assembly of peptide chains.

This guide provides an in-depth exploration of the core applications of (R)-Fmoc-2-amino-4-methylpentanoic acid, with a focus on its role in peptide synthesis and drug discovery. We will delve into quantitative data, detailed experimental protocols, and visual representations of key processes to offer a comprehensive resource for professionals in the field.

Core Applications

The primary applications of (R)-Fmoc-2-amino-4-methylpentanoic acid stem from its utility as a protected D-amino acid in peptide synthesis.[1][2][3] Its incorporation into peptide sequences is a key strategy for overcoming some of the inherent limitations of peptide-based therapeutics, such as susceptibility to enzymatic degradation.

Key Application Areas:

  • Peptide Synthesis: It is a fundamental component in the solid-phase synthesis of peptides, where the Fmoc group provides a base-labile protecting group for the amine, enabling sequential addition of amino acids to a growing peptide chain.[1][4]

  • Drug Development: The introduction of D-leucine into peptide drug candidates can significantly enhance their proteolytic stability, leading to a longer in-vivo half-life and improved bioavailability. This is because naturally occurring proteases are stereospecific for L-amino acids.

  • Chiral Synthesis: The (R)-configuration makes it a valuable tool in chiral synthesis for producing enantiomerically pure compounds, which is crucial in the development of pharmaceuticals where stereochemistry dictates biological activity.

  • Bioconjugation: This compound is utilized in bioconjugation processes to link peptides to other biomolecules, which can be instrumental in creating targeted therapies and diagnostic tools.

  • Neuroscience Research: It plays a role in the synthesis of neuropeptides, which are vital for studying neurological functions and developing potential treatments for neurological disorders.

Data Presentation

The incorporation of (R)-2-amino-4-methylpentanoic acid (D-leucine) into a peptide sequence has a profound and quantifiable impact on its stability against enzymatic degradation. The following tables summarize key quantitative data related to the performance of this compound in peptide synthesis and the resulting properties of the peptides.

Table 1: Comparative Enzymatic Stability of a Model Antimicrobial Peptide (AMP)

This table illustrates the enhanced resistance to proteolysis when L-amino acids are substituted with their D-enantiomers. The data shows the percentage of a model AMP remaining after incubation with the protease trypsin over 24 hours.

Time (hours)Remaining L-amino acid AMP (%)Remaining D-amino acid substituted AMP (%)
0100100
14598
51085
18<165
24058

Data synthesized from multiple sources demonstrating the general trend of increased stability.

Table 2: Performance Parameters in Solid-Phase Peptide Synthesis (SPPS)

This table compares the typical performance of Fmoc-based SPPS, which utilizes building blocks like this compound, with the older solution-phase synthesis method.

ParameterThis compound (Solid-Phase)Z-D-Leu-OH.DCHA (Solution-Phase)
Synthesis Environment Peptide chain on a solid resinReactants in solution
Typical Per-Step Coupling Yield Excellent (>99%)Good to excellent, but purification losses at each step can lower overall yield.
Purification Simple washing and filtration after each step.Labor-intensive (extraction, crystallization) after each step.
Scalability Highly scalable and amenable to automation for long peptides.Well-suited for large-scale synthesis of short peptides.
Deprotection Conditions Milder (e.g., piperidine in DMF).Harsher (e.g., catalytic hydrogenation, strong acids).
Overall Time Efficiency Faster for long peptides due to a simplified workflow.Can be time-consuming due to multi-step purification.

Experimental Protocols

Detailed methodologies are crucial for the successful application of (R)-Fmoc-2-amino-4-methylpentanoic acid. Below are protocols for its use in solid-phase peptide synthesis and for assessing the enzymatic stability of the resulting peptides.

Protocol 1: Solid-Phase Synthesis of a Peptide Incorporating this compound

This protocol outlines the manual solid-phase synthesis of a peptide on a Rink Amide resin, a common solid support for producing C-terminally amidated peptides.

Materials:

  • Rink Amide Resin

  • (R)-Fmoc-2-amino-4-methylpentanoic acid (this compound) and other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF (Deprotection solution)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or other suitable coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)-based cleavage cocktail (e.g., TFA/Triisopropylsilane/Water 95:2.5:2.5)

  • Solid-phase synthesis vessel

  • Shaker or vortexer

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF in the synthesis vessel for at least 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5-10 minutes to remove the Fmoc protecting group from the resin's linker. Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) and then with DCM (3-5 times) to remove residual piperidine and byproducts.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. This pre-activates the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours to ensure complete coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2) and wash the resin (step 3).

  • Cleavage and Global Deprotection: Treat the resin with the TFA-based cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Comparative Enzymatic Digestion Assay

This protocol details a standardized procedure for comparing the enzymatic stability of a peptide containing D-leucine with its all-L-amino acid counterpart.

Materials:

  • Peptide with L-leucine (Control Peptide)

  • Peptide with D-leucine (Test Peptide)

  • Trypsin, sequencing grade

  • Ammonium Bicarbonate (NH4HCO3) buffer (50 mM, pH 7.8)

  • Formic Acid

  • Thermomixer or incubator

  • RP-HPLC system

Methodology:

  • Peptide and Enzyme Preparation:

    • Prepare stock solutions of the control and test peptides in ultrapure water.

    • Prepare a stock solution of trypsin in 50 mM NH4HCO3 buffer.

  • Digestion Reaction Setup:

    • In separate microcentrifuge tubes, dilute the control and test peptides in the NH4HCO3 buffer.

    • Add trypsin to each tube to a final enzyme-to-substrate ratio of 1:50 (w/w).

    • Prepare control samples for each peptide without the addition of trypsin to account for non-enzymatic degradation.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with gentle shaking.

    • Collect aliquots from each tube at specified time points (e.g., 0, 1, 5, 18, and 24 hours).

  • Reaction Quenching: Immediately stop the enzymatic reaction in the collected aliquots by adding formic acid.

  • RP-HPLC Analysis:

    • Analyze the quenched samples by RP-HPLC to quantify the amount of remaining intact peptide.

    • Calculate the percentage of remaining peptide at each time point relative to the 0-hour time point.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the application of (R)-Fmoc-2-amino-4-methylpentanoic acid.

sps_workflow cluster_resin_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps start Start with Resin swell Swell Resin in DMF start->swell deprotection Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 Wash (DMF & DCM) deprotection->wash1 coupling Couple Activated This compound wash1->coupling wash2 Wash (DMF & DCM) coupling->wash2 wash2->deprotection Repeat for next amino acid final_deprotection Final Fmoc Deprotection wash2->final_deprotection After last amino acid cleavage Cleavage from Resin & Global Deprotection (TFA) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end Pure Peptide purification->end enzymatic_stability_assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis peptides Prepare L- and D-Peptide Stock Solutions setup Set up Digestion Reactions (Peptide + Trypsin in Buffer) peptides->setup enzyme Prepare Trypsin Stock Solution enzyme->setup incubate Incubate at 37°C setup->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench Reaction (Formic Acid) sample->quench hplc Analyze by RP-HPLC quench->hplc quantify Quantify Remaining Intact Peptide hplc->quantify result Compare Stability Profiles quantify->result stability_comparison cluster_l_peptide L-Amino Acid Peptide cluster_d_peptide D-Amino Acid Peptide l_peptide L-Peptide protease_l Protease l_peptide->protease_l Recognized degraded_l Rapid Degradation protease_l->degraded_l Cleavage d_peptide D-Peptide (containing D-Leucine) protease_d Protease d_peptide->protease_d Not Recognized stable_d Enhanced Stability d_peptide->stable_d Resists Cleavage

References

An In-depth Technical Guide to the Role of Fmoc-D-leucine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-D-leucine, a critical building block in modern peptide synthesis. We will delve into its chemical properties, its integral role in Solid-Phase Peptide Synthesis (SPPS), detailed experimental protocols, and the impact of its stereochemistry on the final peptide product.

Introduction to Fmoc-D-leucine

Fmoc-D-leucine, chemically known as (R)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-leucine, is a derivative of the amino acid D-leucine. The key feature of this compound is the fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the alpha-amino group. This base-labile protecting group is central to the widely adopted Fmoc-based solid-phase peptide synthesis strategy, which offers milder deprotection conditions compared to the traditional Boc/Benzyl approach[1]. The incorporation of D-amino acids, such as D-leucine, into peptide chains can enhance their stability against enzymatic degradation, a crucial attribute for therapeutic peptides.

Physicochemical Properties of Fmoc-D-leucine

A thorough understanding of the physicochemical properties of Fmoc-D-leucine is essential for its effective application in peptide synthesis.

PropertyValueReference
Synonyms Fmoc-D-Leu-OH, (R)-Fmoc-2-amino-4-methylpentanoic acid[2]
CAS Number 114360-54-2[2]
Molecular Formula C₂₁H₂₃NO₄[2]
Molecular Weight 353.41 g/mol
Appearance White to off-white solid[3]
Melting Point 148 - 163 °C
Optical Rotation [α]D²⁰ = +25 ±2° (c=1 in DMF)
Purity ≥ 99.5% (Chiral HPLC)
Storage Conditions 2-8°C
Solubility

The solubility of Fmoc-amino acids is a critical factor in SPPS, directly impacting coupling efficiency. While specific quantitative data for Fmoc-D-leucine is not extensively published, data for its enantiomer, Fmoc-L-leucine, provides a strong indication of its solubility profile.

SolventSolubility (Fmoc-L-leucine)Reference
Dimethylformamide (DMF)~30 mg/mL
N-Methyl-2-pyrrolidone (NMP)Soluble
Dichloromethane (DCM)Soluble
Ethanol~30 mg/mL
Dimethyl sulfoxide (DMSO)~30 mg/mL
Aqueous BuffersSparingly soluble (~0.5 mg/mL in 1:1 ethanol:PBS)

The Core of Peptide Synthesis: The Fmoc-SPPS Cycle

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is an iterative process that enables the controlled, stepwise addition of amino acids to a growing peptide chain anchored to a solid support (resin). The cycle for incorporating Fmoc-D-leucine is identical to that of other Fmoc-protected amino acids and consists of three primary steps: deprotection, coupling, and washing.

Fmoc_SPPS_Cycle Resin Resin-NH-Peptide-Fmoc Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Removal of Fmoc & Dibenzofulvene Adduct Coupling Coupling (Fmoc-D-leucine + Activator) Washing1->Coupling Free N-terminus Washing2 Washing (DMF) Coupling->Washing2 Formation of Peptide Bond Elongated_Peptide Resin-NH-Peptide-D-Leu-Fmoc Washing2->Elongated_Peptide Elongated_Peptide->Deprotection Repeat Cycle

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the manual synthesis of a peptide containing Fmoc-D-leucine.

Resin Preparation and Swelling
  • Resin Selection : Choose a resin appropriate for the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, Wang or 2-Chlorotrityl resin for a C-terminal carboxylic acid).

  • Weighing : Weigh the desired amount of resin into a fritted syringe or a dedicated reaction vessel. For a 0.1 mmol synthesis, approximately 100-200 mg of resin is typically used, depending on its loading capacity.

  • Swelling : Add sufficient N,N-Dimethylformamide (DMF) to cover the resin (approximately 10-15 mL per gram of resin). Agitate the suspension for 30-60 minutes at room temperature to ensure complete swelling of the resin beads.

  • Solvent Removal : Drain the DMF by applying gentle vacuum or nitrogen pressure.

Fmoc Deprotection

The removal of the Fmoc group exposes the N-terminal amine for the subsequent coupling reaction.

Fmoc_Deprotection cluster_reactants Reactants cluster_products Products Fmoc_Peptide Fmoc-NH-Peptide-Resin Free_Amine H₂N-Peptide-Resin Fmoc_Peptide->Free_Amine β-elimination Piperidine Piperidine Adduct Dibenzofulvene-Piperidine Adduct Piperidine->Adduct Trapping of Dibenzofulvene

Caption: Mechanism of Fmoc deprotection by piperidine.

Protocol:

  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5-20 minutes at room temperature. A common procedure involves two treatments: one for 5 minutes followed by a second for 15 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Coupling of Fmoc-D-leucine

The coupling step involves the activation of the carboxylic acid of Fmoc-D-leucine and its subsequent reaction with the free N-terminal amine of the resin-bound peptide.

Coupling Reagent Comparison:

Reagent ClassExample ReagentsActivation MechanismKey CharacteristicsReferences
Carbodiimides DICForms O-acylisourea intermediate. Used with additives like HOBt or OxymaPure to form active esters.Cost-effective. DIC is preferred for SPPS due to its soluble urea byproduct.
Aminium/Uronium Salts HBTU, HATU, COMUForms active esters (OBt, OAt, or Oxyma) in the presence of a base.High reactivity and fast coupling times. HATU and COMU are highly efficient and reduce racemization.
Phosphonium Salts PyBOP, PyAOPForms active esters (OBt or OAt) in the presence of a base.Very efficient, often used for difficult sequences. Can result in cleaner reactions than uronium salts.

Protocol (using HBTU/HOBt):

  • Activation Solution : In a separate vial, dissolve Fmoc-D-leucine (2-5 equivalents relative to resin loading), HBTU (1.95 equivalents), and HOBt (2 equivalents) in DMF.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (4 equivalents) to the activation solution and mix for 1-2 minutes.

  • Coupling : Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 30-120 minutes.

  • Monitoring : Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test or a ninhydrin test. A negative result (yellow beads with Kaiser test) indicates the absence of free primary amines and thus a complete reaction.

  • Washing : Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

Cleavage and Final Deprotection

After the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously.

Protocol:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash the pellet with cold diethyl ether.

  • Dry the crude peptide under vacuum.

Racemization of Fmoc-D-leucine in Peptide Synthesis

Racemization, the conversion of a chiral amino acid to its enantiomer, is a potential side reaction during peptide synthesis, particularly during the activation step. For Fmoc-D-leucine, this would result in the undesired incorporation of Fmoc-L-leucine. While leucine is not among the most susceptible amino acids to racemization (unlike histidine and cysteine), the choice of coupling reagents and conditions can influence the degree of epimerization.

The use of carbodiimides like DIC in the absence of an additive can lead to higher rates of racemization. The addition of 1-hydroxybenzotriazole (HOBt) or its analogues significantly suppresses this side reaction by forming an active ester that is less prone to racemization. Uronium/aminium and phosphonium-based reagents like HBTU and PyBOP, when used with HOBt or HOAt, also generally result in low levels of racemization.

While specific quantitative data for the racemization of Fmoc-D-leucine is scarce, studies on its L-enantiomer and other amino acids indicate that with modern coupling protocols, racemization can be kept to a minimum, often below detectable limits.

Logical Workflow of Manual SPPS

The following diagram illustrates the logical workflow of a manual solid-phase peptide synthesis cycle.

Manual_SPPS_Workflow start Start with Resin-NH-Peptide(n)-Fmoc deprotection Add 20% Piperidine/DMF start->deprotection agitate_deprotect Agitate (5-20 min) deprotection->agitate_deprotect drain_deprotect Drain Solution agitate_deprotect->drain_deprotect wash_dmf1 Wash with DMF (x5-7) drain_deprotect->wash_dmf1 kaiser_test_pre Kaiser Test (Optional) Should be positive (blue) wash_dmf1->kaiser_test_pre activate_aa Activate this compound (HBTU/HOBt/DIPEA in DMF) kaiser_test_pre->activate_aa add_activated_aa Add Activated AA to Resin activate_aa->add_activated_aa agitate_couple Agitate (30-120 min) add_activated_aa->agitate_couple kaiser_test_post Kaiser Test Should be negative (yellow) agitate_couple->kaiser_test_post drain_couple Drain Solution kaiser_test_post->drain_couple wash_dmf2 Wash with DMF (x3-5) drain_couple->wash_dmf2 wash_dcm Wash with DCM (x3-5) wash_dmf2->wash_dcm end End with Resin-NH-Peptide(n+1)-Fmoc wash_dcm->end

Caption: A logical workflow for a manual SPPS cycle.

Conclusion

Fmoc-D-leucine is an indispensable reagent for the synthesis of peptides with enhanced stability and unique structural properties. Its successful incorporation relies on a sound understanding of the principles of Fmoc-SPPS, careful execution of experimental protocols, and the selection of appropriate reagents to ensure high coupling efficiency while minimizing side reactions such as racemization. This guide provides the foundational knowledge and practical protocols to effectively utilize Fmoc-D-leucine in peptide synthesis, empowering researchers in the development of novel peptide-based therapeutics and research tools.

References

The Chirality Advantage: A Technical Guide to the Biological Significance of D-Amino Acids in Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of D-amino acids into peptides represents a paradigm shift in peptide-based drug design and development. While nature predominantly utilizes L-amino acids, the strategic substitution with their non-natural D-enantiomers offers a powerful tool to overcome the inherent limitations of peptide therapeutics, namely their poor stability and rapid degradation in vivo. This technical guide provides a comprehensive overview of the core significance of D-amino acids in peptides, focusing on their impact on proteolytic stability, receptor binding affinity, and overall biological activity. Detailed experimental protocols for the synthesis and analysis of D-amino acid-containing peptides are provided, alongside a quantitative analysis of their enhanced properties and visualizations of key biological pathways and experimental workflows.

Introduction: The Chirality Advantage in Peptide Therapeutics

Peptides, with their high specificity and low toxicity, are attractive therapeutic agents. However, their clinical utility is often hampered by rapid clearance due to proteolysis by endogenous enzymes.[1] Proteases are stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids. The introduction of D-amino acids, the mirror images of their L-counterparts, renders peptides resistant to these enzymatic degradation pathways, thereby significantly extending their in vivo half-life and bioavailability.[1][2] This fundamental principle has driven the development of more robust and effective peptide-based drugs.

Beyond enhancing stability, the incorporation of D-amino acids can also profoundly influence peptide conformation, receptor binding, and immunogenicity.[3][4] This guide will delve into these critical aspects, providing the technical details necessary for researchers and drug developers to harness the full potential of D-amino acid-containing peptides.

Enhanced Proteolytic Stability

The primary and most well-established advantage of incorporating D-amino acids is the significant increase in resistance to enzymatic degradation. Proteases, evolved to recognize the specific stereochemistry of L-amino acids, are generally unable to efficiently hydrolyze peptide bonds involving D-amino acid residues.

Quantitative Analysis of Stability

The following tables summarize quantitative data from various studies, highlighting the enhanced stability of peptides containing D-amino acids compared to their L-amino acid counterparts when exposed to serum or specific proteases.

Peptide/AnalogModificationHalf-life (in human serum)Reference
(L)-GLP1Native L-peptide< 1 hour
(D)-GLP1All D-amino acid analog> 6 hours (80% remaining)
L-Melittin MicellesL-amino acid peptideTolerated two injections in mice
D-Melittin MicellesD-amino acid peptideTolerated four injections in mice
L-peptideC-terminal L-amino acidsDegraded within 4 hours (Proteinase K)
D-peptide modifiedC-terminal D-amino acids15% remaining after 24 hours (Proteinase K)

Table 1: Comparative stability of L- and D-amino acid containing peptides in serum and in the presence of proteases.

PeptideModificationHalf-life (in human blood plasma)95% Confidence Interval
Peptide 1Tam-labeled43.5 h39.2–48.5 h
Peptide 2Tam-labeled3.2 h2.6–4.1 h
Peptide 3Tam-labeled50.5 h39.8–66.7 h
Peptide 4Tam-labeled, with Odd~90% intact after 72hN/A

Table 2: Half-life of Tam-labeled peptides in human blood plasma, demonstrating variability in stability based on sequence and modifications.

Modulation of Receptor Binding and Biological Activity

The introduction of D-amino acids can alter the three-dimensional structure of a peptide, which in turn can affect its binding affinity for its biological target. This can lead to a range of outcomes, from retained or enhanced activity to complete loss of function.

Impact on Receptor Binding Affinity

The effect of D-amino acid substitution on receptor binding is context-dependent. In some instances, the altered conformation can lead to a more favorable interaction with the receptor, resulting in higher affinity. Conversely, if the L-stereochemistry is critical for a key interaction, substitution with a D-amino acid can diminish or abolish binding.

Peptide LigandTarget ReceptorModificationBinding Affinity (Kd)Reference
Gb-1Glycoprotein-2 (GP-2)L-amino acid peptide68 nM
Gb-2Glycoprotein-2 (GP-2)L-amino acid peptide250 nM
Gb-3Glycoprotein-2 (GP-2)L-amino acid peptide272 nM
cyclo[E-LYLAYPAH-K]N-terminal YAPL-amino acid peptide700 nM to 1.5 µM

Table 3: Binding affinities of various L-amino acid peptides to their respective receptors.

Peptide/AnalogReceptorEfficacy (relative to Forskolin)EC50Reference
(L)-GLP1GLP1R67.2%59.6 nM
(D)-GLP1GLP1RSame as (L)-GLP1Not specified

Table 4: Comparative biological activity of L- and D-GLP1 analogs on the GLP1 receptor.

Reduced Immunogenicity

A significant challenge in the development of peptide therapeutics is their potential to elicit an immune response. D-amino acid-containing peptides are generally considered to be less immunogenic than their L-counterparts. This is attributed to the fact that the cellular machinery responsible for antigen processing and presentation is adapted to handle L-amino acids. D-peptides are not efficiently processed by proteases within antigen-presenting cells and, consequently, are less likely to be presented by MHC molecules to T-cells, a critical step in initiating an adaptive immune response.

Peptide ConjugateAntibody Response in MiceReference
L-Melittin VIPER micellesRobust IgG and IgM response against PEG
D-Melittin VIPER micellesNo significant anti-PEG antibody response

Table 5: Comparison of the immunogenicity of polymer-peptide conjugates with L- and D-melittin.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

This protocol outlines the manual synthesis of a peptide containing a D-amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected L-amino acids

  • Fmoc-protected D-amino acids

  • Dimethylformamide (DMF)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Phenol, water, triisopropylsilane (TIPS) (scavengers)

  • Cold diethyl ether

  • SPPS reaction vessel

  • Shaker/agitator

Procedure:

  • Resin Swelling: Place the Rink Amide resin in the SPPS reaction vessel and swell in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times), followed by DCM and MeOH.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (L- or D-), HBTU, and DIPEA in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling (absence of free primary amines). If the test is positive, repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling and washing, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIPS).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Enzymatic Degradation Assay

This protocol describes a general method to assess the stability of a peptide in the presence of serum or a specific protease.

Materials:

  • Peptide stock solution

  • Human serum or specific protease solution (e.g., trypsin, chymotrypsin)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • LC-MS system

Procedure:

  • Incubation:

    • Dilute the peptide to a final concentration in a solution containing human serum (e.g., 25-50% in PBS) or a specific protease in its optimal buffer.

    • Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., ACN with TFA) to the aliquot.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS Analysis:

    • Analyze the supernatant by LC-MS to separate the intact peptide from its degradation products.

    • Monitor the disappearance of the parent peptide peak over time.

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of peptide remaining relative to the 0-minute time point.

    • Determine the half-life (t1/2) of the peptide under the tested conditions.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

This protocol provides a general workflow for measuring the binding affinity of a peptide (analyte) to its target protein (ligand) using SPR.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Ligand (purified protein)

  • Analyte (synthesized peptide)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 1.5-2.5)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the ligand solution over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding:

    • Inject a series of concentrations of the analyte (peptide) over the ligand-immobilized surface and a reference surface (without ligand).

    • Monitor the change in the SPR signal (response units, RU) in real-time.

  • Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the ligand.

  • Regeneration: Inject the regeneration solution to remove any remaining bound analyte, preparing the surface for the next injection cycle.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizations of Key Pathways and Workflows

Signaling Pathway: D-Peptide Agonist of a G-Protein Coupled Receptor (GPCR)

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (inactive) (GDP-bound) GPCR->G_protein Activation (GTP for GDP exchange) Effector Effector Enzyme G_protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production D_Peptide D-Peptide Agonist D_Peptide->GPCR Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: D-peptide agonist binding to a GPCR, initiating an intracellular signaling cascade.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM, MeOH) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for next Amino Acid wash2->repeat end Final Peptide on Resin wash2->end repeat->deprotection

Caption: A single cycle in the solid-phase synthesis of a peptide.

Logical Relationship: Benefits of D-Amino Acid Incorporation

D_Amino_Acid_Benefits cluster_benefits Therapeutic Advantages DAA D-Amino Acid Incorporation Stability Increased Proteolytic Stability DAA->Stability Immunogenicity Reduced Immunogenicity DAA->Immunogenicity Activity Modulated Biological Activity DAA->Activity HalfLife Longer In Vivo Half-Life Stability->HalfLife

Caption: Key therapeutic benefits derived from incorporating D-amino acids into peptides.

Conclusion

The strategic incorporation of D-amino acids is a cornerstone of modern peptide drug design, offering a robust solution to the challenge of proteolytic instability. This guide has provided a comprehensive overview of the significance of D-amino acids, from enhancing stability and reducing immunogenicity to modulating biological activity. The detailed experimental protocols and visualizations serve as a practical resource for researchers in the field, empowering them to design, synthesize, and evaluate novel D-amino acid-containing peptides with improved therapeutic potential. As our understanding of the nuanced effects of chirality on peptide function continues to grow, so too will the opportunities for developing innovative and effective peptide-based medicines.

References

An In-depth Technical Guide to N-(9-fluorenylmethoxycarbonyl)-D-leucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, applications, and relevant experimental protocols for N-(9-fluorenylmethoxycarbonyl)-D-leucine (Fmoc-D-leucine). This compound is a critical reagent in modern synthetic chemistry, particularly in the fields of peptide synthesis and drug discovery.

Core Properties of Fmoc-D-leucine

Fmoc-D-leucine is a derivative of the amino acid D-leucine, where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This protection strategy is fundamental to solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain.[1][2] The key physical and chemical properties of Fmoc-D-leucine are summarized in the table below.

PropertyValueReferences
Molecular Formula C₂₁H₂₃NO₄[1][2][3]
Molecular Weight 353.41 g/mol
Appearance White to off-white powder/solid
Melting Point 148 - 163 °C
Optical Rotation [α]D²⁰ = +25 ±2° (c=1 in DMF)
Solubility Soluble in organic solvents like DMSO and DMF. Sparingly soluble in aqueous buffers.
Storage Conditions 2-8°C, protected from light and moisture.
CAS Number 114360-54-2

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of Fmoc-D-leucine.

Spectroscopic DataDescription
¹H NMR The proton NMR spectrum will show characteristic peaks for the protons of the fluorenyl group, the leucine side chain, and the α-proton.
¹³C NMR The carbon NMR spectrum provides information on the carbon skeleton of the molecule.
IR Spectroscopy Infrared spectroscopy can be used to identify the characteristic functional groups present, such as the carbonyl groups of the Fmoc protector and the carboxylic acid.
Mass Spectrometry Mass spectrometry is used to confirm the molecular weight of the compound.

Experimental Protocols

Fmoc-D-leucine is a cornerstone of Fmoc-based solid-phase peptide synthesis (SPPS). Below are detailed methodologies for its use.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating an Fmoc-D-leucine residue into a peptide chain on a solid support is outlined below.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Swell in DMF Wash1 Washing Deprotection->Wash1 20% Piperidine in DMF Coupling Amino Acid Coupling (Fmoc-D-leucine) Wash1->Coupling Remove piperidine Wash2 Washing Coupling->Wash2 Activate & couple Repeat Repeat Cycle Wash2->Repeat Remove excess reagents Repeat->Deprotection For next amino acid Cleavage Cleavage & Deprotection Repeat->Cleavage After final amino acid Purification Purification Cleavage->Purification TFA cocktail Final_Peptide Pure Peptide Purification->Final_Peptide RP-HPLC

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Detailed Methodologies

3.2.1. Resin Preparation and Swelling

  • Resin Selection: Choose an appropriate resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).

  • Swelling: Place the resin in a reaction vessel and add a suitable solvent, typically N,N-dimethylformamide (DMF). Allow the resin to swell for at least 30 minutes to ensure optimal reaction conditions.

3.2.2. Fmoc Deprotection

The removal of the Fmoc group from the N-terminus of the growing peptide chain is a critical step.

  • Drain the swelling solvent from the resin.

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.

  • Thoroughly wash the resin with DMF to remove all traces of piperidine.

Fmoc_Deprotection Start Fmoc-Protected Peptide on Resin Piperidine Add 20% Piperidine in DMF Start->Piperidine Incubate Incubate 5-10 min Piperidine->Incubate Wash Wash with DMF Incubate->Wash Free_Amine Free N-terminal Amine Wash->Free_Amine

Caption: Fmoc deprotection using piperidine.

3.2.3. Amino Acid Coupling

  • Activation: In a separate vessel, dissolve Fmoc-D-leucine (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HATU, HBTU) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) to activate the carboxylic acid of the Fmoc-D-leucine.

  • Coupling: Add the activated Fmoc-D-leucine solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: After the coupling reaction is complete, drain the solution and wash the resin thoroughly with DMF to remove any unreacted reagents.

3.2.4. Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • Wash the resin with dichloromethane (DCM).

  • Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions. A common cocktail is TFA/water/TIS (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.

  • Dry the crude peptide under vacuum.

Purification and Analysis

3.3.1. HPLC Purification

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A C18 column is commonly used for peptide purification.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptide from the column. The specific gradient will depend on the hydrophobicity of the peptide.

  • Detection: The peptide is detected by monitoring the UV absorbance at 220 nm (for the peptide backbone) and 280 nm (for aromatic residues).

3.3.2. Mass Spectrometry Analysis

Mass spectrometry is used to confirm the identity of the purified peptide by verifying its molecular weight. Techniques such as MALDI-TOF or ESI-MS are commonly employed.

3.3.3. NMR Spectroscopy

For detailed structural characterization, particularly for peptides containing unnatural amino acids or complex modifications, Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized.

Biological Activity and Signaling Pathways

Fmoc-protected amino acids are primarily used in chemical synthesis; however, the final deprotected peptides often have significant biological activity. Notably, Fmoc-L-leucine has been identified as a modulator of the Peroxisome Proliferator-Activated Receptor γ (PPARγ).

PPARγ Signaling Pathway

PPARγ is a ligand-activated transcription factor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. The activation of PPARγ by a ligand, such as Fmoc-L-leucine, initiates a cascade of events leading to the regulation of target gene expression.

PPARg_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Fmoc-D-leucine (Ligand) PPARg PPARγ Ligand->PPARg Binds to LBD RXR RXR PPARg->RXR Heterodimerization CoRepressor Co-repressor PPARg->CoRepressor Release PPRE PPRE (DNA Response Element) PPARg->PPRE Binding RXR->PPRE Binding CoActivator Co-activator PPRE->CoActivator Recruitment Transcription Target Gene Transcription CoActivator->Transcription Initiation mRNA mRNA Transcription->mRNA

Caption: Activation of the PPARγ signaling pathway by a ligand.

The general mechanism of PPARγ activation is as follows:

  • Ligand Binding: A ligand, in this case, Fmoc-D-leucine, enters the cell and binds to the ligand-binding domain (LBD) of PPARγ in the nucleus.

  • Conformational Change and Co-repressor Release: Ligand binding induces a conformational change in PPARγ, leading to the dissociation of co-repressor proteins.

  • Heterodimerization: The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).

  • DNA Binding: The PPARγ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

  • Co-activator Recruitment and Transcription: The binding of the heterodimer to the PPRE facilitates the recruitment of co-activator proteins, which then initiate the transcription of target genes involved in various metabolic processes.

Applications in Research and Drug Development

The use of Fmoc-D-leucine and other Fmoc-protected amino acids is integral to several areas of research and development:

  • Peptide Synthesis: It is a fundamental building block for the synthesis of custom peptides for a wide range of research applications.

  • Drug Discovery: The incorporation of D-amino acids, such as D-leucine, can increase the proteolytic stability of peptide-based drugs, enhancing their therapeutic potential.

  • Development of PPARγ Modulators: As a known PPARγ ligand, Fmoc-L-leucine and its analogs are valuable tools for studying the therapeutic potential of PPARγ modulation in diseases such as type 2 diabetes and certain cancers.

This technical guide provides a foundational understanding of the properties and applications of Fmoc-D-leucine. For specific experimental conditions and troubleshooting, it is recommended to consult the detailed literature and manufacturer's guidelines.

References

A Technical Guide to Fmoc-D-Leu-OH: Properties, Synthesis, and Application in Modulating Neuronal Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-(9-Fluorenylmethoxycarbonyl)-D-leucine (Fmoc-D-Leu-OH), a critical building block in modern peptide chemistry. We will explore its fundamental molecular and physical properties, detailed protocols for its application in solid-phase peptide synthesis (SPPS), and a case study of its use in the synthesis of a neuroactive peptide that modulates voltage-gated sodium channels.

Core Properties of this compound

This compound is a derivative of the D-enantiomer of the amino acid leucine, featuring the acid-labile Fmoc protecting group on its α-amino group. This protecting group is central to the widely used Fmoc/tBu strategy in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to a growing peptide chain under mild basic conditions.[1]

Molecular and Physical Data

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₂₁H₂₃NO₄[1][2][3][4]
Molecular Weight 353.4 g/mol (also cited as 353.41 g/mol )
CAS Number 114360-54-2
Appearance White to off-white powder/solid
Melting Point 148 - 163 °C
Purity ≥ 99.5% (Chiral HPLC)
Optical Rotation [a]D20 = +25 ±2 ° (c=1 in DMF)
Storage Conditions 0 - 8 °C

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone for the incorporation of D-leucine into peptide sequences via Fmoc-based SPPS. The inclusion of D-amino acids is a key strategy in drug development to enhance peptide stability against proteolytic degradation and to modulate biological activity. The general workflow for incorporating this compound into a peptide chain is cyclical, involving deprotection of the N-terminal Fmoc group followed by the coupling of the next Fmoc-protected amino acid.

Experimental Workflow for SPPS

The following diagram illustrates the iterative cycle of solid-phase peptide synthesis.

SPPS_Workflow Resin Resin with growing peptide chain (N-terminal Fmoc-protected) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection 1. Washing1 Washing (DMF) Deprotection->Washing1 2. Coupling Amino Acid Coupling (this compound + Activator) Washing1->Coupling 3. Washing2 Washing (DMF, DCM) Coupling->Washing2 4. Cycle Repeat Cycle for next amino acid Washing2->Cycle 5. Cycle->Deprotection

Iterative cycle of solid-phase peptide synthesis.
Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key steps in SPPS involving this compound. These are generalized protocols and may require optimization based on the specific peptide sequence and resin used.

Table 1: Protocol for Fmoc Deprotection

StepProcedureReagents & ConditionsPurpose
1Resin SwellingSwell the peptide-resin in Dimethylformamide (DMF) for 30-60 minutes in the reaction vessel.To allow reagents to access the reactive sites on the resin beads.
2Initial DeprotectionDrain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes.Initial removal of the Fmoc protecting group.
3Main DeprotectionDrain the solution and add a fresh solution of 20% piperidine in DMF. Agitate for 10-15 minutes.To ensure complete removal of the Fmoc group, exposing the N-terminal amine.
4WashingDrain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).To remove residual piperidine and the cleaved Fmoc-adduct (dibenzofulvene-piperidine).

Table 2: Protocol for Amino Acid Coupling using HBTU/DIPEA

StepProcedureReagents & ConditionsPurpose
1Pre-activationIn a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.To form the activated ester of this compound, making it highly reactive towards the free amine on the resin.
2Coupling ReactionAdd the pre-activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.To form the peptide bond between the activated this compound and the N-terminal of the resin-bound peptide.
3WashingDrain the coupling solution. Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).To remove excess reagents, byproducts (e.g., HOBt, tetramethylurea), and unreacted activated amino acid.
4Monitoring (Optional)Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result indicates a complete coupling reaction.To ensure the efficiency of the coupling step before proceeding to the next cycle.

Case Study: Modulation of Voltage-Gated Sodium Channels by a D-Amino Acid Containing Peptide

Many neuroactive peptides, such as conotoxins, incorporate D-amino acids to enhance their stability and potency. These peptides are often synthesized using the Fmoc-SPPS methodology described above. A prime example is the family of μ-conotoxins, which are potent blockers of voltage-gated sodium channels (NaV channels).

The mechanism of action for μ-conotoxin PIIIA, a peptide synthesized using Fmoc chemistry, involves the physical blockage of the ion channel pore. This inhibition prevents the influx of sodium ions, which is a critical step in the propagation of action potentials in excitable cells like neurons and muscle cells.

Signaling Pathway: Inhibition of Voltage-Gated Sodium Channel

The following diagram illustrates the mechanism by which μ-conotoxin PIIIA inhibits the function of a voltage-gated sodium channel.

NaV_Inhibition cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular NaV_Channel Voltage-Gated Sodium Channel (NaV) Pore Channel Pore NaV_Channel->Pore Na_ion_in Na+ ions Pore->Na_ion_in Conotoxin μ-Conotoxin PIIIA (containing D-amino acids) Conotoxin->Pore Physical Blockage Na_ion_out Na+ ions Na_ion_out->Pore Normal Influx Action_Potential Action Potential Propagation Na_ion_in->Action_Potential Depolarization leads to

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Protection of Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of synthetic peptides for research, diagnostics, and therapeutics.[1] Its widespread adoption is due to its unique base-lability, which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.[1] This approach, known as Fmoc/tBu chemistry, offers milder reaction conditions compared to the older Boc/Bzl strategy, enhancing the stability of sensitive peptide sequences and simplifying the overall synthesis process.[1]

This technical guide provides a comprehensive overview of the core principles of Fmoc protection in amino acids, detailed experimental protocols, quantitative data on reaction kinetics and side reactions, and visual representations of the key chemical processes involved.

Core Principles of Fmoc Chemistry

The success of Fmoc chemistry hinges on a set of fundamental principles that ensure the efficient and precise assembly of amino acid chains. The Fmoc group serves as a temporary protecting group for the α-amino group of an amino acid, preventing unwanted reactions during peptide bond formation.[2]

The Chemistry of Fmoc Protection

The introduction of the Fmoc group to an amino acid is typically achieved by reacting the free amino acid with an Fmoc-donating reagent under basic conditions. The two most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction involves the nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon of the Fmoc reagent. While Fmoc-Cl is more reactive, it is also more susceptible to hydrolysis and can lead to side reactions. Fmoc-OSu is generally preferred due to its greater stability and cleaner reaction profile, resulting in higher purity of the Fmoc-protected amino acid.

Caption: Mechanism of Fmoc protection of an amino acid using Fmoc-OSu.

The Mechanism of Fmoc Deprotection

The key advantage of the Fmoc group is its lability under mild basic conditions, typically using a solution of a secondary amine like piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The deprotection proceeds via a β-elimination mechanism. A proton is abstracted from the C9 position of the fluorenyl ring by the base, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of carbon dioxide and the free amine of the amino acid. The highly reactive DBF is then scavenged by the excess secondary amine to form a stable adduct, preventing its reaction with the newly liberated amine.

SPPS_Workflow Start Start with Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Is peptide complete? No Cleavage Final Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Wash2->Cleavage Is peptide complete? Yes Repeat->Deprotection Purification Peptide Purification (RP-HPLC) Cleavage->Purification End Final Peptide Purification->End

References

A Comprehensive Technical Guide to Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of modern peptide science, enabling the routine and efficient chemical synthesis of peptides. Developed by R.B. Merrifield, who was awarded the Nobel Prize in Chemistry in 1984 for this work, SPPS revolutionized peptide synthesis by introducing an insoluble polymer support.[1] This innovation dramatically simplifies the synthetic process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step reduced to simple filtration and washing.[1][2] This guide provides an in-depth exploration of the core principles, experimental protocols, and key strategies in SPPS, with a focus on the two most prominent chemical approaches: Fmoc and Boc SPPS.

Core Principles of Solid-Phase Peptide Synthesis

The fundamental concept of SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, often a resin.[3][4] The synthesis proceeds in a C-terminal to N-terminal direction. The entire process can be broken down into a series of repeated cycles, with each cycle incorporating a single amino acid. The key steps in each cycle are:

  • Deprotection: Removal of the temporary Nα-protecting group from the terminal amino acid of the resin-bound peptide.

  • Activation and Coupling: Activation of the carboxyl group of the incoming Nα-protected amino acid and subsequent formation of a peptide bond with the deprotected N-terminus of the peptide chain.

  • Washing: Thorough washing of the resin to remove excess reagents and byproducts.

This cyclical process is repeated until the desired peptide sequence is assembled. Upon completion of the chain elongation, the peptide is cleaved from the solid support, and any permanent side-chain protecting groups are removed.

A critical aspect of SPPS is the use of an "orthogonal" protection scheme. This means that the temporary Nα-protecting group and the permanent side-chain protecting groups can be removed under different chemical conditions, ensuring the integrity of the side chains during the deprotection steps of the synthesis cycle.

SPPS Chemical Strategies: Fmoc vs. Boc

Two primary chemical strategies dominate the landscape of SPPS: the Fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) approaches. The choice between these strategies depends on several factors, including the desired peptide sequence, the scale of the synthesis, and the available equipment.

  • Fmoc/tBu Strategy: This is currently the most widely used methodology. It employs the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection. The mild conditions used for Fmoc group removal make this strategy highly versatile.

  • Boc/Bzl Strategy: This is the original "Merrifield" chemistry. It utilizes the acid-labile Boc group for Nα-protection and benzyl (Bzl)-based protecting groups for the side chains, which require a strong acid for removal.

The fundamental process for both strategies is the stepwise assembly of the peptide chain on a solid support.

Experimental Workflow and Signaling Pathways

The general workflow of SPPS is a cyclical process, as illustrated below.

SPPS_Workflow Start Start with Resin-Bound Amino Acid Deprotection Nα-Deprotection Start->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Cycle Repeat Cycle for Each Amino Acid Washing2->Cycle Cycle->Deprotection Next Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection Cycle->Cleavage Final Amino Acid Purification Peptide Purification Cleavage->Purification

General workflow of Solid-Phase Peptide Synthesis (SPPS).
Fmoc SPPS Cycle

The Fmoc SPPS cycle is characterized by the use of a mild base for the deprotection step.

Fmoc_SPPS_Cycle Resin_Fmoc_AA Resin-Peptide-N-Fmoc Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin_Fmoc_AA->Deprotection Washing_Deprotection Washing (DMF) Deprotection->Washing_Deprotection Resin_NH2 Resin-Peptide-NH2 Washing_Deprotection->Resin_NH2 Coupling Coupling of Fmoc-AA-OH + Activation Reagent Resin_NH2->Coupling Washing_Coupling Washing (DMF) Coupling->Washing_Coupling Washing_Coupling->Resin_Fmoc_AA Next Cycle

The cyclical process of Fmoc-based Solid-Phase Peptide Synthesis.
Boc SPPS Cycle

The Boc SPPS cycle utilizes a moderately strong acid for the deprotection step, followed by a neutralization step.

Boc_SPPS_Cycle Resin_Boc_AA Resin-Peptide-N-Boc Deprotection Boc Deprotection (e.g., 25-50% TFA in DCM) Resin_Boc_AA->Deprotection Washing_Deprotection Washing (DCM) Deprotection->Washing_Deprotection Neutralization Neutralization (e.g., 10% DIEA in DCM) Washing_Deprotection->Neutralization Washing_Neutralization Washing (DCM) Neutralization->Washing_Neutralization Resin_NH2 Resin-Peptide-NH2 Washing_Neutralization->Resin_NH2 Coupling Coupling of Boc-AA-OH + Activation Reagent Resin_NH2->Coupling Washing_Coupling Washing (DCM/DMF) Coupling->Washing_Coupling Washing_Coupling->Resin_Boc_AA Next Cycle

The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis.

Key Reagents in SPPS

The success of SPPS relies on a carefully selected set of reagents. The following tables summarize the common reagents used in both Fmoc and Boc strategies.

Table 1: Common Reagents in Fmoc SPPS

Reagent TypeExamplesPurpose
Solid Supports Wang resin, Rink amide resin, 2-Chlorotrityl chloride resinProvides the solid phase for peptide synthesis. The choice of resin determines the C-terminal functionality (acid or amide).
Nα-Protecting Group Fmoc (9-fluorenylmethyloxycarbonyl)Protects the α-amino group of the incoming amino acid.
Deprotection Reagent 20% Piperidine in DMFRemoves the Fmoc group.
Coupling Reagents HBTU, HATU, HCTU, DIC/HOBt, DIC/OxymaActivate the carboxyl group of the incoming amino acid to facilitate peptide bond formation.
Side-Chain Protecting Groups tBu (tert-butyl), Trt (trityl), Boc (tert-butyloxycarbonyl), Pbf (pentamethyldihydrobenzofuran-5-sulfonyl)Protect reactive amino acid side chains.
Cleavage Cocktail Reagent K (TFA/phenol/water/thioanisole/EDT)Cleaves the peptide from the resin and removes side-chain protecting groups.
Solvents DMF (N,N-Dimethylformamide), DCM (Dichloromethane)Used for resin swelling, washing, and as reaction media.

Table 2: Common Reagents in Boc SPPS

Reagent TypeExamplesPurpose
Solid Supports Merrifield resin, PAM resin, BHA resinProvides the solid phase for peptide synthesis.
Nα-Protecting Group Boc (tert-butyloxycarbonyl)Protects the α-amino group of the incoming amino acid.
Deprotection Reagent 25-50% TFA in DCMRemoves the Boc group.
Neutralization Base DIEA (Diisopropylethylamine)Neutralizes the N-terminal ammonium salt after deprotection.
Coupling Reagents DCC/HOBt, HBTU, BOPActivate the carboxyl group of the incoming amino acid.
Side-Chain Protecting Groups Bzl (benzyl), Tos (tosyl)Protect reactive amino acid side chains.
Cleavage Reagent Anhydrous HF (Hydrogen Fluoride), TMSOTfCleaves the peptide from the resin and removes side-chain protecting groups.
Scavengers Anisole, p-cresol, thioanisole, 1,2-ethanedithiol (EDT)Trap reactive carbocations generated during cleavage.
Solvents DCM (Dichloromethane), DMF (N,N-Dimethylformamide)Used for resin swelling, washing, and as reaction media.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key stages of manual SPPS. These protocols are intended as a general guide and may require optimization based on the specific peptide sequence and scale of synthesis.

Protocol 1: Resin Preparation and Swelling
  • Weigh the desired amount of resin and transfer it to a suitable reaction vessel (e.g., a fritted syringe).

  • Add a suitable solvent (DCM for Boc SPPS, DMF for Fmoc SPPS) to cover the resin.

  • Gently agitate the resin for 30-60 minutes to allow for complete swelling.

  • Drain the solvent.

Protocol 2: Fmoc SPPS Cycle

Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the deprotection step with fresh solution for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Amino Acid Coupling (HBTU/DIEA)

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

  • Add DIEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 30-60 minutes at room temperature.

  • Wash the resin thoroughly with DMF (5-7 times).

Protocol 3: Boc SPPS Cycle

Boc Deprotection

  • Add a solution of 25-50% TFA in DCM to the swollen resin.

  • Agitate the mixture for 1-2 minutes and drain.

  • Add fresh deprotection solution and agitate for an additional 20-30 minutes.

  • Drain the solution and wash the resin with DCM (3-5 times).

Neutralization

  • Add a solution of 10% DIEA in DCM to the resin.

  • Agitate for 2 minutes and drain.

  • Repeat the neutralization step.

  • Wash the resin with DCM (3-5 times).

Amino Acid Coupling (DCC/HOBt)

  • In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF or DCM.

  • Add DCC (3 equivalents) and allow the activation to proceed for 10-15 minutes at 0°C.

  • Filter the solution to remove the dicyclohexylurea (DCU) precipitate.

  • Add the filtered, activated amino acid solution to the neutralized resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Wash the resin thoroughly with DCM and DMF.

Protocol 4: Cleavage and Final Deprotection

Fmoc Strategy

  • After the final synthesis cycle, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide's amino acid composition (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT).

  • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash with cold ether.

Boc Strategy

  • Dry the peptide-resin thoroughly.

  • In a specialized HF cleavage apparatus, treat the peptide-resin with anhydrous hydrogen fluoride (HF) in the presence of scavengers (e.g., anisole) at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.

  • Extract the peptide from the resin with an appropriate solvent (e.g., aqueous acetic acid).

Conclusion

Solid-Phase Peptide Synthesis has fundamentally transformed the field of peptide chemistry, providing a robust and efficient platform for the synthesis of a vast array of peptides for research, diagnostics, and therapeutic applications. The choice between the Fmoc and Boc strategies allows for flexibility in designing synthetic routes tailored to the specific challenges presented by different peptide sequences. A thorough understanding of the core principles, reagents, and experimental protocols outlined in this guide is essential for any scientist or researcher working in the field of peptide drug discovery and development.

References

The Strategic Incorporation of D-Leucine in Peptide Structure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of L-amino acids with their D-enantiomers is a powerful strategy in peptide-based drug design, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability. Among the non-proteinogenic amino acids utilized for this purpose, D-leucine offers a unique combination of hydrophobicity and steric bulk, making it a valuable tool for modulating peptide structure, function, and therapeutic potential. This in-depth technical guide explores the multifaceted role of D-leucine in peptide structure, providing a comprehensive overview of its effects on proteolytic resistance, receptor binding, and conformational properties. Detailed experimental protocols for the synthesis and analysis of D-leucine-containing peptides are provided, alongside quantitative data and visual representations of key concepts to aid researchers in the rational design of next-generation peptide therapeutics.

Core Principles: The "D-Advantage" in Peptide Design

The fundamental advantage of incorporating D-amino acids like D-leucine into a peptide backbone lies in their ability to confer resistance to enzymatic degradation.[1] Proteases, the enzymes responsible for peptide cleavage, are highly stereospecific and primarily recognize and act upon substrates composed of L-amino acids.[1] By introducing a D-amino acid, the peptide bond in its vicinity becomes a poor substrate for these enzymes, significantly extending the peptide's half-life in biological systems.[1]

Beyond this primary benefit, the introduction of a D-amino acid can induce significant conformational changes in the peptide. The altered stereochemistry at the α-carbon can disrupt or modify secondary structures such as α-helices and β-sheets.[2] This can have profound implications for the peptide's biological activity, including its binding affinity to receptors and its potential for immunogenicity.

The Impact of D-Leucine on Peptide Properties

Enhanced Proteolytic Stability

The most significant and widely exploited function of D-leucine is the enhancement of a peptide's resistance to proteolysis. This increased stability translates to a longer plasma half-life, a critical parameter for the therapeutic efficacy of peptide drugs.

Table 1: Comparative Proteolytic Stability of L-amino acid vs. D-amino acid Substituted Peptides

Peptide VariantProteaseIncubation Time (hours)Remaining Peptide (%)Reference
L-amino acid AMPTrypsin145[1]
510
18<1
240
D-amino acid substituted AMPTrypsin198
585
1865
2458

Note: This table presents synthesized data demonstrating the general trend of increased stability.

Modulation of Biological Activity and Receptor Binding

The incorporation of D-leucine can significantly influence a peptide's biological activity. This can manifest as an enhancement, reduction, or alteration of its function, depending on the specific peptide and the position of the substitution.

A notable example is the antimicrobial peptide Brevinin-1OS (B1OS). The addition of a D-leucine residue at the second position (B1OS-D-L) resulted in a remarkable increase in antibacterial and anticancer activities compared to the parent peptide.

Table 2: Biological Activity of Brevinin-1OS and its D-Leucine Modified Analogue

PeptideTarget Organism/Cell LineMIC (μM)HC₅₀ (μM)Reference
B1OSS. aureus32>128
E. coli128>128
B1OS-D-LS. aureus274.5
E. coli3274.5
H838 (Lung Cancer Cells)--

MIC: Minimum Inhibitory Concentration; HC₅₀: 50% Hemolytic Concentration. A lower MIC indicates higher antimicrobial activity, while a higher HC₅₀ indicates lower toxicity to red blood cells.

The D-leucine modification in B1OS-D-L not only enhanced its potency but also improved its therapeutic index by reducing its hemolytic activity.

Conformational Changes

The stereochemistry of D-leucine forces a local change in the peptide backbone's conformational preferences. While L-amino acids predominantly favor right-handed helical structures, the introduction of a D-amino acid can disrupt these structures or even induce left-handed helical turns.

Circular dichroism (CD) spectroscopy is a powerful technique to study these conformational changes. In the case of B1OS-D-L, CD analysis revealed that while the peptide still maintained an α-helical conformation, its helicity was slightly reduced compared to its L-leucine counterpart. This subtle change in conformation was linked to its improved biological activity and reduced cytotoxicity.

The conformational space available to D-amino acids is a mirror image of that for L-amino acids on a Ramachandran plot. D-amino acids preferentially sample the right-handed α-helical (αR) and left-handed β-strand (βL) regions of the plot.

G Ramachandran Plot Regions for L- and D-Amino Acids cluster_L L-amino acids cluster_D D-amino acids y_axis Ψ (psi) origin 0 -180_x -180 180_x 180 -180_y -180 180_y 180 L_beta β-sheet L_alpha α-helix (RH) D_beta β-sheet (LH) D_alpha α-helix (LH)

Figure 1: Allowed regions in the Ramachandran plot for L- and D-amino acids.

Experimental Protocols

Synthesis of D-Leucine Containing Peptides: Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is the most common method for synthesizing peptides containing D-amino acids. The following is a generalized protocol for the manual synthesis of a peptide incorporating D-leucine.

G cluster_workflow Fmoc-SPPS Workflow for D-Leucine Incorporation start Start with Resin deprotection1 Fmoc Deprotection (Piperidine) start->deprotection1 coupling1 Couple First L-amino acid deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling_DLeu Couple Fmoc-D-Leu-OH deprotection2->coupling_DLeu deprotection3 Fmoc Deprotection coupling_DLeu->deprotection3 coupling_L Couple Subsequent L-amino acids deprotection3->coupling_L final_deprotection Final Fmoc Deprotection coupling_L->final_deprotection cleavage Cleavage from Resin and Side-chain Deprotection (TFA) final_deprotection->cleavage end Purification (RP-HPLC) cleavage->end

Figure 2: Experimental workflow for Fmoc-SPPS of a D-leucine containing peptide.

Materials:

  • Fmoc-protected L-amino acids

  • Fmoc-D-Leucine-OH

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling: Dissolve the first Fmoc-protected L-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF and DCM.

  • Chain Elongation (L-amino acids): Repeat steps 2-4 for each subsequent L-amino acid in the sequence.

  • D-Leucine Incorporation: For the D-leucine position, use Fmoc-D-Leucine-OH in the coupling step (step 3).

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Filter the resin and precipitate the peptide from the filtrate using cold diethyl ether. Wash the peptide pellet with ether and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Proteolytic Stability Assay

This protocol describes a typical in vitro assay to assess the stability of a D-leucine containing peptide against a specific protease.

G cluster_workflow Proteolytic Stability Assay Workflow start Prepare Peptide and Protease Solutions incubation Incubate Peptide with Protease at 37°C start->incubation sampling Take Aliquots at Different Time Points incubation->sampling quenching Quench Reaction (e.g., with TFA) sampling->quenching analysis Analyze by RP-HPLC quenching->analysis quantification Quantify Remaining Intact Peptide analysis->quantification end Calculate Half-life (t½) quantification->end

Figure 3: Experimental workflow for a proteolytic stability assay.

Materials:

  • D-leucine containing peptide and its L-leucine counterpart (control)

  • Protease solution (e.g., Trypsin, Chymotrypsin, or human serum)

  • Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% Trifluoroacetic acid)

  • RP-HPLC system

Protocol:

  • Solution Preparation: Prepare stock solutions of the peptides and the protease in the reaction buffer.

  • Reaction Setup: In separate tubes, mix the peptide solution with the protease solution to a final desired concentration. A control reaction without the protease should also be prepared.

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time-course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction by adding the quenching solution to the aliquot.

  • RP-HPLC Analysis: Analyze the quenched samples by RP-HPLC to separate the intact peptide from its degradation products.

  • Quantification: Determine the peak area of the intact peptide at each time point.

  • Data Analysis: Plot the percentage of remaining intact peptide versus time. Calculate the half-life (t½) of the peptide under the assay conditions.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution.

Materials:

  • Purified D-leucine containing peptide

  • CD-transparent buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Quartz cuvette with a short path length (e.g., 1 mm)

  • CD spectropolarimeter

Protocol:

  • Sample Preparation: Dissolve the peptide in the CD buffer to a final concentration of approximately 0.1-0.2 mg/mL. The exact concentration needs to be determined accurately for data normalization.

  • Instrument Setup: Set up the CD spectropolarimeter to scan in the far-UV region (typically 190-260 nm).

  • Blank Measurement: Record a baseline spectrum of the buffer in the same cuvette.

  • Sample Measurement: Record the CD spectrum of the peptide solution.

  • Data Processing: Subtract the buffer baseline from the peptide spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ].

  • Secondary Structure Estimation: Use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil from the processed CD spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy provides detailed atomic-level information about the three-dimensional structure and dynamics of peptides in solution.

Materials:

  • Isotopically labeled (¹⁵N, ¹³C) or unlabeled D-leucine containing peptide

  • NMR buffer (e.g., 90% H₂O/10% D₂O, phosphate buffer, pH 6.0)

  • High-field NMR spectrometer

Protocol:

  • Sample Preparation: Dissolve the peptide in the NMR buffer to a concentration of 0.5-2 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to check for sample purity and proper folding.

  • 2D NMR Experiments: Acquire a set of two-dimensional NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For ¹⁵N-labeled peptides, to resolve individual amide proton signals.

  • Resonance Assignment: Assign the observed NMR signals to specific atoms in the peptide sequence.

  • Structure Calculation: Use the distance restraints from the NOESY spectra and dihedral angle restraints (if available from coupling constants) to calculate a family of 3D structures of the peptide using molecular modeling software (e.g., CYANA, Xplor-NIH).

  • Conformational Analysis: Analyze the calculated structures to determine the conformation of the D-leucine residue, including its backbone dihedral angles (φ, ψ) and side-chain rotameric state.

The Role of D-Leucine in Mitigating Immunogenicity

A significant hurdle in the development of peptide therapeutics is their potential to elicit an immune response. The incorporation of D-amino acids has been shown to reduce the immunogenicity of peptides. This is primarily because antigen-presenting cells (APCs) are less efficient at processing and presenting peptides containing D-amino acids on Major Histocompatibility Complex (MHC) molecules for recognition by T-cells.

G Impact of D-Leucine on Immunogenicity cluster_L_peptide L-Peptide cluster_D_peptide D-Leucine Peptide L_uptake Uptake by APC L_processing Proteolytic Processing L_uptake->L_processing L_presentation MHC Presentation L_processing->L_presentation L_recognition T-cell Recognition L_presentation->L_recognition L_response Immune Response L_recognition->L_response D_uptake Uptake by APC D_processing Reduced Processing D_uptake->D_processing D_presentation Impaired MHC Presentation D_processing->D_presentation D_recognition No T-cell Recognition D_presentation->D_recognition D_response Reduced Immune Response D_recognition->D_response

Figure 4: Logical relationship of D-leucine incorporation and reduced immunogenicity.

Conclusion

The incorporation of D-leucine into peptide structures is a versatile and effective strategy for enhancing their therapeutic potential. The primary benefit of increased proteolytic stability directly addresses one of the major limitations of peptide-based drugs. Furthermore, the ability of D-leucine to modulate peptide conformation provides a means to fine-tune biological activity and reduce unwanted side effects. The detailed experimental protocols and data presented in this guide offer a practical framework for researchers to harness the "D-advantage" in their peptide design and development efforts, paving the way for the creation of more robust and efficacious peptide therapeutics.

References

Fmoc-D-Leu-OH: A Technical Guide for the Development of Peptide-Based Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of modern therapeutics is increasingly shaped by the precision and specificity of peptide-based drugs. These molecules offer the advantage of high target affinity and low off-target toxicity compared to small molecule drugs. However, the clinical application of natural L-amino acid peptides is often hindered by their rapid degradation by endogenous proteases, leading to a short in vivo half-life. A powerful strategy to overcome this limitation is the incorporation of non-canonical amino acids, such as D-amino acids. The introduction of these stereoisomers renders peptide bonds resistant to enzymatic cleavage, significantly enhancing their stability and bioavailability.[1][2]

This technical guide provides an in-depth exploration of Fmoc-D-Leu-OH, a key building block in the synthesis of stabilized, peptide-based drug candidates. We will delve into its chemical properties, its central role in Solid-Phase Peptide Synthesis (SPPS), and provide detailed experimental protocols for its application. Furthermore, this guide will present quantitative data on the impact of D-Leucine incorporation on peptide stability and function, and illustrate key workflows and biological pathways through detailed diagrams.

The Significance of D-Amino Acids in Peptide Therapeutics

The substitution of L-amino acids with their D-enantiomers is a cornerstone of modern peptide drug design.[1] Proteases, the enzymes responsible for peptide degradation, are highly stereospecific and primarily recognize L-amino acid residues.[3] By strategically placing D-amino acids within a peptide sequence, researchers can create analogues that are resistant to proteolysis, thereby extending their circulation time and therapeutic window.[2] The incorporation of D-Leucine, in particular, can also influence the peptide's conformation and binding affinity to its target receptor.

This compound: Chemical Properties and Role in SPPS

This compound, or Nα-(9-fluorenylmethoxycarbonyl)-D-leucine, is an essential reagent for introducing D-Leucine into a peptide sequence using the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology. The Fmoc protecting group on the α-amino group is stable under acidic conditions but readily cleaved by a mild base, such as piperidine, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Chemical and Physical Properties of this compound
PropertyValue
Molecular Formula C₂₁H₂₃NO₄
Molecular Weight 353.41 g/mol
Appearance White to off-white powder
CAS Number 114360-54-2
Solubility Soluble in DMF, DMSO
Storage Temperature 2-8°C

Quantitative Data on the Impact of D-Leucine Incorporation

The decision to incorporate D-Leucine into a peptide therapeutic is driven by the desired improvements in its pharmacokinetic and pharmacodynamic properties. The following tables summarize key quantitative data that underscores the benefits of this strategy.

Table 1: Enhanced Enzymatic Stability of D-Leucine Containing Peptides
PeptideProteaseHalf-life (t½)% Remaining after 24hReference
L-amino acid AMPTrypsin< 5 hours0%
D-amino acid substituted AMPTrypsin> 24 hours58%
MUC2 Peptide (all L-amino acids)Human Serum (50%)~ 48 hours< 50%
MUC2 Peptide (with D-amino acid flanks)Human Serum (50%)> 96 hours> 80%

Data synthesized from sources demonstrating the general trend of increased stability.

Table 2: Representative Coupling Efficiency of Fmoc-Amino Acids in SPPS
Coupling ReagentReagent TypeTypical Coupling Time (min)Representative Coupling Yield (%)Reference
DIC/HOBtCarbodiimide60 - 12095 - 98
HBTU/DIPEAAminium/Uronium Salt20 - 60> 99
PyBOPPhosphonium Salt30 - 6098 - 99
COMUAminium/Uronium Salt20 - 45> 99.5

Coupling yields are sequence-dependent and can be influenced by steric hindrance from bulky protecting groups.

Table 3: Impact of Amino Acid Substitution on Receptor Binding Affinity
Peptide SystemSubstitutionChange in Binding Affinity (ΔΔG, kcal/mol)MethodReference
GLP1/GLP1RAlanine ScanningVariableExperimental
PTH/PTH1RAlanine ScanningVariableExperimental
SARS-CoV-2 RBD/ACE2Various SubstitutionsKD values measuredBiolayer Interferometry

Quantitative data on the direct impact of L- to D-Leucine substitution on the binding affinity for a specific receptor is highly system-dependent and often proprietary. The provided references illustrate the methods used to determine such changes.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis, purification, and analysis of a peptide containing D-Leucine using this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Leucine Containing Peptide

This protocol outlines the manual synthesis of a model dipeptide, Ac-D-Leu-Ala-NH₂, on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • This compound

  • Fmoc-Ala-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic Anhydride

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the SPPS reaction vessel.

  • Fmoc Deprotection (First Amino Acid):

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes, then drain.

    • Add a fresh aliquot of 20% piperidine in DMF and shake for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Fmoc-Ala-OH:

    • In a separate vial, pre-activate Fmoc-Ala-OH (3 eq. relative to resin loading) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours.

    • Monitor the coupling completion using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Fmoc Deprotection (Second Amino Acid): Repeat step 2.

  • Coupling of this compound:

    • In a separate vial, pre-activate this compound (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF.

    • Add the activated this compound solution to the resin.

    • Shake for 1-2 hours and confirm completion with a Kaiser test.

    • Drain and wash the resin as in step 3.

  • N-terminal Acetylation:

    • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF to the deprotected peptide-resin.

    • Shake for 30 minutes.

    • Drain and wash the resin with DMF (3 times) and DCM (3 times).

  • Final Wash and Drying: Wash the final peptide-resin with methanol and dry under vacuum.

Protocol 2: Cleavage of the Peptide from the Resin

Materials:

  • Peptide-resin

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Diethylether (cold)

  • Centrifuge

Procedure:

  • Place the dried peptide-resin in a reaction vial.

  • Add the cleavage cocktail to the resin.

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether twice.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • Crude peptide

  • HPLC system with a preparative C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Method Development (Analytical Scale):

    • Inject a small amount of the crude peptide onto an analytical C18 column.

    • Run a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to determine the retention time of the target peptide.

  • Preparative Purification:

    • Switch to a preparative C18 column.

    • Inject the dissolved crude peptide.

    • Run an optimized gradient based on the analytical run to separate the target peptide from impurities.

    • Collect fractions corresponding to the target peptide peak.

  • Fraction Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and freeze-dry to obtain the purified peptide as a white powder.

Protocol 4: Analysis by Mass Spectrometry

Materials:

  • Purified peptide

  • Mass spectrometer (e.g., MALDI-TOF or LC-MS)

  • Appropriate matrix (for MALDI-TOF) or solvent system (for LC-MS)

Procedure:

  • Prepare the sample according to the instrument's requirements.

  • Acquire the mass spectrum of the peptide.

  • Compare the observed molecular weight with the calculated theoretical molecular weight to confirm the identity of the synthesized peptide.

Protocol 5: Enzymatic Stability Assay

Materials:

  • Purified peptide (L- and D-Leucine containing analogues)

  • Protease solution (e.g., Trypsin, Chymotrypsin, or human serum)

  • Incubation buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Procedure:

  • Dissolve the peptides in the incubation buffer to a final concentration of 1 mg/mL.

  • Add the protease solution to initiate the digestion.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the enzymatic reaction by adding the quenching solution.

  • Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.

  • Calculate the half-life of the peptides under the assay conditions.

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes in the development of peptide-based drugs.

SPPS_Workflow cluster_resin Solid Support cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Coupling (this compound, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: Workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Drug_Development_Workflow Target_ID Target Identification & Validation Lead_Gen Lead Generation (Peptide Design & Synthesis) Target_ID->Lead_Gen Lead_Opt Lead Optimization (D-Leu Incorporation, SAR) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I, II, III) Preclinical->Clinical Approval Regulatory Approval (FDA, EMA) Clinical->Approval Market Market Launch Approval->Market

Caption: General workflow for peptide-based drug development.

mTOR_Signaling_Pathway Leucine Leucine (L- or potentially D-analogues) mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates (Inhibits binding to eIF4E) Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synthesis Promotes eIF4E eIF4E fourEBP1->eIF4E Inhibits eIF4E->Protein_Synthesis Promotes

Caption: Simplified mTOR signaling pathway, a key regulator of protein synthesis.

Conclusion

The strategic incorporation of this compound in solid-phase peptide synthesis is a critical and effective method for enhancing the therapeutic potential of peptide-based drugs. By improving resistance to enzymatic degradation, D-Leucine-containing peptides can exhibit superior pharmacokinetic profiles, leading to more effective and convenient dosing regimens. The detailed protocols and quantitative data presented in this guide offer a practical framework for researchers and drug developers to harness the power of D-amino acid substitution. As our understanding of the nuanced effects of stereochemistry on peptide function continues to grow, the use of building blocks like this compound will undoubtedly play an increasingly vital role in the future of medicine.

References

The Unseen Enantiomers: A Technical Guide to the Natural Occurrence and Significance of D-Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Historically dismissed as unnatural and biologically insignificant, D-amino acids are now recognized as crucial players in a multitude of physiological processes across diverse life forms, from bacteria to humans. This technical guide provides a comprehensive overview of the natural occurrence of D-amino acids, their physiological roles, and the analytical methodologies used for their detection and quantification. We delve into the intricate signaling pathways of key D-amino acids, present quantitative data on their distribution in mammalian tissues, and offer detailed experimental protocols for their analysis, aiming to equip researchers and drug development professionals with a thorough understanding of this burgeoning field.

Introduction: The Chirality of Life and the Rise of D-Amino Acids

The building blocks of proteins in most living organisms are exclusively L-amino acids, a phenomenon known as homochirality. For decades, their stereoisomers, D-amino acids, were considered mere biological curiosities, primarily found in the cell walls of bacteria. However, advancements in analytical techniques over the past few decades have unveiled the widespread presence and functional importance of free D-amino acids in a vast array of organisms, including mammals.[1][2] This discovery has opened up new avenues of research into their roles in health and disease, positioning them as potential biomarkers and therapeutic targets.

Natural Occurrence of D-Amino Acids: A Ubiquitous Presence

Contrary to earlier beliefs, D-amino acids are not confined to the microbial world. Their presence is now documented across the biological spectrum.

Bacteria and Archaea

Bacteria are a rich source of D-amino acids, where they are integral components of the peptidoglycan cell wall, providing structural integrity and resistance to enzymatic degradation.[3] Common D-amino acids in bacterial cell walls include D-alanine and D-glutamic acid.[3] Beyond their structural role, bacteria also release free D-amino acids that can modulate cell wall remodeling, influence biofilm formation, and act as signaling molecules in inter-bacterial communication.[3]

Plants

Plants can absorb D-amino acids from the soil, which are largely produced by soil microorganisms. While some D-amino acids can inhibit plant growth, many plants have the capacity to metabolize and assimilate them. The precise physiological roles of endogenous D-amino acids in plants are an active area of investigation.

Invertebrates

The presence of D-amino acids in invertebrates has been known since the 1950s. They have been identified in the tissues and hemolymph of insects, mollusks, and marine invertebrates. In these organisms, D-amino acids are implicated in various functions, including neurotransmission, osmoregulation, and as components of toxins in the venom of species like cone snails. For instance, D-serine has been shown to play a role in tissue migration during the metamorphosis of the sea squirt Ciona.

Vertebrates and Mammals

The discovery of significant levels of free D-amino acids in mammals has revolutionized our understanding of their biological importance. The most abundant and well-studied D-amino acids in mammals are D-serine and D-aspartate, which are found in high concentrations in the central nervous system (CNS) and endocrine tissues.

Physiological Roles of D-Amino Acids in Mammals

In mammals, D-amino acids are not merely metabolic byproducts but active signaling molecules with profound physiological effects.

Neurotransmission and Neuromodulation
  • D-Serine: D-serine is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, synaptic plasticity, learning, and memory. It binds to the "glycine site" of the NMDA receptor, and its presence is essential for receptor activation by glutamate.

  • D-Aspartate: D-aspartate also functions as a neurotransmitter, directly activating NMDA receptors. It is particularly abundant during embryonic development and is thought to play a crucial role in neurogenesis and neuronal migration.

Endocrine Regulation

D-amino acids are increasingly recognized for their roles in the endocrine system. D-aspartate, for instance, is involved in the regulation of hormone synthesis and release in the pituitary gland and testes. It has been shown to stimulate the release of luteinizing hormone, growth hormone, and testosterone.

Signaling Pathways of D-Amino Acids

The physiological effects of D-amino acids are mediated through specific signaling pathways.

The D-Serine - NMDA Receptor Signaling Pathway

D-serine is a crucial modulator of NMDA receptor activity. The binding of both glutamate and a co-agonist (D-serine or glycine) is required for the opening of the NMDA receptor's ion channel, allowing the influx of Ca²⁺ into the neuron. This calcium influx acts as a second messenger, triggering a cascade of downstream signaling events that are fundamental to synaptic plasticity, such as the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and the regulation of gene expression.

D_Serine_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds D_Serine D-Serine D_Serine->NMDA_Receptor Binds (Co-agonist) Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Influx Downstream_Signaling Downstream Signaling (e.g., CaMKII activation, Gene Expression) Ca_ion->Downstream_Signaling Activates

D-Serine co-agonist activity at the NMDA receptor.
The D-Aspartate Signaling Pathway

D-aspartate primarily exerts its effects by binding to and activating NMDA receptors, similar to glutamate. This activation leads to depolarization and calcium influx, initiating downstream signaling cascades. Additionally, D-aspartate has been shown to interact with other glutamate receptors, such as AMPA receptors, and can influence signaling pathways like the ERK/AKT pathway, which is involved in cell proliferation and survival. In endocrine tissues, D-aspartate can also utilize second messengers like cAMP and cGMP to regulate hormone production.

D_Aspartate_Signaling_Pathway cluster_receptors Receptors cluster_downstream Downstream Effects D_Aspartate D-Aspartate NMDA_R NMDA Receptor D_Aspartate->NMDA_R AMPA_R AMPA Receptor D_Aspartate->AMPA_R mGluR Metabotropic Glutamate Receptor D_Aspartate->mGluR Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx ERK_AKT ERK/AKT Pathway AMPA_R->ERK_AKT Second_Messengers cAMP/cGMP mGluR->Second_Messengers Cellular_Response Cellular Response (Neurogenesis, Hormone Synthesis) Ca_Influx->Cellular_Response ERK_AKT->Cellular_Response Second_Messengers->Cellular_Response

D-Aspartate signaling through multiple receptor pathways.

Quantitative Data on D-Amino Acid Occurrence

The concentration of D-amino acids varies significantly across different tissues and species. The following tables summarize some of the available quantitative data for mammalian tissues.

Table 1: D-Amino Acid Concentrations in Mouse Brain and Blood

Amino AcidNonperfused Cortex (μg/mg)Perfused Cortex (μg/mg)Nonperfused Hippocampus (μg/mg)Perfused Hippocampus (μg/mg)Blood (μg/mg)
D-Aspartate0.015 ± 0.0020.014 ± 0.0010.017 ± 0.0020.016 ± 0.0010.001 ± 0.000
D-Serine0.021 ± 0.0030.020 ± 0.0020.024 ± 0.0030.023 ± 0.0020.002 ± 0.000
D-Alanine0.004 ± 0.0010.003 ± 0.0000.005 ± 0.0010.004 ± 0.0000.001 ± 0.000
D-Leucine0.001 ± 0.0000.001 ± 0.0000.001 ± 0.0000.001 ± 0.0000.001 ± 0.000
D-Proline0.002 ± 0.0000.002 ± 0.0000.002 ± 0.0000.002 ± 0.0000.001 ± 0.000

Table 2: D-Amino Acid Concentrations in Human Plasma and Cerebrospinal Fluid (CSF)

Amino AcidPlasma (μmol/L)Cerebrospinal Fluid (μmol/L)
D-Aspartate0.1 - 0.50.01 - 0.05
D-Serine1 - 50.1 - 0.8
D-Alanine1 - 100.1 - 1.0
D-Proline0.5 - 50.05 - 0.5
D-Leucine0.1 - 1.0Not typically detected

Note: Values are approximate ranges compiled from multiple sources and can vary based on analytical methods and individual physiological states.

Experimental Protocols for D-Amino Acid Analysis

Accurate quantification of D-amino acids in biological samples requires sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

Experimental Workflow Overview

Experimental_Workflow Sample_Collection 1. Sample Collection (Tissue, Plasma, CSF) Homogenization 2. Homogenization & Deproteinization Sample_Collection->Homogenization Derivatization 3. Derivatization (Chiral Reagent) Homogenization->Derivatization Chromatographic_Separation 4. Chromatographic Separation (HPLC or GC) Derivatization->Chromatographic_Separation Detection 5. Detection (Fluorescence or MS) Chromatographic_Separation->Detection Data_Analysis 6. Data Analysis & Quantification Detection->Data_Analysis

General workflow for D-amino acid analysis.
Detailed Protocol for HPLC Analysis of D-Amino Acids in Brain Tissue

This protocol is a synthesized methodology based on established practices for the analysis of D-amino acids in brain tissue using pre-column derivatization with a chiral reagent followed by reversed-phase HPLC with fluorescence detection.

Materials:

  • Brain tissue sample

  • Homogenization buffer (e.g., 0.1 M Perchloric acid)

  • Internal standard (e.g., D-Norvaline)

  • Derivatization reagent (e.g., 4-Fluoro-7-nitro-2,1,3-benzoxadiazole - NBD-F)

  • Borate buffer (pH 8.0)

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation:

    • Accurately weigh the frozen brain tissue sample.

    • Homogenize the tissue in 10 volumes of ice-cold homogenization buffer containing the internal standard.

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Derivatization:

    • Mix a 10 µL aliquot of the supernatant with 10 µL of borate buffer.

    • Add 10 µL of the derivatization reagent solution (e.g., 10 mM NBD-F in acetonitrile).

    • Incubate the mixture at 60°C for 5 minutes in the dark.

    • Stop the reaction by adding 470 µL of the initial mobile phase.

  • HPLC Analysis:

    • Inject a 20 µL aliquot of the derivatized sample into the HPLC system.

    • Column: Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (e.g., 50 mM acetate buffer, pH 4.5) and solvent B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at 470 nm and emission at 530 nm.

  • Quantification:

    • Identify and quantify the D- and L-amino acid derivatives based on their retention times and peak areas compared to standard curves. The peak area of the internal standard is used to correct for variations in sample preparation and injection volume.

Detailed Protocol for GC-MS Analysis of D-Amino Acids in Plasma

This protocol outlines a general procedure for the analysis of D-amino acids in plasma using derivatization to increase volatility, followed by separation and detection using GC-MS.

Materials:

  • Plasma sample

  • Internal standard (e.g., ¹³C-labeled amino acids)

  • Deproteinization agent (e.g., Acetonitrile)

  • Derivatization reagent (e.g., N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide - MTBSTFA)

  • GC-MS system with a chiral capillary column

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma, add the internal standard solution.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex and then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of acetonitrile and 50 µL of MTBSTFA.

    • Seal the vial and heat at 100°C for 2 hours.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Column: Chiral capillary column (e.g., Chirasil-Val).

    • Carrier Gas: Helium.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 5°C/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-650 or use selected ion monitoring (SIM) for higher sensitivity and specificity.

  • Quantification:

    • Identify the derivatized D- and L-amino acids based on their retention times and mass spectra.

    • Quantify the analytes by comparing the peak areas of their characteristic ions to those of the corresponding isotope-labeled internal standards.

Conclusion and Future Perspectives

The field of D-amino acid research has transformed our understanding of their roles from simple structural components in bacteria to crucial signaling molecules in mammals. Their involvement in fundamental processes like neurotransmission and endocrine regulation highlights their potential as diagnostic markers for various diseases and as novel targets for therapeutic intervention. The continued development of sensitive and robust analytical methods will be paramount in further elucidating the complex biology of these "unseen enantiomers" and harnessing their potential for advancements in medicine and drug development. Future research will likely focus on identifying novel D-amino acid-containing peptides, characterizing their receptors and downstream signaling pathways in greater detail, and exploring the intricate interplay between the host and gut microbiota in regulating D-amino acid homeostasis.

References

The Chirality Advantage: A Technical Guide to Incorporating D-Amino Acids into Peptides for Enhanced Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of D-amino acids into peptide-based therapeutics represents a pivotal strategy in overcoming the inherent limitations of their naturally occurring L-amino acid counterparts. This in-depth technical guide explores the core benefits of this approach, providing a comprehensive overview of the enhanced stability, modulated bioactivity, and reduced immunogenicity conferred by D-amino acid substitution. Detailed experimental protocols, quantitative data, and visual representations of key biological pathways and workflows are presented to equip researchers with the knowledge to leverage this powerful tool in drug design and development.

Core Benefits of D-Amino Acid Incorporation

The strategic replacement of L-amino acids with their D-enantiomers offers a multitude of advantages for peptide drug candidates, primarily revolving around increased resistance to enzymatic degradation.

Enhanced Proteolytic Stability and Increased In Vivo Half-Life

Peptides composed of L-amino acids are readily recognized and degraded by endogenous proteases, leading to a short in vivo half-life and limited therapeutic efficacy.[1][2] D-amino acids, being the mirror images of L-amino acids, are not recognized by these stereospecific enzymes.[3] This steric hindrance prevents the peptide from fitting into the active site of proteases, rendering the peptide bonds resistant to cleavage.[2] This fundamental principle of "chiral shielding" is a cornerstone of D-peptide design.

The degree of stabilization can be modulated by the number and position of D-amino acid substitutions. Even a single D-amino acid substitution can significantly increase resistance to enzymatic breakdown, while peptides composed entirely of D-amino acids, known as retro-inverso peptides, can exhibit exceptional stability.[2]

Table 1: Comparative Proteolytic Stability of L- and D-Peptide Analogs

Peptide PairModificationIncubation Conditions% Intact Peptide RemainingHalf-Life (t½)Reference
L-Peptide 1NoneHuman Serum, 37°C<1% after 1 hour< 1 hour
D-Peptide 1 All L-amino acids replaced with D-amino acids Human Serum, 37°C ~80% after 6 hours > 6 hours
L-Peptide 2NoneMouse Serum, 37°C11 ± 6% after 10 min~1 hour
D-Peptide 2 Analog Undisclosed D-amino acid substitutions Mouse Serum, 37°C 88 ± 14% after 10 min Significantly longer
tp-TPTGTQ-tptD-amino acids at N- and C-terminiDiluted lysosomal and human serum preparationsCompletely stableNot determined
TPTPTGTQ-tptAll L-amino acidsDiluted lysosomal and human serum preparationsDegradedNot determined
Altered Receptor Binding Affinity and Bioactivity

The introduction of D-amino acids can significantly influence a peptide's conformation and, consequently, its interaction with biological targets. This can lead to altered receptor binding affinity and bioactivity, which can be either advantageous or disadvantageous depending on the specific therapeutic goal. In some cases, a D-amino acid substitution can lock the peptide into a more favorable conformation for receptor binding, leading to increased affinity (lower Kd or Ki values). Conversely, if the stereochemistry of the original L-amino acid is critical for the interaction, a D-amino acid substitution can decrease or abolish binding.

Table 2: Comparative Receptor Binding Affinity of L- and D-Peptide Analogs

Peptide/AnalogTarget ReceptorBinding Affinity MetricValueReference
DPMI-αMDM2Kd219 nM
DPMI-γMDM2Kd53 nM
DPMI-βMDM2Kd34.5 nM
HC4319 (D-peptide)CXCR4IC5046.0 ± 12.6 nM
V1 (L-peptide counterpart)CXCR4IC502632.1 ± 891.0 nM
DV1 (D-peptide)CXCR4IC50364.7 ± 51.7 nM
CVX15 (cyclic peptide)CXCR4IC507.8 ± 2.2 nM
Reduced Immunogenicity

Peptides composed entirely of D-amino acids are generally considered to be poor immunogens. This is because the processing and presentation of antigens by major histocompatibility complex (MHC) molecules are stereospecific for L-peptides. The inability of proteases to degrade D-peptides into smaller fragments suitable for MHC binding significantly reduces the likelihood of an immune response.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of peptides containing D-amino acids.

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

SPPS is the most common method for synthesizing peptides, including those with D-amino acid substitutions. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Materials:

  • Fmoc-protected L- and D-amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Phenol, Thioanisole, Water, and Triisopropylsilane (TIS) (for cleavage cocktail)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Dissolve the desired Fmoc-protected amino acid (L- or D-) in DMF.

    • Add HBTU and DIPEA to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the cleavage cocktail by adding cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Lyophilize the peptide to obtain a dry powder.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Proteolytic Stability Assay

This assay measures the resistance of a peptide to degradation by proteases, typically in serum or plasma.

Materials:

  • Peptide stock solution (in a suitable solvent like DMSO or water)

  • Human or animal serum/plasma

  • Incubator or water bath at 37°C

  • Trichloroacetic acid (TCA) or acetonitrile (ACN) for protein precipitation

  • Centrifuge

  • RP-HPLC system

Procedure:

  • Incubation:

    • Dilute the peptide stock solution in serum or plasma to the desired final concentration (e.g., 10-100 µM).

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Protein Precipitation:

    • To stop the enzymatic reaction, add an equal volume of cold TCA or ACN to the aliquot.

    • Vortex and incubate on ice for 10-15 minutes to precipitate the serum proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Analysis by RP-HPLC:

    • Carefully collect the supernatant containing the peptide.

    • Analyze the supernatant by RP-HPLC.

    • Monitor the peak area of the intact peptide at a specific wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of intact peptide versus time to determine the degradation kinetics.

    • Calculate the half-life (t½) of the peptide.

Receptor Binding Assay (ELISA-based)

This assay is used to determine the binding affinity of a peptide to its target receptor.

Materials:

  • Recombinant receptor protein

  • Peptide of interest (with a tag, e.g., His-tag or Biotin)

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Primary antibody against the peptide tag

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the recombinant receptor protein diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Peptide Binding: Add serial dilutions of the tagged peptide to the wells. Incubate for 1-2 hours at room temperature to allow binding to the receptor.

  • Washing: Wash the plate three times with wash buffer.

  • Primary Antibody Incubation: Add the primary antibody against the peptide tag to the wells. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to the wells. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add TMB substrate to the wells and incubate until a color change is observed.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the absorbance values against the peptide concentration and fit the data to a saturation binding curve to determine the dissociation constant (Kd).

Signaling Pathways and Experimental Workflows

The incorporation of D-amino acids can lead to peptides that modulate specific signaling pathways. Visualizing these pathways and the experimental workflows used to develop and characterize these peptides is crucial for understanding their mechanism of action and for guiding future drug discovery efforts.

Signaling Pathway Diagrams

The following diagrams illustrate how D-peptides can modulate key signaling pathways.

p53_MDM2_pathway cluster_nucleus Nucleus p53 p53 p21 p21 p53->p21 Activates MDM2 MDM2 MDM2->p53 Inhibits D_peptide D-Peptide Inhibitor D_peptide->MDM2 Inhibits Apoptosis Apoptosis p21->Apoptosis Induces DNA_damage DNA Damage DNA_damage->p53 Activates

D-Peptide Inhibition of the p53-MDM2 Pathway.

In many cancers, the tumor suppressor protein p53 is inhibited by the oncoprotein MDM2. D-peptide inhibitors have been designed to disrupt the p53-MDM2 interaction, thereby reactivating p53's function to induce apoptosis in cancer cells.

chemokine_receptor_pathway cluster_cell_membrane Cell Membrane CCR5 CCR5 Receptor G_protein G-protein Signaling CCR5->G_protein Activates CXCR4 CXCR4 Receptor CXCR4->G_protein Activates Chemokine Chemokine (e.g., CCL5, CXCL12) Chemokine->CCR5 Chemokine->CXCR4 D_peptide_antagonist D-Peptide Antagonist D_peptide_antagonist->CCR5 Blocks D_peptide_antagonist->CXCR4 Blocks Downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) G_protein->Downstream Cell_Migration Cell Migration / Inflammation Downstream->Cell_Migration

D-Peptide Antagonism of Chemokine Receptor Signaling.

Chemokine receptors like CCR5 and CXCR4 play crucial roles in inflammatory responses and HIV entry. D-peptide antagonists can block the binding of natural chemokines to these receptors, thereby inhibiting downstream signaling pathways that lead to cell migration and inflammation.

Experimental Workflow Diagram

The development of a D-amino acid-containing peptide therapeutic follows a structured workflow, from initial design to preclinical evaluation.

peptide_drug_development_workflow node_discovery 1. Target Identification & Lead Discovery (e.g., Phage Display, Rational Design) node_synthesis 2. Peptide Synthesis (SPPS) (L- and D-amino acid analogs) node_discovery->node_synthesis node_in_vitro 3. In Vitro Characterization node_synthesis->node_in_vitro node_stability Proteolytic Stability Assay (Serum/Plasma) node_in_vitro->node_stability node_binding Receptor Binding Assay (Kd/Ki determination) node_in_vitro->node_binding node_activity Functional Assays (e.g., cell migration, signaling) node_in_vitro->node_activity node_optimization 4. Lead Optimization (Structure-Activity Relationship Studies) node_in_vitro->node_optimization node_optimization->node_synthesis Iterative Refinement node_in_vivo 5. In Vivo Evaluation (Animal Models) node_optimization->node_in_vivo node_pk Pharmacokinetics (PK) (Half-life, Bioavailability) node_in_vivo->node_pk node_pd Pharmacodynamics (PD) (Efficacy, Dose-response) node_in_vivo->node_pd node_preclinical 6. Preclinical Development (Toxicology, Formulation) node_in_vivo->node_preclinical

Workflow for D-Peptide Drug Development.

This workflow outlines the key stages in the development of a D-peptide therapeutic, from initial lead identification and synthesis to in vitro and in vivo characterization and preclinical development.

Conclusion

The incorporation of D-amino acids into peptides is a powerful and versatile strategy for enhancing their therapeutic potential. By conferring resistance to proteolytic degradation, D-amino acid substitution can significantly improve a peptide's in vivo half-life and bioavailability. Furthermore, the ability to modulate receptor binding affinity and reduce immunogenicity provides additional avenues for optimizing peptide drug candidates. The detailed experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to explore and exploit the "chirality advantage" in their drug discovery and development endeavors. As our understanding of the structural and functional consequences of D-amino acid incorporation continues to grow, so too will the opportunities for developing novel and effective peptide-based therapeutics.

References

A Technical Guide to Fmoc-D-Leu-OH: Sourcing and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the procurement of high-quality reagents is a critical foundation for successful outcomes. This guide provides an in-depth overview of Fmoc-D-Leu-OH, a key building block in solid-phase peptide synthesis (SPPS), covering reliable suppliers, pricing information, and detailed experimental protocols.

This compound: Supplier and Pricing Overview

This compound (Fmoc-D-leucine) is an amino acid derivative widely used in the synthesis of peptides. The fluorenylmethoxycarbonyl (Fmoc) protecting group is instrumental for the stepwise addition of amino acids in SPPS.[1] The quality and purity of this compound are paramount to achieving high yields and purity of the final peptide product.

A survey of prominent suppliers reveals a range of options for sourcing this crucial reagent. The following table summarizes the available quantitative data on purity and pricing from various suppliers. Please note that pricing is subject to change and may not include shipping and handling fees. For the most current pricing, it is recommended to visit the supplier's website or request a formal quote.

SupplierPurityAvailable QuantitiesPrice (USD)Notes
MedchemExpress ---100 g$51Price listed directly on the website.
Chem-Impex ≥ 99.5% (Chiral HPLC)1 g$20.00Bulk quote available upon request.[1]
RayBiotech 98.23%25 g, 100 gAs low as $106.00Inquire for specific pricing.[2]
Aapptec Peptides ---25 g, 100 g$90.00For 25g and 100g options.[3]
Sigma-Aldrich ≥95.0% (TLC)5 g---Requires login or registration to view pricing.[4]
BLD Pharm ---Various---Requires inquiry for pricing.
Activotec ---100 g, 500 g, 1 kg$66 (100g), $240 (500g), $408 (1kg)Prices listed in multiple currencies.
CBL Patras >99.5% (HPLC)------Requires inquiry for pricing.
ChemPep ---Various---Requires inquiry for pricing.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual solid-phase synthesis of a peptide incorporating this compound. This process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

I. Resin Preparation
  • Resin Selection and Swelling: Choose an appropriate resin based on the desired C-terminal functionality of the peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least 30 minutes to an hour to ensure optimal reaction conditions.

II. Fmoc Deprotection
  • Removal of the Fmoc Group: Treat the resin-bound amino acid with a 20% solution of piperidine in DMF for approximately 7-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct. This washing step is critical to prevent side reactions in the subsequent coupling step.

III. Amino Acid Coupling
  • Activation of this compound: In a separate vessel, pre-activate this compound by dissolving it in DMF with a coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base like N,N-diisopropylethylamine (DIEA).

  • Coupling Reaction: Add the activated this compound solution to the deprotected resin. Allow the reaction to proceed for 1-2 hours with gentle agitation to ensure complete coupling.

  • Washing: After the coupling reaction is complete, wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

IV. Monitoring the Reaction
  • Kaiser Test: Perform a qualitative Kaiser test (ninhydrin test) to confirm the completion of the coupling reaction. A yellow color indicates a successful coupling (no free primary amines), while a blue or purple color suggests an incomplete reaction, which may require a second coupling step.

V. Repetition and Cleavage
  • Chain Elongation: Repeat the deprotection and coupling cycles for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: Once the peptide chain is fully assembled, perform a final Fmoc deprotection.

  • Cleavage from Resin: Cleave the completed peptide from the resin support and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.

Visualizing the Workflow and Quality Control

To better illustrate the key processes involved, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_final_steps Final Steps resin_selection Select Resin resin_swelling Swell Resin in DMF/DCM resin_selection->resin_swelling fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection wash1 Wash (DMF) fmoc_deprotection->wash1 coupling Couple Activated Fmoc-Amino Acid wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test kaiser_test->fmoc_deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection kaiser_test->final_deprotection Final Amino Acid cleavage Cleave from Resin (TFA Cocktail) final_deprotection->cleavage purification Purify Peptide cleavage->purification logical_relationship cluster_qc Quality Control Analysis cluster_specs Specification Check start This compound Raw Material hplc Purity Assessment (HPLC) start->hplc chiral_hplc Enantiomeric Purity (Chiral HPLC) start->chiral_hplc tlc Qualitative Purity (TLC) start->tlc gc Free Amino Acid Content (GC) start->gc purity_spec Purity ≥ 99%? hplc->purity_spec enantiomeric_spec Enantiomeric Purity ≥ 99.8%? chiral_hplc->enantiomeric_spec free_amino_spec Free Amino Acid < 0.2%? gc->free_amino_spec pass Qualified for Peptide Synthesis purity_spec->pass Yes fail Quarantine/Reject purity_spec->fail No enantiomeric_spec->pass Yes enantiomeric_spec->fail No free_amino_spec->pass Yes free_amino_spec->fail No

References

Methodological & Application

Application Note: A Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-D-Leu-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and professionals in drug development engaged in the chemical synthesis of peptides.

Introduction: Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and high-purity production of custom peptides.[1] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most widely adopted method due to its use of milder reaction conditions compared to older Boc/Benzyl chemistry.[2][3] In this method, the peptide is assembled stepwise while anchored to an insoluble polymer resin, which simplifies the purification process to simple filtration and washing after each reaction step.[4][5] The temporary N-terminal Fmoc protecting group is stable throughout the synthesis but can be easily removed under mild basic conditions, typically with piperidine.

This application note provides a comprehensive, step-by-step protocol for the incorporation of a single Fmoc-D-Leucine-OH (Fmoc-D-Leu-OH) residue into a growing peptide chain using manual SPPS techniques. It covers resin preparation, deprotection, coupling, and final cleavage, supplemented with quantitative data and a detailed workflow diagram.

Materials and Reagents

  • Resin: Pre-loaded Wang or Rink Amide resin with the initial peptide sequence.

  • Amino Acid: this compound

  • Solvents:

    • N,N-Dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP)

    • Dichloromethane (DCM)

    • Anhydrous diethyl ether or methyl t-butyl ether (MTBE)

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Coupling Reagents:

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU).

    • N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail (Reagent K):

    • Trifluoroacetic acid (TFA)

    • Phenol

    • Deionized water

    • Thioanisole

    • 1,2-ethanedithiol (EDT)

  • Monitoring:

    • Kaiser Test Kit (Ninhydrin Test)

  • Equipment:

    • Solid-phase synthesis reaction vessel with a filter frit.

    • Shaker or vortexer.

    • Glassware for reagent preparation.

    • Vacuum filtration apparatus.

    • Fume hood.

Experimental Protocols

This protocol assumes the synthesis is performed on a 0.1 mmol scale. Adjust reagent volumes accordingly based on the resin's loading capacity and synthesis scale.

Step 1: Resin Swelling

Proper swelling of the resin is critical for ensuring that reagents can efficiently penetrate the polymer matrix.

  • Place the peptide-resin into the reaction vessel.

  • Add approximately 10 mL of DMF per gram of resin.

  • Agitate the resin slurry gently on a shaker for 15-30 minutes at room temperature.

  • Drain the DMF through the filter frit.

Step 2: N-Terminal Fmoc Deprotection

This step removes the temporary Fmoc group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.

  • Add the deprotection solution (20% piperidine in DMF, ~10 mL per gram of resin) to the swollen resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the solution.

  • Repeat the deprotection step (steps 2.1-2.3) one more time to ensure complete removal of the Fmoc group.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the fulvene-piperidine adduct.

Step 3: Coupling of this compound

In this core step, the pre-activated this compound is coupled to the newly exposed N-terminal amine on the peptide-resin.

  • Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution. Let the mixture stand for approximately 5 minutes for pre-activation.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (beads remain colorless or yellow) indicates a complete reaction, while a positive result (beads turn blue) signifies free amines are still present and the coupling should be extended or repeated.

Step 4: Washing

Thorough washing is essential to remove excess reagents and byproducts before proceeding to the next cycle.

  • Drain the coupling solution from the reaction vessel.

  • Wash the resin sequentially with DMF (3-5 times) and DCM (3-5 times).

  • The resin is now ready for the next deprotection and coupling cycle or for final cleavage if the sequence is complete.

Step 5: Final Cleavage and Deprotection

This final step cleaves the completed peptide from the solid support and simultaneously removes the permanent side-chain protecting groups.

  • After the final coupling and washing, wash the peptide-resin with DCM (3-5 times) and dry it under a vacuum.

  • CAUTION: Perform this step in a well-ventilated fume hood.

  • Prepare the cleavage cocktail (e.g., Reagent K).

  • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture gently at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate, which contains the crude peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether or MTBE. A white precipitate should form.

  • Collect the peptide precipitate by centrifugation or filtration.

  • Wash the peptide with cold ether several times and dry under vacuum. The crude peptide can then be purified, typically by reverse-phase HPLC.

Data Presentation: Reagents and Timelines

The following tables summarize the quantitative aspects of the protocol.

Table 1: Reagents and Volumes for a Standard SPPS Cycle (0.1 mmol Scale)

Step Reagent Concentration / Amount Volume / Equivalents
Deprotection Piperidine in DMF 20% (v/v) 2-3 mL
Coupling This compound ~123 mg 3-5 eq. (0.3-0.5 mmol)
HBTU ~114 mg 3-5 eq. (0.3-0.5 mmol)
DIPEA ~105 µL 6-10 eq. (0.6-1.0 mmol)

| Washing | DMF / DCM | N/A | 3-5 mL per wash |

Table 2: Composition of Standard Cleavage Cocktail (Reagent K)

Component Percentage (v/v or w/v) Purpose
Trifluoroacetic Acid (TFA) 82.5% Cleavage and deprotection
Phenol 5.0% Scavenger
Water 5.0% Scavenger, aids solubility
Thioanisole 5.0% Scavenger

| 1,2-ethanedithiol (EDT) | 2.5% | Scavenger |

Table 3: Summary of Protocol Durations

Procedure Typical Duration Notes
Resin Swelling 15-30 minutes Essential for reaction efficiency.
Fmoc Deprotection 2 x 5-10 minutes Two cycles ensure complete removal.
Amino Acid Coupling 1-2 hours Monitor with Kaiser test for completion.

| Final Cleavage | 2-4 hours | Time may be extended for difficult sequences. |

Visualization of the SPPS Workflow

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for the incorporation of a single amino acid.

SPPS_Workflow Workflow for this compound Incorporation via SPPS cluster_resin Peptide-Resin cluster_cycle SPPS Cycle cluster_final Final Steps start Start: N-Terminally Protected Peptide on Resin deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Washing (DMF) deprotection->wash1 coupling 3. Coupling (this compound + Activator) wash1->coupling wash2 4. Washing (DMF/DCM) coupling->wash2 wash2->deprotection Next Amino Acid cleavage Final Cleavage & Deprotection (TFA Cocktail) wash2->cleavage Final Amino Acid purification Purification & Analysis (RP-HPLC, Mass Spec) cleavage->purification

Caption: A flowchart of the Fmoc-SPPS cycle for adding one amino acid residue.

References

Application Notes and Protocols for Coupling Fmoc-D-Leu-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Solid-Phase Peptide Synthesis (SPPS) following the Fmoc/tBu strategy is the cornerstone of modern peptide chemistry, enabling the construction of complex peptide sequences with high fidelity. However, the incorporation of certain amino acids presents significant synthetic challenges. Fmoc-D-Leu-OH, a D-enantiomer of Leucine, is classified as a sterically hindered amino acid due to its bulky isobutyl side chain. This steric hindrance can impede the kinetics of the coupling reaction, leading to incomplete acylation, lower crude peptide purity, and the formation of deletion sequences.

Furthermore, the conditions required to drive the coupling of hindered residues to completion, such as extended reaction times or the use of highly reactive reagents, can increase the risk of racemization at the α-carbon. For D-amino acids, this results in the unwanted formation of the corresponding L-diastereomer, which can be difficult to separate and may alter the peptide's biological activity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively couple this compound in SPPS. We offer a comparative analysis of common coupling reagents, detailed experimental protocols for standard and enhanced coupling strategies, and methods for monitoring reaction completion to ensure the synthesis of high-quality peptides.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for overcoming the steric hindrance of this compound. Modern onium (uronium/aminium and phosphonium) salt-based reagents are generally preferred over carbodiimides alone due to their higher reactivity and ability to suppress side reactions.

While direct comparative data for this compound is limited in the literature, the following table summarizes the expected performance of common coupling reagents based on data from sterically similar hindered amino acids (e.g., Valine, Isoleucine) and established principles in SPPS.

Table 1: Performance Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling Reagent/MethodAdditiveBaseRelative ReactivityTypical Coupling Time (min)Estimated Yield*Racemization RiskKey Considerations
HATU (Internal HOAt)DIPEA / CollidineVery High30 - 60>98%LowHighly effective for hindered couplings. Considered a gold standard but is more expensive.[1]
HCTU (Internal 6-Cl-HOBt)DIPEA / CollidineHigh30 - 90>97%LowA cost-effective and highly efficient alternative to HATU with comparable performance in many cases.[2][3]
HBTU (Internal HOBt)DIPEA / CollidineHigh45 - 120>95%Low-ModerateA robust and widely used reagent, though may be slightly less effective than HATU/HCTU for the most difficult couplings.[4]
DIC / OxymaPure® OxymaPure®N/AModerate-High60 - 180>95%Very LowExcellent for minimizing racemization. The reaction is generally slower than with onium salts.[5]
DIC / HOBt HOBtN/AModerate60 - 240>90%LowA classic, cost-effective method, but generally less efficient for hindered residues compared to newer reagents.

Note: Estimated yields are based on a single coupling cycle under optimal conditions and may vary depending on the peptide sequence, resin, and scale.

Experimental Protocols

The following protocols are provided as a general framework. Optimization of reagent equivalents and reaction times may be necessary based on the specific peptide sequence and real-time monitoring of the coupling reaction.

Diagram: General Workflow for a Single Coupling Cycle in Fmoc-SPPS

SPPS_Workflow start Start with N-terminal Fmoc-deprotected peptide-resin wash1 Wash Resin (DMF, 3x) start->wash1 couple Add Activation Mixture to Resin Agitate for specified time wash1->couple prepare_aa Prepare Activation Mixture: 1. Dissolve this compound & Reagent 2. Add Base (if applicable) prepare_aa->couple monitor Monitor Reaction (e.g., Kaiser Test) couple->monitor wash2 Wash Resin (DMF, 3x; DCM, 3x) monitor->wash2 decision Coupling Complete? wash2->decision next_cycle Proceed to next Fmoc Deprotection decision->next_cycle Yes recouple Perform Second Coupling (Double Coupling) decision->recouple No recouple->couple

Caption: General experimental workflow for a single amino acid coupling cycle in SPPS.

Protocol 1: Standard Coupling using HATU/HCTU

This protocol is recommended for achieving high efficiency with this compound.

  • Resin Preparation: Start with the N-terminal Fmoc-deprotected peptide-resin. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 eq. relative to resin loading) and HATU or HCTU (2.9-4.9 eq.) in DMF.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (6-10 eq.) to the activation mixture. To minimize racemization risk, consider using a weaker, more sterically hindered base like 2,4,6-collidine. Mix briefly (pre-activation for 1-2 minutes).

  • Coupling Reaction: Immediately add the activated amino acid solution to the peptide-resin. Agitate the mixture at room temperature for 30-90 minutes.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test, see Protocol 4) to check for the presence of free primary amines.

  • Washing: Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).

Protocol 2: Low-Racemization Coupling using DIC/OxymaPure®

This protocol is advised when minimizing racemization is the highest priority.

  • Resin Preparation: Start with the N-terminal Fmoc-deprotected peptide-resin, swelled in DMF.

  • Coupling Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.) and OxymaPure® (3 eq.) in a minimal amount of DMF.

  • Coupling Reaction: Add the amino acid/OxymaPure® solution to the resin. Then, add Diisopropylcarbodiimide (DIC) (3 eq.) to the resin slurry. Agitate the mixture at room temperature for 1-3 hours.

  • Monitoring & Washing: Monitor the reaction for completion using the Kaiser test. Upon completion, wash the resin as described in Protocol 1.

Protocol 3: Enhanced Strategy - Double Coupling

If monitoring indicates an incomplete reaction after the initial coupling time, a second coupling is strongly recommended.

  • First Coupling: Perform the coupling reaction as described in Protocol 1 or 2 for the standard duration (e.g., 45 minutes).

  • Wash: Drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) to remove byproducts and unreacted reagents.

  • Second Coupling: Prepare a fresh batch of activated this compound solution as described in the initial protocol. Add this to the resin and agitate for an additional 30-60 minutes.

  • Monitoring & Washing: Perform the Kaiser test again. If the test is negative, proceed with the standard post-coupling washes. If it remains positive, consider a capping step to block unreacted amines before proceeding to the next cycle.

Diagram: Decision Logic for Double Coupling

Double_Coupling_Logic start Perform First Coupling kaiser1 Perform Kaiser Test start->kaiser1 decision Test Negative? kaiser1->decision wash_proceed Wash Resin & Proceed to Next Cycle decision->wash_proceed Yes wash_recouple Wash Resin decision->wash_recouple No recouple Perform Second Coupling (Double Coupling) wash_recouple->recouple kaiser2 Perform Kaiser Test recouple->kaiser2 decision2 Test Negative? kaiser2->decision2 decision2->wash_proceed Yes capping Consider Capping Step decision2->capping No

Caption: Decision workflow for implementing a double coupling strategy based on Kaiser test results.

Protocol 4: Monitoring Coupling Completion - The Kaiser Test

The Kaiser test is a sensitive colorimetric assay to detect free primary amines on the resin.

  • Sample Preparation: After the coupling reaction, remove a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube. Wash the beads thoroughly with ethanol (3 times) to remove residual DMF.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

  • Heating: Heat the test tube in a heating block at 100-110°C for 5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): The beads and/or solution turn a dark blue or purple color. This indicates the presence of unreacted primary amines, and a recoupling is necessary.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless. This indicates the coupling reaction is complete.

Conclusion and Recommendations

The successful incorporation of the sterically hindered this compound requires a strategic approach that prioritizes both coupling efficiency and the preservation of stereochemical integrity.

  • For Routine Synthesis: HCTU offers an excellent balance of high reactivity and cost-effectiveness, making it a suitable first choice for coupling this compound.

  • For Maximum Efficiency: When facing a particularly difficult sequence or aiming for the highest possible yield, HATU remains the reagent of choice due to its superior activating power.

  • For Minimizing Racemization: In sequences where racemization is a significant concern, the DIC/OxymaPure® method provides the safest route, albeit with potentially longer reaction times.

Regardless of the chosen reagent, it is imperative to monitor the completion of each coupling step. Implementing a double coupling strategy upon a positive Kaiser test is a robust method to prevent the accumulation of deletion impurities and ensure the synthesis of the target peptide with high fidelity.

References

Application Notes and Protocols: Fmoc-D-Leu-OH Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes on the solubility of Fmoc-D-Leu-OH in N,N-Dimethylformamide (DMF) and other common organic solvents used in peptide synthesis and related applications. It includes quantitative solubility data, protocols for dissolution, and best practices for handling this reagent. The information is intended to guide researchers in preparing solutions of this compound for various experimental workflows, particularly in solid-phase peptide synthesis (SPPS).

Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-D-leucine (this compound) is a critical building block in the synthesis of peptides and peptidomimetics containing the D-leucine residue. The efficiency of peptide synthesis, especially solid-phase peptide synthesis (SPPS), is highly dependent on the complete solubilization of the incoming Fmoc-protected amino acids in the reaction solvent. Incomplete dissolution can lead to lower coupling yields, truncated peptide sequences, and difficult purifications. DMF is the most common solvent for Fmoc-based SPPS.[1][2] This document outlines the solubility characteristics of this compound and provides standardized protocols for its dissolution.

Physicochemical Properties of this compound

  • Molecular Formula: C₂₁H₂₃NO₄

  • Molecular Weight: 353.41 g/mol

  • Appearance: White to off-white crystalline solid.[3]

  • Storage: Store at -20°C for long-term stability.[4]

Solubility Data

The solubility of this compound and its enantiomer, Fmoc-L-Leu-OH, has been determined in several common laboratory solvents. The data indicates good solubility in polar aprotic solvents, which are standard in peptide synthesis.

CompoundSolventReported SolubilityConcentration (mol/L)Notes
This compound N,N-Dimethylformamide (DMF)"Clearly soluble" (1 mmol in 2 mL)[3]~0.5 MQualitative data from a supplier, indicating high solubility.
This compound Dimethyl sulfoxide (DMSO)≥35.3 mg/mL≥0.1 MQuantitative data from a supplier.
Fmoc-L-Leu-OH N,N-Dimethylformamide (DMF)~30 mg/mL~0.085 MData for the L-enantiomer, which is expected to have similar solubility to the D-enantiomer.
Fmoc-L-Leu-OH Dimethyl sulfoxide (DMSO)~30 mg/mL~0.085 MData for the L-enantiomer.
Fmoc-L-Leu-OH Ethanol~30 mg/mL~0.085 MData for the L-enantiomer.
Fmoc-L-Leu-OH Ethanol:PBS (pH 7.2) (1:1)~0.5 mg/mL~0.0014 MSparingly soluble in aqueous buffers.
General Fmoc-AAs 2-Methyltetrahydrofuran (2-MeTHF)Generally good solubility at 0.2 M0.2 MA greener alternative solvent for SPPS.

Note: Fmoc-protected amino acids are generally sparingly soluble in aqueous solutions. For applications requiring aqueous buffers, a common technique is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like ethanol or DMSO before dilution.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound in DMF for SPPS

This protocol describes the standard procedure for preparing a solution of this compound for use in an automated or manual solid-phase peptide synthesizer.

Materials:

  • This compound

  • High-purity, amine-free DMF

  • Volumetric flask or appropriate glass vial

  • Vortex mixer or magnetic stirrer

Procedure:

  • Weighing: Accurately weigh the required amount of this compound in a clean, dry container. For a standard 0.5 M solution, this would be 176.7 mg per mL of DMF.

  • Solvent Addition: Add the appropriate volume of amine-free DMF to the container with the this compound.

  • Dissolution:

    • Securely cap the container.

    • Agitate the mixture using a vortex mixer or a magnetic stirrer until the solid is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no undissolved particulates.

  • Use: The resulting solution is ready for use in the coupling step of SPPS.

Quality Control:

  • Solvent Quality: The quality of DMF is crucial. Over time, DMF can degrade to form dimethylamine, which can prematurely remove the Fmoc protecting group. Use high-purity, amine-free DMF, and consider storing it over an amine scavenger.

  • Complete Solubilization: Ensure the amino acid is fully dissolved before use to avoid issues with clogged lines in automated synthesizers and to ensure accurate concentration for coupling reactions.

Protocol 2: Small-Scale Solubility Test

This protocol can be used to quickly assess the solubility of this compound in a new or different solvent system.

Materials:

  • This compound

  • Test solvent(s)

  • Small glass vials (e.g., 1.5 mL)

  • Vortex mixer

Procedure:

  • Preparation: Add a pre-weighed amount of this compound (e.g., 5 mg) to a clean vial.

  • Solvent Addition: Add a small, measured volume of the test solvent (e.g., 100 µL) to the vial.

  • Agitation: Vortex the vial vigorously for 30-60 seconds.

  • Observation: Observe if the solid has completely dissolved.

  • Titration (Optional): If the solid has not dissolved, add additional aliquots of the solvent (e.g., 50 µL at a time), vortexing after each addition, until complete dissolution is achieved. Record the total volume of solvent used to calculate the approximate solubility.

Diagrams and Workflows

Logical Workflow for Solution Preparation

The following diagram illustrates the decision-making process and workflow for preparing a solution of this compound.

start Start: Prepare this compound Solution weigh Weigh this compound start->weigh choose_solvent Choose Solvent System weigh->choose_solvent dmf Use High-Purity DMF choose_solvent->dmf For SPPS other_solvent Use Alternative Solvent (e.g., DMSO, 2-MeTHF) choose_solvent->other_solvent Other Applications add_solvent Add Solvent to Solid dmf->add_solvent other_solvent->add_solvent dissolve Agitate Until Dissolved (Vortex/Stir) add_solvent->dissolve check_solubility Visually Inspect for Complete Dissolution dissolve->check_solubility solution_ready Solution Ready for Use (e.g., SPPS) check_solubility->solution_ready Yes troubleshoot Troubleshoot: Add More Solvent or Gentle Warming check_solubility->troubleshoot No troubleshoot->add_solvent

Caption: Workflow for preparing this compound solutions.

Experimental Workflow for SPPS Coupling

This diagram shows the integration of the this compound solution into a standard solid-phase peptide synthesis coupling cycle.

cluster_prep Solution Preparation cluster_spps SPPS Cycle prep_solution Prepare this compound Solution in DMF activate Pre-activate with Coupling Reagents (e.g., HBTU, DIPEA) prep_solution->activate coupling Add Activated this compound Solution to Resin activate->coupling swell_resin Swell Resin in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) swell_resin->deprotection wash1 Wash Resin (DMF) deprotection->wash1 wash1->coupling wash2 Wash Resin (DMF) coupling->wash2

Caption: Integration into the SPPS workflow.

Conclusion

This compound exhibits excellent solubility in DMF, the most common solvent for SPPS, as well as in other polar aprotic solvents like DMSO. The provided data and protocols offer a comprehensive guide for researchers to ensure the efficient and complete dissolution of this reagent, which is a critical step for successful peptide synthesis. Adherence to best practices, particularly regarding solvent quality, will help minimize side reactions and improve the purity of the final peptide product.

References

Application Notes and Protocols for Enhancing Peptide Stability with Fmoc-D-Leu-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often limited by their short in vivo half-life due to rapid degradation by proteases. A key strategy to overcome this limitation is the incorporation of non-canonical amino acids, such as D-amino acids. This document provides detailed application notes and protocols on the use of Fmoc-D-Leu-OH, a D-enantiomer of leucine, to enhance peptide stability, thereby increasing their therapeutic efficacy.

The primary mechanism by which D-amino acids confer stability is through steric hindrance. Proteases, the enzymes responsible for peptide degradation, are highly specific for L-amino acids, which are the exclusive building blocks of naturally occurring proteins. The introduction of a D-amino acid with its altered stereochemistry disrupts the recognition and binding of the peptide to the active site of the protease, thus inhibiting cleavage.[1]

Data Presentation

The incorporation of D-amino acids can dramatically increase the plasma half-life of peptides. Below is a summary of quantitative data from a study on a Glucagon-Like Peptide-1 (GLP-1) analog, comparing the stability of the native L-amino acid peptide with its D-amino acid counterpart.

Peptide VariantTime (hours)Remaining Peptide (%)Half-life (t½)
L-GLP-1 Analog< 10< 1 hour
D-GLP-1 Analog680> 6 hours

Data extrapolated from a study on GLP-1 analogs where the L-enantiomer was completely degraded in under an hour, while 80% of the D-enantiomer remained after 6 hours of exposure to Proteinase K.[2]

Another study on the PACE4 inhibitory peptide Ac-[d-Leu]LLLRVK-Amba reported a half-life of 29 minutes in mouse plasma. While a direct comparison with an L-Leu version was not provided, this highlights the measurable stability of a D-Leu containing peptide in a biological matrix.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) for Incorporation of this compound

This protocol outlines the manual solid-phase synthesis of a peptide incorporating a D-leucine residue using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on C-terminal modification)

  • This compound

  • Other Fmoc-protected L-amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine/DMF solution and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (for this compound and other amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HBTU/HATU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitoring the coupling: Perform a Kaiser test to ensure the reaction is complete (a negative result indicates complete coupling).

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Plasma Stability Assay

This protocol is for assessing the stability of the synthesized peptide in plasma.

Materials:

  • Synthesized peptide (with L-Leu and D-Leu)

  • Human or animal plasma (e.g., rat, mouse)

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) in water or acetonitrile with 1% TFA)

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Peptide Stock Solution: Prepare a stock solution of the peptide in a suitable solvent (e.g., water or PBS).

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Spike the plasma with the peptide to a final concentration of, for example, 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240, and 360 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Quenching:

    • Immediately add the aliquot to a tube containing the quenching solution to precipitate plasma proteins and stop enzymatic degradation.

    • Vortex the tube and centrifuge at high speed to pellet the precipitated proteins.

  • Sample Analysis:

    • Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining. A mass spectrometer can be used for confirmation.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining against time.

    • Calculate the half-life (t½) of the peptide in plasma using a first-order decay model.

Mandatory Visualizations

Mechanism of Increased Peptide Stability

G cluster_0 Standard Peptide (L-Amino Acids) cluster_1 Stabilized Peptide (D-Amino Acid) Peptide_L Peptide Chain (L-Leu) Binding_Site_L Active Site Peptide_L->Binding_Site_L Specific Recognition Protease Protease Protease->Binding_Site_L Degradation Cleavage & Degradation Binding_Site_L->Degradation Peptide_D Peptide Chain (D-Leu) Binding_Site_D Active Site Peptide_D->Binding_Site_D Steric Hindrance Protease_D Protease Protease_D->Binding_Site_D No_Degradation Inhibited Cleavage & Increased Stability Binding_Site_D->No_Degradation

Caption: D-Leucine incorporation sterically hinders protease binding, increasing peptide stability.

Experimental Workflow for Peptide Synthesis and Stability Assay

G Start Start SPPS Solid-Phase Peptide Synthesis (Incorporate this compound) Start->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spec & HPLC Analysis Purification->Analysis Stability_Assay Plasma Stability Assay Analysis->Stability_Assay Data_Analysis Half-life Calculation Stability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for synthesizing and evaluating the stability of D-Leu-containing peptides.

GLP-1 Receptor Signaling Pathway

G GLP1 GLP-1 Analog (D-Amino Acid Stabilized) GLP1R GLP-1 Receptor GLP1->GLP1R Binds to AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Exchange Protein activated by cAMP (Epac) cAMP->Epac Activates Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion Gene_Transcription Gene Transcription (β-cell proliferation & survival) PKA->Gene_Transcription Epac->Insulin_Secretion

Caption: GLP-1 receptor activation by a stabilized analog leads to insulin secretion.

References

Application Notes and Protocols for Cleaving Peptides with D-Amino Acids from Resin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of D-amino acids into peptide sequences is a powerful strategy in drug discovery and development, offering enhanced proteolytic stability and modulation of biological activity. The successful synthesis of these modified peptides via solid-phase peptide synthesis (SPPS) culminates in the critical step of cleaving the peptide from the solid support and removing side-chain protecting groups. While the fundamental principles of peptide cleavage remain consistent, the presence of D-amino acids necessitates careful consideration of protocols to ensure high yield, purity, and stereochemical integrity.

These application notes provide detailed protocols and guidance for the efficient cleavage of peptides containing D-amino acids from various resins. The information presented is curated for researchers and professionals seeking to optimize their peptide cleavage workflows and troubleshoot potential challenges.

Key Considerations for Cleaving D-Amino Acid-Containing Peptides

The cleavage of peptides containing D-amino acids largely follows the established protocols for their L-counterparts, with the primary reagent being a strong acid, most commonly trifluoroacetic acid (TFA). The critical factor for a successful cleavage is the composition of the "cleavage cocktail," a mixture of TFA and various scavengers. Scavengers are essential to quench reactive cationic species generated from the removal of protecting groups, which can otherwise lead to side reactions with sensitive amino acid residues.

The presence of D-amino acids does not fundamentally alter the choice of the primary cleavage reagent, but it does emphasize the importance of verifying the stereochemical integrity of the final peptide. While racemization is more commonly associated with the coupling steps during synthesis, the harsh acidic conditions of cleavage warrant confirmation that no epimerization of the D-amino acids has occurred.

Standard Cleavage Cocktails

The selection of an appropriate cleavage cocktail is dictated by the amino acid composition of the peptide, particularly the presence of sensitive residues that are prone to modification by carbocations generated during cleavage. The following table summarizes common cleavage cocktails suitable for peptides containing D-amino acids.

Cleavage Cocktail (Reagent)Composition (v/v)Target Peptides and Key Considerations
TFA/TIS/H₂O 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% WaterA general-purpose, low-odor cocktail for peptides lacking sensitive residues like Cys, Met, or Trp. TIS is an effective scavenger for most common protecting groups.
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A robust and widely used cocktail for peptides containing multiple sensitive residues, including Cys, Met, Trp, and Tyr.[1] The combination of scavengers provides broad protection. EDT has a strong, unpleasant odor.
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TISAn "odorless" alternative to cocktails containing thiols, suitable for peptides with trityl-based protecting groups. It is less effective at preventing the oxidation of methionine.
TFA/Thioanisole/EDT/Anisole 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleParticularly effective for peptides containing arginine protected with sulfonyl-based groups (e.g., Pmc, Pbf) and for minimizing the reattachment of tryptophan to the resin.
TFA/DCM 1-5% TFA in Dichloromethane (DCM)Used for cleavage from highly acid-sensitive resins like 2-chlorotrityl chloride (2-CTC) resin, allowing for the release of fully protected peptide fragments.

Experimental Protocols

Protocol 1: Standard TFA Cleavage for Peptides with D-Amino Acids

This protocol is suitable for the majority of peptides containing D-amino acids synthesized on standard TFA-labile resins (e.g., Wang, Rink Amide).

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail (select from the table above based on peptide sequence)

  • Cold diethyl ether (-20°C)

  • Dichloromethane (DCM)

  • Reaction vessel (e.g., glass vial with a screw cap, syringe reactor)

  • Filtration apparatus (e.g., fritted funnel)

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Wash the resin thoroughly with DCM (3 x resin volume) to remove any residual DMF from the synthesis.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried resin (typically 10-20 mL per gram of resin).

    • Seal the reaction vessel and gently agitate the mixture at room temperature. The standard reaction time is 2-4 hours. For peptides with multiple protecting groups or known difficult sequences, the time may be extended.

    • Monitor the progress of the cleavage by taking a small aliquot of the cleavage mixture, precipitating the peptide with cold ether, and analyzing it by HPLC/MS.

  • Peptide Isolation:

    • Filter the resin from the cleavage mixture using a fritted funnel.

    • Wash the resin with a small volume of fresh TFA to ensure complete recovery of the peptide.

    • Combine the filtrates.

  • Peptide Precipitation:

    • In a larger centrifuge tube, add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether while gently vortexing.

    • A white precipitate of the crude peptide should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Washing and Drying:

    • Centrifuge the suspension to pellet the peptide.

    • Carefully decant the ether supernatant.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage from Acid-Sensitive Resins

This protocol is designed for cleaving peptides from highly acid-sensitive resins, such as 2-chlorotrityl chloride (2-CTC) resin, to obtain fully protected peptide fragments.

Materials:

  • Peptide-resin (dried)

  • Cleavage solution: 1-2% TFA in DCM (v/v)

  • DCM

  • Neutralizing solution: 10% Diisopropylethylamine (DIPEA) in DCM (v/v)

  • Reaction vessel with a fritted bottom

Procedure:

  • Resin Preparation:

    • Swell the dried peptide-resin in DCM in the reaction vessel.

  • Cleavage Reaction:

    • Drain the DCM and add the cleavage solution (1-2% TFA in DCM) to the resin.

    • Gently agitate the resin for 2-5 minutes.

    • Drain the cleavage solution containing the protected peptide into a flask containing the neutralizing solution.

    • Repeat the cleavage step 2-3 times with fresh cleavage solution.

  • Peptide Recovery:

    • Combine all the filtrates.

    • Evaporate the solvent under reduced pressure to obtain the protected peptide.

Potential Side Reactions and Mitigation Strategies

The primary concern during the cleavage of any peptide is the occurrence of side reactions that can compromise the purity and integrity of the final product. While the presence of D-amino acids does not introduce novel side reactions, it is crucial to be aware of the common pitfalls.

  • Alkylation of Sensitive Residues: Tryptophan, methionine, tyrosine, and cysteine are particularly susceptible to alkylation by carbocations generated from protecting groups. The use of appropriate scavengers is the primary defense against these modifications.

  • Incomplete Deprotection: Some protecting groups, particularly on arginine (e.g., Pmc, Pbf), can be difficult to remove completely. Extended cleavage times or the use of specific scavenger cocktails (e.g., Reagent R) may be necessary.

  • Oxidation of Methionine: The thioether side chain of methionine can be oxidized to the sulfoxide during cleavage. The inclusion of scavengers like thioanisole can help to minimize this.

  • Epimerization of D-Amino Acids: Although less common during the final cleavage step compared to the coupling steps of synthesis, the harsh acidic environment could theoretically lead to epimerization at the α-carbon of a D-amino acid. To mitigate this, it is recommended to use the minimum cleavage time necessary for complete deprotection and to avoid elevated temperatures. The stereochemical purity of the final peptide should be verified using appropriate analytical techniques.

Analytical Methods for Quality Control

After cleavage and purification, it is essential to verify the identity, purity, and stereochemical integrity of the D-amino acid-containing peptide.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of the crude and purified peptide.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. Techniques like tandem mass spectrometry (MS/MS) can be used to sequence the peptide and identify any modifications.

  • Chiral Amino Acid Analysis: To confirm the stereochemical integrity of the D-amino acids, the purified peptide can be hydrolyzed, and the resulting amino acids analyzed by a chiral chromatography method (e.g., GC-MS or HPLC with a chiral column).

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): Advanced techniques such as IMS-MS can be employed to differentiate between peptide epimers (peptides that differ only in the stereochemistry of a single amino acid) and to localize the position of the D-amino acid within the peptide sequence.[2][3]

Diagrams

Cleavage_Workflow Resin Peptide-Resin (Post-Synthesis) Wash_DCM Wash with DCM Resin->Wash_DCM Dry_Resin Dry Resin Wash_DCM->Dry_Resin Cleavage Add Cleavage Cocktail (TFA + Scavengers) Dry_Resin->Cleavage Reaction Incubate (2-4 hours, RT) Cleavage->Reaction Filter Filter to Remove Resin Reaction->Filter Precipitate Precipitate Peptide (Cold Diethyl Ether) Filter->Precipitate Wash_Ether Wash Pellet with Cold Ether Precipitate->Wash_Ether Dry_Peptide Dry Crude Peptide Wash_Ether->Dry_Peptide Analysis Analysis (HPLC/MS) Dry_Peptide->Analysis Purification Purification (HPLC) Analysis->Purification Final_QC Final QC (Chiral Analysis) Purification->Final_QC

Caption: Standard workflow for cleaving peptides from resin.

Scavenger_Selection Peptide Peptide Sequence with D-Amino Acids Sensitive_Residues Contains Sensitive Residues? (Cys, Met, Trp, Tyr, Arg(Pbf/Pmc)) Peptide->Sensitive_Residues No_Sensitive No Sensitive_Residues->No_Sensitive No Yes_Sensitive Yes Sensitive_Residues->Yes_Sensitive Yes TIS_Cocktail TFA/TIS/H2O No_Sensitive->TIS_Cocktail Reagent_K Reagent K or similar (TFA/Phenol/H2O/Thioanisole/EDT) Yes_Sensitive->Reagent_K

Caption: Logic for selecting an appropriate cleavage cocktail.

Conclusion

The successful cleavage of peptides containing D-amino acids from solid-phase resins is a critical step in their synthesis. By employing standard TFA-based cleavage protocols with carefully selected scavenger cocktails, researchers can achieve high yields and purity. While the presence of D-amino acids does not typically necessitate drastic changes to established cleavage methods, it underscores the importance of rigorous analytical quality control to ensure the stereochemical integrity of the final product. The protocols and guidelines presented here provide a solid foundation for optimizing the cleavage of these valuable and promising therapeutic molecules.

References

Application Notes and Protocols: D-Peptides as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-peptides, peptides composed of D-amino acids, have emerged as a promising class of therapeutic agents, particularly as enzyme inhibitors. Their inherent resistance to proteolytic degradation by naturally occurring proteases, which are stereospecific for L-amino acids, confers them with significantly longer in vivo half-lives compared to their L-peptide counterparts. This key advantage, coupled with reduced immunogenicity and the potential for oral bioavailability, makes D-peptides highly attractive candidates for drug development.

This document provides a comprehensive overview of the applications of D-peptides as enzyme inhibitors, focusing on their use in Alzheimer's disease, HIV-1 infection, and SARS-CoV-2 infection. It includes detailed protocols for the discovery, synthesis, and characterization of D-peptide inhibitors, as well as quantitative data on their inhibitory activities.

I. Applications and Mechanisms of Action

D-peptides have been successfully developed to inhibit a range of enzymes and protein-protein interactions critical in disease pathogenesis.

Inhibition of Amyloid-β Aggregation in Alzheimer's Disease

The aggregation of the amyloid-beta (Aβ) peptide into toxic oligomers and fibrils is a central event in the pathology of Alzheimer's disease. D-peptides have been designed to interfere with this process.

Mechanism of Inhibition: D-peptide inhibitors, often identified through mirror-image phage display, can bind to Aβ monomers or early aggregates. This binding is typically driven by a combination of electrostatic and hydrophobic interactions. For instance, arginine-rich D-peptides can interact with negatively charged residues on Aβ, such as Glu22 and Asp23. By binding to key regions involved in aggregation, such as the central hydrophobic core (KLVFF), these D-peptides can disrupt the formation of β-sheet structures, thereby preventing or redirecting the aggregation cascade towards non-toxic, off-pathway aggregates[1]. The D-peptide D3, for example, has been shown to inhibit Aβ aggregation and even dissolve pre-formed fibrils[2][3].

Caption: Amyloid-β aggregation pathway and points of inhibition by D-peptides.

Inhibition of HIV-1 Entry

HIV-1 entry into host cells is mediated by the viral envelope glycoprotein gp41, which undergoes a conformational change to form a six-helix bundle, leading to membrane fusion. D-peptides have been developed to block this critical step.

Mechanism of Inhibition: D-peptide inhibitors, such as PIE12-trimer, target a highly conserved hydrophobic pocket on the N-terminal heptad repeat (NHR) trimer of gp41, which is transiently exposed during the fusion process[4]. By binding with high affinity to this pocket, the D-peptide prevents the C-terminal heptad repeat (CHR) from folding back onto the NHR core, thereby inhibiting the formation of the six-helix bundle and blocking membrane fusion. The use of D-peptides provides resistance to proteolysis, a significant advantage for a therapeutic that needs to be stable in the bloodstream.

HIV_Entry_Inhibition cluster_virus_cell HIV-1 and Host Cell cluster_fusion Fusion Process HIV-1 HIV-1 gp120-CD4 Binding gp120-CD4 Binding Host Cell Host Cell gp41 Unfolds gp41 Unfolds gp120-CD4 Binding->gp41 Unfolds Pre-hairpin Intermediate Pre-hairpin Intermediate gp41 Unfolds->Pre-hairpin Intermediate 6-Helix Bundle Formation 6-Helix Bundle Formation Pre-hairpin Intermediate->6-Helix Bundle Formation Membrane Fusion Membrane Fusion 6-Helix Bundle Formation->Membrane Fusion D-Peptide_Inhibitor D-Peptide_Inhibitor D-Peptide_Inhibitor->Pre-hairpin Intermediate Binds to gp41 NHR pocket

Caption: HIV-1 entry mechanism and inhibition of gp41-mediated fusion by a D-peptide.

Inhibition of SARS-CoV-2 Main Protease (Mpro)

The SARS-CoV-2 main protease (Mpro or 3CLpro) is a crucial enzyme for viral replication, as it cleaves the viral polyproteins into functional units. D-peptides, particularly retro-inverso peptides, have been investigated as inhibitors of Mpro.

Mechanism of Inhibition: Retro-inverso D-peptides are designed by reversing the sequence of an L-peptide inhibitor and synthesizing it with D-amino acids. This approach aims to maintain the side-chain topology necessary for binding while inverting the peptide backbone to confer protease resistance. These D-peptides can act as competitive or non-competitive inhibitors, binding to the active site or allosteric sites of Mpro, respectively, thereby blocking its proteolytic activity and halting viral replication.

II. Quantitative Data on D-Peptide Inhibitors

The following tables summarize the inhibitory activities of selected D-peptides against their respective targets.

Table 1: D-Peptide Inhibitors of Amyloid-β Aggregation

D-PeptideTargetAssayIC50Reference
D3Aβ42 AggregationThT Assay~2.91 µM (for Tau)
ISAD1Tau AggregationThT Assay2.91 µM
3B7Aβ42 AggregationThT Assay~25-50 µM
3G7Aβ42 AggregationThT Assay~25-50 µM

Table 2: D-Peptide Inhibitors of HIV-1 Entry

D-PeptideTargetHIV-1 StrainAssayIC50Reference
PIE7gp41HXB2Single-cycle infectivity620 nM
PIE7gp41BaLSingle-cycle infectivity2.2 µM
PIE7gp41JRFLSingle-cycle infectivity24 µM
PIE12-trimergp41HXB2Single-cycle infectivity250 pM

Table 3: Retro-Inverso D-Peptide Inhibitors of SARS-CoV-2 Mpro

D-Peptide (Retro-Inverso)TargetInhibition ModeIC50Reference
3CVLri-2Mpro (3CLpro)Competitive9.09 ± 0.5 µM
3CVLri-4Mpro (3CLpro)Non-competitive5.36 ± 1.7 µM
3CVLri-7Mpro (3CLpro)Competitive1.57 ± 0.2 µM
Covid3Spike-ACE2 Interaction-6.56 ± 1.65 µM
Covid_extended_1Spike-ACE2 Interaction-5.76 ± 2.14 µM

III. Experimental Protocols

Discovery of D-Peptide Inhibitors via Mirror-Image Phage Display

This technique is used to identify D-peptides that bind to a specific target protein. The principle relies on the stereochemical symmetry between L- and D-enantiomers.

Mirror_Image_Phage_Display Target_L_Protein 1. Target (L-Protein) Synthesize_D_Target 2. Synthesize Mirror Image (D-Protein) Target_L_Protein->Synthesize_D_Target Biopanning 4. Biopanning: Select L-peptides that bind to D-Protein Synthesize_D_Target->Biopanning Phage_Library 3. L-Peptide Phage Display Library Phage_Library->Biopanning Elute_Amplify 5. Elute and Amplify Binding Phages Biopanning->Elute_Amplify Elute_Amplify->Biopanning Repeat 3-5 rounds Sequence_Phage 6. Sequence DNA of Selected Phages Elute_Amplify->Sequence_Phage Identify_L_Peptide 7. Identify L-Peptide Sequence Sequence_Phage->Identify_L_Peptide Synthesize_D_Peptide 8. Synthesize D-Peptide (Mirror Image of L-Peptide) Identify_L_Peptide->Synthesize_D_Peptide Test_D_Peptide 9. Test D-Peptide Binding to L-Protein Synthesize_D_Peptide->Test_D_Peptide Test_D_Peptide->Target_L_Protein Binding Confirmed

Caption: Workflow for mirror-image phage display to discover D-peptide inhibitors.

Protocol:

  • Target Preparation: Chemically synthesize the target protein or a key domain of it using D-amino acids. This creates the "mirror image" target.

  • Biopanning:

    • Immobilize the D-target protein on a solid support (e.g., magnetic beads or a microtiter plate).

    • Incubate a standard L-peptide phage display library with the immobilized D-target. Phages displaying L-peptides that bind to the D-target will be captured.

    • Wash away non-binding phages. The stringency of the washes can be increased in subsequent rounds to select for higher-affinity binders.

    • Elute the bound phages, typically by changing the pH or using a competitive ligand.

  • Amplification: Infect E. coli with the eluted phages to amplify the selected phage population.

  • Repeat Selection: Perform 3-5 rounds of biopanning and amplification to enrich for high-affinity binders.

  • Sequencing and Analysis: Isolate individual phage clones from the enriched population and sequence their DNA to determine the amino acid sequences of the displayed L-peptides.

  • D-Peptide Synthesis: Synthesize the D-enantiomers of the identified L-peptide sequences. Due to stereochemical symmetry, these D-peptides will bind to the natural L-form of the target protein.

Synthesis of D-Peptides and Retro-Inverso Peptides

D-peptides are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc-protected D-amino acids.

Protocol for Solid-Phase D-Peptide Synthesis:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of piperidine in DMF (typically 20%).

  • Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected D-amino acid using a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA). Add the activated amino acid to the resin to form a new peptide bond.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent D-amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Analysis: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS) and analytical HPLC.

Synthesis of Retro-Inverso Peptides: This involves synthesizing a peptide with D-amino acids in the reverse sequence of the parent L-peptide. The same SPPS protocol as for D-peptides is used, but the order of amino acid addition is reversed.

Thioflavin T (ThT) Fluorescence Assay for Aggregation Inhibition

This assay is used to monitor the formation of amyloid fibrils in real-time and to assess the inhibitory activity of D-peptides.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the Aβ peptide (e.g., Aβ42) by dissolving it in a suitable solvent like hexafluoroisopropanol (HFIP), followed by lyophilization to ensure a monomeric starting state. Resuspend in a weak buffer or DMSO.

    • Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., PBS, pH 7.4) and filter it through a 0.22 µm filter.

    • Prepare solutions of the D-peptide inhibitor at various concentrations.

  • Assay Setup:

    • In a 96-well black, clear-bottom microplate, combine the Aβ peptide (final concentration typically 10-25 µM), ThT (final concentration typically 10-25 µM), and the D-peptide inhibitor at different concentrations (or a vehicle control).

    • The final volume in each well should be consistent (e.g., 100-200 µL).

  • Incubation and Measurement:

    • Incubate the plate in a fluorescence plate reader at 37°C with intermittent shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.

  • Data Analysis:

    • Plot the fluorescence intensity versus time to obtain aggregation kinetics curves.

    • The inhibitory effect of the D-peptide can be quantified by comparing the lag time, the maximum fluorescence intensity, and the slope of the elongation phase in the presence and absence of the inhibitor. The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.

MTT Cell Viability Assay for Cytotoxicity Assessment

This colorimetric assay measures the metabolic activity of cells and is used to assess the cytoprotective effect of D-peptide inhibitors against toxin-induced cell death (e.g., Aβ oligomer toxicity).

Protocol:

  • Cell Culture: Seed cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Prepare the toxic agent (e.g., pre-aggregated Aβ oligomers).

    • Treat the cells with the toxic agent in the presence or absence of various concentrations of the D-peptide inhibitor. Include controls for untreated cells and cells treated with the vehicle.

    • Incubate for the desired period (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. The protective effect of the D-peptide is determined by the increase in cell viability in the presence of the toxic agent.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics (association and dissociation rates) between a D-peptide (analyte) and its target protein (ligand).

Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxyl groups on the chip surface using a mixture of EDC and NHS.

    • Immobilize the target protein (ligand) onto the chip surface via covalent coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the D-peptide (analyte) in a suitable running buffer.

    • Inject the D-peptide solutions at different concentrations over the sensor chip surface at a constant flow rate. A reference channel (without immobilized ligand) should be used to subtract non-specific binding and bulk refractive index changes.

    • Monitor the change in the SPR signal (in Response Units, RU) over time. This generates a sensorgram with an association phase (during injection) and a dissociation phase (when buffer flows over the chip).

  • Regeneration: After each binding cycle, inject a regeneration solution (e.g., a low pH buffer) to remove the bound analyte from the ligand, preparing the surface for the next injection.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software.

    • This analysis yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka), which is a measure of binding affinity.

Conclusion

D-peptides represent a versatile and powerful platform for the development of novel enzyme inhibitors with significant therapeutic potential. Their inherent stability against proteolysis overcomes a major hurdle in peptide-based drug development. The methodologies outlined in these application notes provide a framework for the discovery, synthesis, and characterization of D-peptide inhibitors for a variety of disease targets. As research in this field continues to advance, D-peptides are poised to make a significant impact on the future of medicine.

References

Application Notes: Enhancing Drug Delivery Systems with D-Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The therapeutic potential of peptide-based drugs is often limited by their susceptibility to rapid enzymatic degradation in the body, which curtails their bioavailability and in vivo half-life.[1] A primary strategy to overcome this challenge is the incorporation of D-amino acids, which are stereoisomers (mirror images) of the naturally occurring L-amino acids.[1] Proteases, the enzymes responsible for peptide breakdown, are stereospecific and primarily recognize L-amino acids.[1] The inclusion of D-amino acids disrupts this recognition, rendering the peptide bonds resistant to cleavage and significantly enhancing the peptide's stability.[1][2] This fundamental advantage makes D-amino acid-containing peptides and polymers highly attractive for developing robust drug delivery systems.

Key Advantages of D-Amino Acids in Drug Delivery

  • Enhanced Proteolytic Stability: The most significant advantage of using D-amino acids is the increased resistance to degradation by proteases. This leads to a longer circulation half-life in vivo, allowing for sustained drug release and improved therapeutic efficacy. For example, while L-peptides may be degraded within hours, peptides modified with D-amino acids can remain intact for over 24 hours in the presence of proteases.

  • Improved Bioavailability: Enhanced stability contributes to improved bioavailability, meaning a higher concentration of the drug can reach its target site. This is particularly beneficial for oral drug delivery, where peptides must survive the harsh enzymatic environment of the gastrointestinal tract.

  • Reduced Immunogenicity: As D-peptides are not typically found in native proteins, they may elicit a lower immune response compared to their L-counterparts.

  • Controlled Self-Assembly: D-amino acids can influence the self-assembly of peptides into nanostructures like hydrogels. These hydrogels can serve as depots for sustained drug release, encapsulating therapeutic agents either non-covalently or through covalent conjugation.

  • Targeted Delivery: Peptides can be designed to target specific cells or tissues by binding to surface receptors. The enhanced stability of D-peptides ensures these targeting moieties remain intact long enough to reach their destination. Cell-penetrating peptides (CPPs), which facilitate the transport of cargo across cell membranes, also benefit from the inclusion of D-amino acids, retaining their function while gaining stability.

Applications in Drug Delivery

D-amino acid-based systems are being explored for a wide range of therapeutic applications:

  • Cancer Therapy: D-peptide-based systems can deliver anticancer drugs, such as doxorubicin or paclitaxel, directly to tumor cells. This targeted approach can increase the drug's effectiveness while minimizing side effects on healthy tissues. For instance, D-peptide inhibitors have shown significant inhibition of human glioma cells in vivo.

  • Neurodegenerative Diseases: Overcoming the blood-brain barrier (BBB) is a major challenge in treating central nervous system diseases. Specific D-peptide ligands have been developed to mediate receptor-mediated transcytosis across the BBB, enabling the delivery of drugs to the brain.

  • Antimicrobial Agents: D-peptides have demonstrated potent antimicrobial activity. Their stability against bacterial proteases makes them effective agents against a variety of pathogens.

  • Inflammation: Supramolecular hydrogels formed from D-amino acids conjugated with non-steroidal anti-inflammatory drugs (NSAIDs) can provide localized and sustained drug release, which is beneficial for treating conditions like arthritis.

Quantitative Data Summary

The following tables summarize key data on the stability and efficacy of D-amino acid-based drug delivery systems.

Table 1: Proteolytic Stability of L-Peptides vs. D-Amino Acid-Modified Peptides

Peptide TypeEnzyme(s)Incubation Time (hours)Remaining Peptide (%)Reference
All L-amino acid peptideProteinase K40
L-peptide with C-terminal D-amino acid modificationProteinase K2415
All L-amino acid peptideFetal Calf Serum (FCS)Not specifiedSusceptible to degradation
D-amino acid substituted peptideFetal Calf Serum (FCS)Not specifiedResistant to degradation
L-Lys/L-Arg containing peptide (Pep05)Human Plasma8<10
D-Lys/D-Arg substituted peptide (DP06)Human Plasma8>90
D-Lys/D-Arg substituted peptide (DP06)Human Plasma24>60

Table 2: Pharmacokinetic Properties of a D-Peptide (RD2) in Mice

Administration RouteTerminal Half-Life in PlasmaBioavailabilityBrain/Plasma RatioReference
Intravenous (i.v.), Intraperitoneal (i.p.), Subcutaneous (s.c.), Oral (p.o.)> 2 daysHigh (for i.p., s.c., p.o.)0.7 - 1.0

Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid-Containing Peptide

This protocol outlines the general steps for synthesizing a peptide containing D-amino acids using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected L-amino acids

  • Fmoc-protected D-amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), MeOH (Methanol)

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% water, 2.5% TIS (Triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF in a solid-phase synthesis vessel for 30-60 minutes.

  • First Amino Acid Coupling:

    • Perform an initial Fmoc deprotection by treating the resin with 20% piperidine in DMF.

    • In a separate vessel, dissolve 3 equivalents of the first Fmoc-protected amino acid (L or D) and 3 equivalents of HOBt in DMF.

    • Add the amino acid solution to the resin, followed by 3 equivalents of a coupling agent like DIC or HBTU/DIPEA.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Wash the resin thoroughly with DMF, DCM, and MeOH.

  • Peptide Chain Elongation:

    • Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound amino acid by treating with 20% piperidine in DMF (5 min, then 15 min). Wash thoroughly.

    • Coupling: Couple the next Fmoc-protected amino acid (L or D) using the same procedure as in step 2.

    • Monitoring: After each coupling step, perform a Kaiser test to ensure the reaction has gone to completion (a negative test indicates complete coupling).

    • Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

  • Cleavage and Deprotection:

    • Once synthesis is complete, wash the resin and dry it.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

    • Dry the crude peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide using mass spectrometry.

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol is used to compare the stability of D-amino acid-containing peptides to their L-counterparts in the presence of proteases or serum.

Materials:

  • L-peptide and D-peptide stocks of known concentration

  • Protease solution (e.g., Trypsin, Proteinase K) or Human/Fetal Calf Serum

  • Reaction buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Quenching solution (e.g., 10% Trifluoroacetic acid, TFA)

  • RP-HPLC system

Procedure:

  • Reaction Setup:

    • In separate microcentrifuge tubes, incubate a known amount of the L-peptide and the D-peptide with the protease solution or serum at 37°C.

    • For a negative control, incubate each peptide in the reaction buffer without any enzyme/serum.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.

  • Quenching:

    • Immediately stop the enzymatic reaction in the aliquot by adding a quenching solution like TFA.

  • Analysis:

    • Analyze the samples by RP-HPLC.

    • Determine the amount of intact peptide remaining at each time point by measuring the area of the corresponding peak in the chromatogram.

  • Data Interpretation:

    • Plot the percentage of intact peptide remaining versus time for both the L- and D-peptides. A slower rate of disappearance for the D-peptide indicates enhanced proteolytic stability.

Visualizations

G cluster_0 Rationale for Using D-Amino Acids cluster_1 D-Amino Acid Strategy L_Peptide L-Peptide Drug Protease Endogenous Proteases L_Peptide->Protease Stereospecific Recognition Degradation Rapid Degradation & Low Bioavailability Protease->Degradation Cleavage NoRecognition Steric Hindrance D_Peptide D-Amino Acid-Containing Peptide Drug D_Peptide->Protease No Recognition Stability Enhanced Stability & High Bioavailability D_Peptide->Stability Resists Cleavage Delivery Effective Drug Delivery Stability->Delivery

Caption: Rationale for using D-amino acids to enhance peptide stability.

G cluster_workflow Workflow for D-Peptide Drug Delivery System Development Design 1. Peptide Design (Incorporate D-AAs) Synthesis 2. Solid-Phase Peptide Synthesis Design->Synthesis Conjugation 3. Drug Conjugation (If applicable) Synthesis->Conjugation Characterization 4. Physicochemical Characterization Conjugation->Characterization InVitro 5. In Vitro Evaluation (Stability, Efficacy) Characterization->InVitro InVivo 6. In Vivo Studies (PK/PD, Toxicity) InVitro->InVivo InVivo->Design Optimization Feedback

Caption: Development workflow for a D-amino acid-based drug delivery system.

G cluster_pathway Cellular Uptake Mechanisms for CPP-Drug Conjugates cluster_endo Endocytosis CPP_Drug D-CPP-Drug Conjugate Macropino Macropinocytosis CPP_Drug->Macropino Clathrin Clathrin-Mediated CPP_Drug->Clathrin Caveolae Caveolae-Dependent CPP_Drug->Caveolae Direct Direct Translocation CPP_Drug->Direct Membrane Cell Membrane Endosome Endosome Macropino->Endosome Clathrin->Endosome Caveolae->Endosome Cytosol Cytosol (Drug Release) Direct->Cytosol Escape Endosomal Escape Endosome->Escape Escape->Cytosol

Caption: Cellular uptake pathways for D-amino acid cell-penetrating peptides.

References

Application of Fmoc-D-Leu-OH in the Synthesis of Bioactive Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids into peptide structures is a powerful strategy to enhance therapeutic properties. Among these, Fmoc-D-Leu-OH, a protected form of the D-enantiomer of leucine, plays a pivotal role in modern peptide synthesis. Its use in Solid-Phase Peptide Synthesis (SPPS) allows for the creation of peptides with increased stability against enzymatic degradation, improved bioactivity, and unique conformational characteristics. This document provides detailed application notes and experimental protocols for the synthesis of various bioactive compounds utilizing this compound.

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is central to a widely used SPPS strategy due to its base-lability, allowing for mild deprotection conditions that preserve the integrity of the growing peptide chain and acid-labile side-chain protecting groups. The incorporation of D-Leucine, facilitated by this compound, can significantly alter the pharmacological profile of a peptide, making it a valuable tool in drug discovery and development.

I. Application in the Production of Antimicrobial Peptides (AMPs)

The rise of antibiotic-resistant pathogens has spurred the development of novel antimicrobial agents, with AMPs emerging as a promising class of therapeutics. The introduction of D-amino acids, such as D-Leucine, can enhance the proteolytic stability of AMPs and, in some cases, augment their antimicrobial potency.

A. Case Study: Brevinin-1OS Analogues

Brevinins are a family of AMPs originally isolated from frog skin. Modification of the native L-amino acid sequence with D-Leucine has been shown to improve their therapeutic index. For instance, the substitution of an L-amino acid with D-Leucine in a Brevinin-1OS analogue resulted in a peptide with potent antibacterial and anticancer activities, approximately ten times stronger than the parent peptide.[1] This enhancement is attributed to increased stability and altered helical conformation, which can lead to more effective disruption of microbial cell membranes.

ParameterBrevinin-1OS (B1OS)B1OS-D-L (with D-Leucine)
Minimum Inhibitory Concentration (MIC) against S. aureus 32 µM4 µM
Minimum Inhibitory Concentration (MIC) against E. coli 128 µM16 µM
Hemolytic Activity (HC50) >128 µM74.5 µM
Anticancer Activity (H838 lung cancer cells) ModerateHigh (No viable cells after 2h at 10 µM)
B. Experimental Protocol: Synthesis of a Brevinin-1OS Analogue containing D-Leucine

This protocol outlines the manual solid-phase synthesis of a Brevinin-1OS analogue using Fmoc/tBu chemistry.

1. Resin Preparation:

  • Swell Rink Amide MBHA resin (100-200 mesh, substitution ~0.5 mmol/g) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

3. Amino Acid Coupling:

  • In a separate vessel, pre-activate the Fmoc-protected amino acid (4 equivalents relative to resin loading) with HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 2 minutes.

  • For the incorporation of D-Leucine, use this compound.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 40 minutes.

  • Monitor coupling completion using a Kaiser test. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

  • Wash the resin with DMF (3x) and DCM (3x).

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

6. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Brevinin_Action Brevinin_D_Leu Brevinin-1OS Analogue (with D-Leucine) Bacterial_Membrane Bacterial Cell Membrane (Anionic Phospholipids) Brevinin_D_Leu->Bacterial_Membrane Electrostatic Interaction Membrane_Disruption Membrane Pore Formation & Disruption Bacterial_Membrane->Membrane_Disruption Peptide Insertion Cell_Lysis Cell Lysis & Death Membrane_Disruption->Cell_Lysis

Caption: Proposed mechanism of action for Brevinin-1OS analogues.

II. Application in the Production of Neuroprotective Peptides

Neurodegenerative diseases pose a significant challenge to human health, and peptides with neuroprotective properties are of great interest. The inclusion of D-Leucine can increase the stability of these peptides in the central nervous system, prolonging their therapeutic effect.

A. Case Study: Whitmanides

Whitmanides are linear peptides containing D-Leucine that were first isolated from the leech Whitmania pigra. These peptides have demonstrated neuroprotective activities against oxygen-glucose deprivation/reperfusion injury in neuronal cell models.[2] Their resistance to protease degradation, conferred by the D-amino acid, makes them promising candidates for further development.[2]

PeptideSequenceNeuroprotective Activity (vs. OGD/R Injury)
Whitmanide A Gln-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-D-Leu -Val-Asn-GlySignificant
Whitmanide B Gly-Pro-Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg-D-Leu -Val-Asn-GlySignificant
Whitmanide C Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-D-Leu -Val-Asn-GlySignificant
B. Experimental Protocol: Synthesis of a Whitmanide Analogue

The synthesis of Whitmanide peptides follows a standard Fmoc-SPPS protocol similar to the one described for the Brevinin-1OS analogue. Key considerations include the use of appropriate side-chain protecting groups for arginine (Pbf) and serine (tBu).

1. Resin and Amino Acid Preparation:

  • Use a pre-loaded Wang resin with the C-terminal amino acid (e.g., Fmoc-Gly-Wang resin).

  • Utilize this compound for the incorporation of D-Leucine at the desired position.

  • Employ standard side-chain protecting groups for other amino acids (e.g., Fmoc-Arg(Pbf)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Asn(Trt)-OH).

2. Synthesis Cycle:

  • Follow the Fmoc deprotection and amino acid coupling steps as outlined in the previous protocol.

3. Cleavage and Purification:

  • Cleave the peptide from the resin using a TFA-based cocktail.

  • Purify the crude peptide using RP-HPLC.

  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Neuroprotection_Workflow cluster_synthesis Peptide Synthesis Start Fmoc-Gly-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Coupling1 Couple Fmoc-Asn(Trt)-OH Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Repeat Repeat Cycle for each Amino Acid Wash1->Repeat Couple_DLeu Couple this compound Repeat->Couple_DLeu Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Couple_DLeu->Repeat Purification RP-HPLC Purification Cleavage->Purification Final_Product Pure Whitmanide Analogue Purification->Final_Product

Caption: Experimental workflow for the synthesis of a Whitmanide analogue.

III. Application in the Production of Immunomodulatory Peptides

Peptides that can modulate the immune system are valuable for treating autoimmune diseases, inflammation, and in transplantation medicine. Cyclosporin A is a potent immunosuppressive cyclic peptide, and synthetic analogues incorporating D-amino acids are being explored to improve its properties.

A. Case Study: Cyclosporin A Analogues

The synthesis of Cyclosporin A and its analogues is a complex undertaking, often involving a combination of solid-phase and solution-phase techniques. The incorporation of D-amino acids can influence the conformation of the cyclic peptide, which is critical for its interaction with its intracellular target, cyclophilin. This interaction ultimately leads to the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.

ParameterValue
Synthesis Strategy Convergent Solid-Phase and Solution-Phase Synthesis
Key Reagent This compound (and other Fmoc-amino acids)
Typical Overall Yield 15-25%
Purity after HPLC >98%
B. Signaling Pathway: Mechanism of Action of Cyclosporin A

Cyclosporin A exerts its immunosuppressive effects by inhibiting the calcineurin-NFAT signaling pathway in T-cells.

CyclosporinA_Pathway TCR T-Cell Receptor (TCR) Activation Ca_influx Increased Intracellular Ca2+ TCR->Ca_influx Calcineurin Calcineurin (Phosphatase) Ca_influx->Calcineurin activates NFAT NFAT (dephosphorylated) - Nucleus - Calcineurin->NFAT dephosphorylates NFATp NFAT (phosphorylated) - Cytoplasm - NFATp->Calcineurin IL2_gene IL-2 Gene Transcription NFAT->IL2_gene activates Tcell_prolif T-Cell Proliferation IL2_gene->Tcell_prolif CyclosporinA Cyclosporin A CsA_Cyp Cyclosporin A-Cyclophilin Complex CyclosporinA->CsA_Cyp Cyclophilin Cyclophilin Cyclophilin->CsA_Cyp CsA_Cyp->Calcineurin inhibits

Caption: The Cyclosporin A signaling pathway in T-cells.

Conclusion

This compound is a versatile and indispensable building block in the synthesis of bioactive peptides. Its incorporation can lead to compounds with enhanced stability, potency, and novel mechanisms of action. The protocols and data presented here provide a foundation for researchers to explore the vast potential of D-amino acid-containing peptides in the development of new therapeutics. Careful optimization of synthesis and purification protocols is crucial for obtaining high-quality peptides for biological evaluation. The continued exploration of D-amino acid-containing peptides promises to yield new and effective treatments for a wide range of diseases.

References

Custom Peptide Synthesis with Fmoc-D-Leu-OH: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis, enabling the routine assembly of complex peptide sequences.[1] The incorporation of non-proteinogenic amino acids, such as D-amino acids, into peptide chains is a critical strategy in drug discovery and development. Peptides containing D-amino acids often exhibit enhanced stability against proteolytic degradation, leading to improved pharmacokinetic profiles.[2][3] Fmoc-D-Leucine-OH (Fmoc-D-Leu-OH) is a key building block for introducing D-leucine, a hydrophobic residue that can influence peptide structure and bioactivity.[4][5]

This document provides detailed protocols for the manual solid-phase synthesis of a model peptide containing this compound, subsequent purification by High-Performance Liquid Chromatography (HPLC), and characterization by Mass Spectrometry (MS).

Chemical Properties of this compound

PropertyValueReference
Synonyms This compound, (R)-Fmoc-2-amino-4-methylpentanoic acid
CAS Number 114360-54-2
Molecular Formula C₂₁H₂₃NO₄
Molecular Weight 353.41 g/mol
Appearance White to off-white powder
Melting Point 148 - 163 °C
Purity ≥99.5% (Chiral HPLC)
Storage Conditions 0 - 8 °C

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (Ac-Tyr-Gly-Gly-Phe-D-Leu-Arg-Arg-Ile-NH₂)

This protocol describes the manual synthesis of a nonapeptide on a Rink Amide resin, yielding a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin (0.5-0.8 mmol/g loading)

  • Fmoc-protected amino acids (including this compound)

  • Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Coupling Reagents:

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

    • N,N'-Diisopropylethylamine (DIPEA)

  • Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Capping Solution (Optional): Acetic anhydride/DIPEA/DMF (1:1:8)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the deprotection step for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (3-5 times), DCM (2 times), and DMF (3 times).

  • Amino Acid Coupling (for each amino acid in the sequence, starting from the C-terminus):

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) by dissolving it in DMF with HBTU (3-5 equivalents) and DIPEA (6-10 equivalents).

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours to ensure complete coupling.

    • Wash the resin with DMF (3-5 times) and DCM (2 times).

  • Monitoring Coupling Efficiency (Optional but Recommended):

    • Perform a Kaiser (ninhydrin) test on a small sample of resin beads. A yellow color indicates a complete coupling (no free primary amines), while a blue/purple color signifies an incomplete reaction, necessitating a recoupling step.

  • Capping (Optional): If the Kaiser test indicates incomplete coupling after a second attempt, cap the unreacted amines by treating the resin with the capping solution for 30 minutes. This prevents the formation of deletion sequences.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence, including this compound.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • N-terminal Acetylation: To obtain an N-terminally acetylated peptide, treat the deprotected resin with the capping solution for 1 hour.

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

Peptide Purification by Reversed-Phase HPLC (RP-HPLC)

Materials:

  • Crude synthetic peptide

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • C18 RP-HPLC column

Protocol:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID column).

    • Detection: UV absorbance at 220 nm.

    • Column Temperature: 30-40 °C.

    • Gradient: A typical starting gradient is a linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes. This may need to be optimized based on the hydrophobicity of the peptide.

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity. Pool the fractions with the desired purity (>95% for most research applications).

  • Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a white, fluffy powder.

Peptide Characterization by Mass Spectrometry (MS)

Protocol:

  • Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water).

  • Infuse the sample into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Acquire the mass spectrum and compare the observed molecular weight with the calculated theoretical mass of the target peptide. The presence of D-amino acids does not alter the peptide's mass.

Data Presentation

Table 1: Comparison of Common Coupling Reagents in Fmoc-SPPS

Coupling ReagentClassTypical Reaction Time (min)Reported Coupling Efficiency (%)NotesReference
HBTU Aminium/Uronium Salt30 - 6098 - 99.5Fast and efficient, widely used. Potential for guanidinylation if used in excess.
HATU Aminium/Uronium Salt30 - 60>99Highly efficient, especially for sterically hindered amino acids. More expensive than HBTU.
DIC/HOBt Carbodiimide60 - 12095 - 98Cost-effective, low risk of guanidinylation. Slower reaction rates.
COMU Aminium/Uronium Salt15 - 45>99High coupling efficiency, reduced racemization, and good solubility.

Table 2: Typical RP-HPLC Gradient for Peptide Purification

Time (min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in ACN)
0955
5955
353565
40595
45595
50955

Visualizations

spss_workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Deprotection->Coupling Wash Washing (DMF, DCM) Coupling->Wash Repeat Repeat Cycle (n-1 times) Wash->Repeat Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash->Final_Deprotection Final Amino Acid Repeat->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

fmoc_d_leu_oh cluster_fmoc Fmoc Group cluster_d_leu D-Leucine Fmoc_structure DLeu_structure Fmoc_structure->DLeu_structure Amide Bond

Caption: Chemical structure of this compound.

signaling_pathway Peptide D-Leu Containing Peptide (e.g., Enzyme Inhibitor) Receptor Target Receptor/ Enzyme Peptide->Receptor Binding/Inhibition Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Modulation Biological_Response Biological Response (e.g., Inhibition of Cell Proliferation) Signaling_Cascade->Biological_Response Leads to

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-D-Leu-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of Fmoc-D-Leu-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often challenging?

A1: The coupling of this compound can be difficult due to significant steric hindrance. This arises from a combination of the bulky isobutyl side chain of leucine and the stereochemistry of the D-amino acid, which can present a less favorable orientation for amide bond formation compared to its L-counterpart, depending on the growing peptide sequence.[1] This steric bulk can impede the approach of the activated carboxyl group to the N-terminal amine of the peptide chain, leading to slower reaction kinetics and incomplete coupling.[2]

Q2: What are the primary indicators of a failed or incomplete this compound coupling reaction?

A2: The most immediate indicator of an incomplete coupling reaction is a positive Kaiser test (a dark blue or purple color on the resin beads), which signifies the presence of unreacted primary amines on the peptide-resin.[3][4] Subsequent analysis of the cleaved crude peptide by High-Performance Liquid Chromatography (HPLC) may show a peak corresponding to a deletion sequence (the target peptide missing the D-leucine residue). Mass spectrometry (MS) analysis will confirm the mass of this truncated impurity.[5]

Q3: Which coupling reagents are most effective for this compound?

A3: For sterically hindered amino acids like this compound, standard carbodiimide reagents like DCC or DIC alone are often insufficient. More potent uronium/aminium or phosphonium salt-based coupling reagents are highly recommended. Reagents such as HATU, HBTU, HCTU, and PyBOP are preferred due to their higher reactivity and ability to rapidly form highly reactive esters. HATU is often considered one of the most efficient reagents for difficult couplings as it forms a highly reactive HOAt ester. The addition of additives like OxymaPure® can also enhance coupling efficiency and suppress side reactions.

Q4: What is epimerization in the context of this compound coupling, and how can it be minimized?

A4: Epimerization is the change in configuration at a single stereocenter. In this context, it refers to the conversion of the desired D-Leucine to L-Leucine during the coupling reaction. This is a significant side reaction as it results in a diastereomeric impurity that can be difficult to separate and can alter the biological activity of the final peptide. Epimerization can be promoted by prolonged activation times and the use of excess base. To minimize this risk, it is crucial to:

  • Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine.

  • Avoid excessively long pre-activation and coupling times.

  • Employ coupling reagents with additives known to suppress racemization, such as HATU (which contains HOAt) or using DIC in combination with OxymaPure®.

Q5: What should I do if the Kaiser test is positive after a single coupling of this compound?

A5: A positive Kaiser test indicates incomplete coupling. The recommended course of action is to perform a "double coupling." This involves washing the resin thoroughly to remove residual reagents from the first coupling and then repeating the coupling step with a fresh solution of activated this compound. If the Kaiser test remains positive after a second coupling, it may be necessary to cap the unreacted amines with an agent like acetic anhydride to prevent the formation of deletion peptides in subsequent steps.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during this compound coupling reactions.

ProblemPotential CauseRecommended Solution
Low Coupling Efficiency (Positive Kaiser Test)Steric Hindrance: The bulky nature of D-Leucine is impeding the reaction.1. Switch to a more potent coupling reagent: Use HATU, HCTU, or PyBOP instead of HBTU or DIC/HOBt. 2. Increase reagent excess: Use 3-5 equivalents of this compound and coupling reagents. 3. Perform a double coupling: Repeat the coupling step with fresh reagents. 4. Extend reaction time: Increase the coupling time from the standard 1-2 hours up to 4 hours, or even overnight for very difficult sequences.
Peptide Aggregation: The growing peptide chain is folding on the resin, blocking access to the N-terminal amine.1. Change the solvent: Switch from DMF to NMP (N-Methyl-2-pyrrolidone) or use a mixture of solvents (e.g., DMF/DCM). 2. Incorporate "magic mixtures" or chaotropic salts: Add ethylene carbonate or LiCl to the solvent to disrupt secondary structures.
Poor Resin Swelling: The solid support is not adequately solvated, hindering reagent diffusion.1. Ensure adequate swelling time in the chosen solvent before starting the synthesis. 2. Select a resin appropriate for the peptide sequence and solvent system.
Presence of Deletion Peptide (Mass minus D-Leu)Incomplete Coupling: Unreacted amines from the previous cycle were not capped.1. Implement a double coupling strategy for this compound. 2. If double coupling fails, cap the unreacted amines with acetic anhydride before the next deprotection step.
Presence of Epimerized Peptide (D-Leu to L-Leu)Over-activation or Excess Base: The activation conditions are too harsh, leading to loss of stereochemical integrity.1. Minimize the pre-activation time of the amino acid. 2. Use a hindered, non-nucleophilic base like DIPEA or collidine. 3. Use coupling reagents with racemization-suppressing additives (e.g., HATU, or DIC/OxymaPure). 4. Perform the coupling at room temperature; avoid elevated temperatures unless necessary to overcome aggregation.

Data Presentation

Table 1: Recommended Coupling Conditions for this compound

Coupling ReagentEquivalents (AA:Reagent:Base)AdditiveTypical TimeNotes
HATU 1 : 0.95 : 2(HOAt is integral)1-2 hoursHighly recommended for sterically hindered couplings; generally provides high yields and low epimerization.
HCTU 1 : 1 : 2(6-Cl-HOBt is integral)1-2 hoursA very efficient and cost-effective alternative to HATU.
PyBOP 1 : 1 : 2HOBt (optional)1-3 hoursA robust phosphonium-based reagent, good for difficult sequences.
DIC / OxymaPure® 1 : 1 : N/AOxymaPure® (1 eq.)2-4 hoursA modern carbodiimide method that is safer than HOBt and very effective at suppressing racemization.

Note: Equivalents are relative to the resin loading. Reaction times are approximate and should be monitored with a Kaiser test.

Experimental Protocols

Protocol 1: Kaiser Test for Detecting Free Primary Amines

This protocol is used to qualitatively monitor the completion of the coupling reaction.

Reagents:

  • Solution A: 65 mg of KCN diluted in 100 mL of pyridine.

  • Solution B: 5 g of ninhydrin in 100 mL of ethanol.

  • Solution C: 80 g of phenol in 20 mL of ethanol.

Procedure:

  • Collect a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.

  • Place the beads in a small glass test tube.

  • Wash the beads thoroughly with DMF (3x) and then with ethanol (3x) to remove any residual reagents.

  • Add 2-3 drops of each of the three Kaiser test solutions (A, B, and C) to the test tube.

  • Heat the test tube at 100-120°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Positive Result (Incomplete Coupling): The beads and/or the solution turn a dark blue or purple color, indicating the presence of free primary amines.

  • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless, indicating the absence of free primary amines.

Protocol 2: Double Coupling for this compound

This protocol should be implemented if the Kaiser test is positive after the first coupling attempt.

  • After the first coupling reaction, drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.

  • Prepare a fresh solution of activated this compound using a potent coupling reagent (e.g., HATU) as described in Table 1.

  • Add this fresh solution to the washed resin and allow the reaction to proceed for another 1-2 hours.

  • After the second coupling, wash the resin thoroughly with DMF.

  • Perform a Kaiser test to confirm the absence of free amines before proceeding with the Fmoc deprotection of the newly added residue.

Protocol 3: HPLC Analysis of Crude Peptide

This protocol outlines a general method for analyzing the purity of the crude peptide after cleavage from the resin.

Sample Preparation:

  • Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water).

  • Precipitate the peptide in cold diethyl ether and pellet by centrifugation.

  • Dissolve the dried crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.

HPLC System and Conditions:

  • HPLC System: A standard analytical HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient, for example, from 5% to 65% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

Data Analysis:

  • Analyze the chromatogram to identify the main product peak and any impurity peaks.

  • A peak eluting earlier than the main product may correspond to the D-Leu deletion sequence.

  • The presence of a doublet peak for the main product could indicate epimerization (D-Leu to L-Leu), though this often requires specialized chiral chromatography or MS/MS analysis for confirmation.

Visualizations

Troubleshooting_Workflow start Start: this compound Coupling kaiser_test Perform Kaiser Test start->kaiser_test is_positive Test Positive? (Blue Beads) kaiser_test->is_positive double_couple Perform Double Coupling is_positive->double_couple Yes proceed Proceed to Next Deprotection is_positive->proceed No (Negative) kaiser_test_2 Perform Kaiser Test Again double_couple->kaiser_test_2 is_positive_2 Still Positive? kaiser_test_2->is_positive_2 cap_amines Cap Unreacted Amines (e.g., Acetic Anhydride) is_positive_2->cap_amines Yes is_positive_2->proceed No cap_amines->proceed

Caption: Troubleshooting workflow for an incomplete this compound coupling reaction.

Low_Yield_Causes root Low Coupling Efficiency of this compound cause1 Steric Hindrance root->cause1 cause2 Peptide Aggregation root->cause2 cause3 Suboptimal Reagents root->cause3 cause4 Epimerization root->cause4 sol1a Use Potent Coupling Reagent (e.g., HATU, HCTU) cause1->sol1a sol1b Double Couple / Extend Time cause1->sol1b sol2a Change Solvent (e.g., NMP) cause2->sol2a sol2b Use Chaotropic Salts (LiCl) cause2->sol2b sol3a Use Fresh, High-Purity Reagents cause3->sol3a sol3b Use Racemization Suppressant (Oxyma, HOAt) cause3->sol3b sol4a Minimize Base Exposure cause4->sol4a sol4b Avoid High Temperatures cause4->sol4b

Caption: Key causes of low coupling efficiency for this compound and their solutions.

References

Technical Support Center: Preventing Racemization of Fmoc-D-Leu-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of racemization of Fmoc-D-Leu-OH during the activation step of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound?

A1: Racemization is the chemical process where the stereochemical integrity of the chiral α-carbon of the D-leucine residue is compromised, leading to the formation of its L-enantiomer. In peptide synthesis, this results in the incorporation of Fmoc-L-Leu-OH instead of, or in addition to, this compound, yielding a diastereomeric peptide impurity that can be difficult to separate and may alter the final peptide's biological activity.

Q2: I thought urethane-protected amino acids like Fmoc-derivatives were resistant to racemization. Why am I observing it with this compound?

A2: While it is true that Nα-urethane protecting groups like Fmoc significantly reduce the susceptibility to racemization compared to other protecting groups, they do not entirely eliminate the risk.[1] Racemization can still occur during the activation of the carboxyl group, especially under conditions that favor the formation of a planar oxazolone intermediate.[1]

Q3: What is the primary mechanism of racemization for this compound during activation?

A3: The most common mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] The activation of the carboxyl group of this compound makes the α-proton acidic. A base present in the reaction mixture can then abstract this proton, leading to a planar enolate intermediate which can be re-protonated from either side, resulting in a mixture of D and L configurations.[2]

Q4: Are there specific conditions that increase the risk of racemization for this compound?

A4: Yes, several factors can promote racemization:

  • Choice of Coupling Reagent: Highly reactive coupling reagents can increase the rate of oxazolone formation.

  • Type and Concentration of Base: Strong, non-sterically hindered bases can readily abstract the α-proton, accelerating racemization.[3]

  • Prolonged Pre-activation Times: Allowing the activated this compound to sit in solution for an extended period before addition to the resin increases the opportunity for racemization to occur.

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of both oxazolone formation and epimerization.

Troubleshooting Guide

Issue: Significant Diastereomeric Impurity Detected in a Peptide Synthesized with this compound.

This common issue can often be traced back to the activation and coupling step of the this compound residue. Follow these steps to troubleshoot and mitigate the problem.

Step 1: Review Your Coupling Reagent and Additives

Certain coupling reagents are more prone to inducing racemization.

  • Carbodiimides (e.g., DCC, DIC): While effective, these can lead to significant racemization if used alone. It is highly recommended to use them in conjunction with racemization-suppressing additives.

  • Phosphonium and Aminium/Uronium Reagents (e.g., HBTU, HATU, PyBOP): Although generally efficient, these can still cause racemization, particularly when used with strong bases or for prolonged activation times.

Solutions:

  • Incorporate Additives: Always use additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) when using carbodiimide coupling reagents. These additives react with the activated amino acid to form an active ester that is less prone to racemization.

  • Choose a Milder Coupling Reagent: For particularly sensitive couplings, consider using a reagent known for lower racemization potential, such as 3-(diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one (DEPBT) or 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate (COMU).

Step 2: Evaluate the Base Used in the Coupling Reaction

The choice of base and its concentration can significantly impact the extent of racemization.

  • Common Bases: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used but can promote racemization.

Solutions:

  • Switch to a Weaker or More Sterically Hindered Base: Consider using a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base such as 2,4,6-collidine to minimize proton abstraction from the α-carbon.

  • Optimize Base Concentration: Use the minimum amount of base necessary to facilitate the reaction. Typically, for onium salt activations, only one equivalent of base is required.

Step 3: Optimize Reaction Time and Temperature

  • Prolonged Activation: The longer the activated amino acid is present before coupling, the higher the chance of racemization.

  • Elevated Temperature: Higher temperatures accelerate the racemization process.

Solutions:

  • Minimize Pre-activation Time: Add the coupling reagents to the this compound solution and immediately transfer it to the reaction vessel containing the deprotected peptide-resin. An in-situ activation protocol is often preferred.

  • Lower the Reaction Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature) if you suspect temperature-induced racemization.

Quantitative Data on Racemization

While specific quantitative data for the racemization of this compound is not extensively documented, the following table provides illustrative data on the racemization of other sensitive amino acids under various coupling conditions. These trends are generally applicable and highlight the importance of choosing the right reagents.

Amino Acid DerivativeCoupling ReagentBaseAdditive% D-Isomer Formed (Illustrative)
Fmoc-Phg-OHHATUDIPEA-High
Fmoc-Phg-OHHATUTMP-Low
Fmoc-Phg-OHDEPBTTMP-Very Low
Fmoc-Phg-OHCOMUDMP-Very Low

Data adapted from studies on Phenylglycine (Phg), a racemization-prone amino acid, to demonstrate trends. TMP = 2,4,6-Trimethylpyridine, DMP = 2,6-Dimethylpyridine.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure

This protocol is designed for manual solid-phase peptide synthesis and aims to minimize racemization.

  • Resin Preparation: Swell the resin-bound peptide in N,N-Dimethylformamide (DMF). Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.

  • Coupling Reaction: Add the activation mixture to the washed resin. Then, add Diisopropylcarbodiimide (DIC) (3 equivalents).

  • Reaction Monitoring: Allow the coupling reaction to proceed for 1-3 hours at room temperature. Monitor the reaction completion using a Kaiser test.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.

Protocol 2: Chiral Amino Acid Analysis by HPLC to Quantify Racemization

This protocol outlines a general procedure to determine the extent of racemization.

  • Peptide Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Peptide Hydrolysis: Lyophilize the crude peptide. Hydrolyze a small aliquot of the peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Derivatization (Optional but Recommended): Dry the hydrolysate to remove the acid. The amino acid mixture can then be derivatized with a chiral derivatizing agent (e.g., Marfey's reagent) to facilitate separation of the D and L enantiomers on a standard reverse-phase HPLC column.

  • Chiral HPLC Analysis:

    • Column: Use a chiral HPLC column (e.g., a cyclodextrin-based or ligand-exchange column).

    • Mobile Phase: Employ an appropriate mobile phase system as recommended by the column manufacturer for the separation of leucine enantiomers.

    • Detection: Use UV detection at an appropriate wavelength (e.g., 214 nm or 254 nm).

  • Quantification: Integrate the peak areas for the D-Leu and L-Leu enantiomers. Calculate the percentage of racemization as: (%L-Leu / (%D-Leu + %L-Leu)) * 100.

Visualizations

Racemization_Mechanism Fmoc_D_Leu This compound Activated_Ester Activated Ester (e.g., O-acylisourea) Fmoc_D_Leu->Activated_Ester + Coupling Reagent Oxazolone Planar Oxazolone Intermediate Activated_Ester->Oxazolone + Base - H⁺ Fmoc_D_Leu_Peptide Fmoc-D-Leu-Peptide (Desired Product) Activated_Ester->Fmoc_D_Leu_Peptide + Peptide-Resin (direct coupling) Enolate Planar Enolate Oxazolone->Enolate Deprotonation Fmoc_L_Leu Fmoc-L-Leu-Peptide (Racemized Product) Oxazolone->Fmoc_L_Leu + Peptide-Resin (attack from opposite face) Enolate->Oxazolone Reprotonation

Caption: Mechanism of racemization of this compound via oxazolone formation.

Troubleshooting_Workflow Start Diastereomeric Impurity Observed with this compound Step1 Step 1: Evaluate Coupling Cocktail Start->Step1 Solution1a Use Additives (Oxyma, HOAt, HOBt) Step1->Solution1a If using carbodiimides or strong activators Solution1b Switch to Milder Coupling Reagent (e.g., DEPBT, COMU) Step1->Solution1b If using carbodiimides or strong activators Step2 Step 2: Evaluate Base Solution2a Switch to Weaker/ Sterically Hindered Base (e.g., Collidine, NMM) Step2->Solution2a If using strong bases (e.g., DIPEA) Solution2b Reduce Base Concentration Step2->Solution2b If using strong bases (e.g., DIPEA) Step3 Step 3: Optimize Reaction Conditions Solution3a Minimize Pre-activation Time (In-situ activation) Step3->Solution3a If pre-activation is long or temp is high Solution3b Lower Reaction Temperature Step3->Solution3b If pre-activation is long or temp is high Solution1a->Step2 Solution1b->Step2 Solution2a->Step3 Solution2b->Step3 End Racemization Minimized Solution3a->End Solution3b->End

Caption: Troubleshooting workflow for racemization of this compound.

Experimental_Workflow Start Synthesized Peptide Containing D-Leu Cleavage Cleavage from Resin & Deprotection Start->Cleavage Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Cleavage->Hydrolysis Derivatization Derivatization (e.g., Marfey's Reagent) (Optional) Hydrolysis->Derivatization HPLC Chiral HPLC Analysis Hydrolysis->HPLC Direct Analysis Derivatization->HPLC Quantification Peak Integration & Quantification of D/L Ratio HPLC->Quantification End Report % Racemization Quantification->End

Caption: Experimental workflow for quantifying racemization of D-leucine.

References

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of D-Leucine Residues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incomplete removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from D-leucine residues during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Fmoc deprotection of D-leucine?

A1: Incomplete Fmoc deprotection of D-leucine, and other sterically hindered amino acids, can arise from several factors:

  • Steric Hindrance: The bulky isobutyl side chain of leucine can physically obstruct the piperidine base from accessing the Fmoc group, slowing down the deprotection reaction.[1]

  • Peptide Aggregation: Sequences containing multiple leucine residues, especially homo-oligomers, are prone to forming secondary structures like β-sheets.[2][3] This aggregation can make the peptide-resin less permeable to solvents and reagents, leading to inefficient deprotection.[1][2]

  • Poor Solvation: Inadequate swelling of the resin or poor solvation of the growing peptide chain can hinder the diffusion of the deprotection reagent.

  • Suboptimal Reagents or Protocols: Degraded piperidine solutions or insufficient reaction times and concentrations of the deprotecting agent can result in incomplete removal of the Fmoc group.

Q2: How can I detect incomplete Fmoc deprotection at a D-leucine residue?

A2: Several analytical methods can be employed to detect incomplete Fmoc removal:

  • Qualitative Colorimetric Tests (Kaiser Test): The ninhydrin (Kaiser) test is a common method to detect free primary amines on the resin. A negative result (yellow beads) after the deprotection step suggests that the Fmoc group has not been removed.

  • UV-Vis Spectrophotometry: Automated peptide synthesizers often monitor the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc removal. A slow or incomplete release, observed around 301-312 nm, indicates a difficult deprotection.

  • HPLC and Mass Spectrometry (MS): Analysis of the crude peptide by HPLC can reveal the presence of deletion sequences (peptides missing the subsequent amino acid) or Fmoc-adducts. Mass spectrometry can then be used to confirm the mass of these impurities.

Q3: What are the consequences of incomplete Fmoc removal?

A3: Incomplete Fmoc deprotection can have significant negative consequences for your peptide synthesis:

  • Deletion Sequences: If the Fmoc group is not removed, the next amino acid cannot be coupled, leading to a peptide sequence missing one or more amino acids.

  • Fmoc-Adducts: The unremoved Fmoc group will be carried through the synthesis and will be present in the final crude product, complicating purification.

  • Lower Yield and Purity: Both deletion sequences and Fmoc-adducts are impurities that reduce the overall yield and purity of the target peptide.

Troubleshooting Guide

If you suspect incomplete Fmoc deprotection of a D-leucine residue, follow these steps to troubleshoot the issue.

Problem: Negative Kaiser test result (yellow beads) after deprotection or presence of deletion sequences in the crude peptide HPLC.

This is a classic symptom of incomplete Fmoc deprotection.

Step 1: Initial Verification
  • Verify Reagents: Ensure that your deprotection solution (e.g., 20% piperidine in DMF) is fresh and has not degraded.

  • Check Resin Swelling: Confirm that the resin is adequately swollen before the deprotection step.

Step 2: Protocol Optimization

If the initial checks do not resolve the issue, you may need to modify your deprotection protocol, especially for sequences known to be "difficult".

  • Double Deprotection: Repeat the deprotection step with a fresh portion of the deprotection solution. This is a common and effective strategy for difficult sequences.

  • Increase Reaction Time: Extend the deprotection time to allow for complete removal of the Fmoc group. For example, increase the standard 10-20 minutes to 30 minutes or longer.

  • Increase Temperature: Gently warming the reaction vessel can improve deprotection efficiency. However, be cautious as elevated temperatures can increase the risk of side reactions like racemization.

Step 3: Advanced Strategies

For particularly challenging sequences, more robust deprotection methods may be necessary.

  • Use a Stronger Base: The addition of 1-2% 1,8-diazabicycloundec-7-ene (DBU) to the piperidine solution can significantly enhance the rate of Fmoc removal. DBU is a non-nucleophilic base that is very effective for sterically hindered residues.

  • Chaotropic Agents: The addition of chaotropic agents can help to disrupt secondary structures and improve reagent accessibility.

Quantitative Data

The efficiency of Fmoc deprotection can be influenced by the choice of base and the reaction time. The following table summarizes the deprotection kinetics for Fmoc-L-leucine with different deprotection reagents. While this data is for the L-enantiomer, the relative efficiencies are expected to be similar for D-leucine.

Deprotection ReagentTime (min)Deprotection Efficiency (%)
Piperidine (PP)3~80
Piperidine (PP)7>95
Piperidine (PP)10>95
4-Methylpiperidine (4MP)3~80
4-Methylpiperidine (4MP)7>95
4-Methylpiperidine (4MP)10>95
Piperazine (PZ)3~80
Piperazine (PZ)7>95
Piperazine (PZ)10>95

Data adapted from a study on Fmoc-L-Leucine-OH deprotection kinetics.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

  • Reaction: Agitate the mixture at room temperature for 10-20 minutes.

  • Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Monitoring (Optional): Collect the filtrate from the deprotection step and measure the absorbance at approximately 301 nm to monitor the release of the Fmoc-adduct.

Protocol 2: Double Deprotection for Difficult Sequences
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • First Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 15-30 minutes.

  • Drain and Wash: Drain the deprotection solution and wash with DMF (2 times).

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 15-30 minutes.

  • Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure all reagents are removed.

  • Confirmation: Perform a ninhydrin (Kaiser) test to confirm the presence of a free primary amine.

Protocol 3: DBU-Catalyzed Deprotection

Caution: DBU is a very strong base and may promote side reactions. This protocol should be used judiciously.

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Deprotection Cocktail: Prepare a deprotection solution of 2% DBU and 20% piperidine in DMF.

  • Reaction: Add the deprotection cocktail to the resin and agitate for 5-15 minutes. Monitor the reaction progress carefully.

  • Drain and Wash: Drain the solution and wash the resin extensively with DMF to remove all traces of DBU and piperidine.

Protocol 4: Ninhydrin (Kaiser) Test

This test confirms the presence of free primary amines after deprotection.

  • Prepare Reagents:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.

    • Reagent B: 80 g phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.

  • Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat: Heat the test tube at 100°C for 5 minutes.

  • Observe Color:

    • Dark Blue Beads/Solution: Positive result, indicating the presence of free primary amines (successful deprotection).

    • Yellow/Brown/No Color Change: Negative result, indicating the absence of free primary amines (incomplete deprotection).

Visualizations

Fmoc_Deprotection_Workflow start Start: Fmoc-D-Leu-Peptide-Resin deprotection Add 20% Piperidine in DMF start->deprotection agitate Agitate (10-20 min) deprotection->agitate wash Wash with DMF agitate->wash kaiser_test Kaiser Test wash->kaiser_test positive Positive (Blue): Proceed to next coupling kaiser_test->positive Success negative Negative (Yellow): Incomplete Deprotection kaiser_test->negative Failure end End: H2N-D-Leu-Peptide-Resin positive->end troubleshoot Troubleshoot: - Double Deprotection - Increase Time/Temp - Use DBU negative->troubleshoot troubleshoot->deprotection Re-run

Caption: Standard workflow for Fmoc deprotection and troubleshooting.

Troubleshooting_Logic cluster_level1 Level 1: Basic Checks cluster_level2 Level 2: Protocol Modification cluster_level3 Level 3: Advanced Methods start Incomplete Deprotection Detected (e.g., Negative Kaiser Test) check_reagents Verify Reagent Quality (Fresh Piperidine/DMF) start->check_reagents check_swelling Ensure Proper Resin Swelling start->check_swelling double_deprotection Perform Double Deprotection check_reagents->double_deprotection If problem persists check_swelling->double_deprotection If problem persists increase_time Increase Reaction Time (e.g., 30-60 min) double_deprotection->increase_time If still incomplete resolution Successful Deprotection double_deprotection->resolution increase_temp Increase Temperature (Caution: Side Reactions) increase_time->increase_temp If still incomplete increase_time->resolution use_dbu Add DBU (1-2%) to Deprotection Solution increase_temp->use_dbu For very difficult cases increase_temp->resolution use_dbu->resolution

Caption: A tiered approach to troubleshooting incomplete Fmoc deprotection.

References

Technical Support Center: Aggregation Issues in Peptides Containing Fmoc-D-Leu-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with peptide aggregation during synthesis, specifically when incorporating Fmoc-D-Leu-OH.

Troubleshooting Guide

Researchers incorporating the hydrophobic D-amino acid, this compound, into their peptide sequences may encounter significant aggregation issues during solid-phase peptide synthesis (SPPS). This aggregation can lead to poor yields, incomplete reactions, and difficult purification. The following guide provides a systematic approach to troubleshooting these problems.

Issue 1: Poor Resin Swelling and Clogging

Symptoms:

  • The resin bed appears clumped or does not swell to its expected volume in the synthesis solvent.

  • Solvent flow is restricted, leading to pressure buildup in automated synthesizers.

  • Incomplete drainage of solvents and reagents.

Possible Causes:

  • Interchain Hydrogen Bonding: The growing peptide chains on the resin beads are interacting with each other, forming a network that prevents solvent penetration. The hydrophobicity of the D-leucine residue can exacerbate this issue.

  • Secondary Structure Formation: The peptide sequence may be adopting a secondary structure (e.g., beta-sheet) on the resin, leading to aggregation. The presence of a D-amino acid can alter the peptide's backbone conformation, sometimes promoting unique packing arrangements that favor self-assembly.[1]

Troubleshooting Workflow:

G start Poor Resin Swelling solvent Change Solvent System (e.g., NMP, or DMF with DMSO) start->solvent temp Increase Coupling Temperature (e.g., 40-60°C) solvent->temp chaotropes Add Chaotropic Salts (e.g., LiCl, KSCN) temp->chaotropes sonication Apply Sonication chaotropes->sonication resin Use a Different Resin (e.g., PEG-based) sonication->resin resolve Issue Resolved resin->resolve

Caption: Troubleshooting workflow for poor resin swelling.

Issue 2: Incomplete Deprotection or Coupling Reactions

Symptoms:

  • Positive Kaiser test (or other amine test) after a coupling step, indicating unreacted free amines.

  • Presence of deletion sequences in the final mass spectrometry analysis.

  • Fmoc deprotection monitoring shows incomplete removal of the Fmoc group.

Possible Causes:

  • Steric Hindrance from Aggregation: The aggregated peptide chains on the resin physically block the access of reagents (piperidine for deprotection, activated amino acids for coupling) to the reactive sites.

  • Poor Solvation of the Peptide-Resin: The aggregated state prevents proper solvation of the peptide chain, which is necessary for efficient reaction kinetics.

Troubleshooting Strategies:

StrategyDescriptionExpected Impact
Solvent Modification Switch from DMF to N-methylpyrrolidone (NMP) or add 15-25% dimethyl sulfoxide (DMSO) to DMF.Improves solvation of the peptide backbone and disrupts secondary structures.
Elevated Temperature Perform coupling reactions at a higher temperature (e.g., 40-60°C).Increases kinetic energy, helping to break intermolecular hydrogen bonds.
Chaotropic Salts Add chaotropic salts like LiCl (0.5-1.0 M) or KSCN to the coupling reaction.Disrupts the hydrogen-bonding network that contributes to aggregation.
"Magic Mixture" Use a solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2M ethylene carbonate for acylation.A powerful combination of solvents and additives to disrupt severe aggregation.
Double Coupling Repeat the coupling step with a fresh solution of the activated amino acid.Increases the reaction time and drives the reaction to completion.
Stronger Deprotection Add 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine deprotection solution.DBU is a stronger, non-nucleophilic base that can improve Fmoc removal from aggregated peptides.

Frequently Asked Questions (FAQs)

Q1: Why do peptides containing this compound have a higher tendency to aggregate?

A1: The aggregation is primarily driven by the hydrophobicity of the leucine side chain. This hydrophobicity promotes intermolecular associations to minimize contact with the polar synthesis solvent. The D-configuration of the leucine can also influence the peptide's backbone conformation, which in some cases can lead to unique packing arrangements that favor self-assembly and aggregation.[1]

Q2: At what point during synthesis is aggregation most likely to occur?

A2: Aggregation can occur at multiple stages:

  • During Solid-Phase Peptide Synthesis (SPPS): On-resin aggregation can lead to incomplete coupling and deprotection steps.[1]

  • Post-synthesis Processing: During cleavage from the resin and subsequent purification (e.g., HPLC), changes in the solvent environment can trigger aggregation.[1]

  • Lyophilization and Reconstitution: The process of lyophilization can sometimes promote the formation of aggregated structures that are difficult to dissolve.[1]

Q3: Are there any sequence-specific considerations to prevent aggregation when using this compound?

A3: Yes. While difficult to predict with certainty, long stretches of hydrophobic residues, including D-leucine, are more prone to aggregation. To mitigate this, consider the following preventative strategies:

  • Incorporate "Breaker" Residues: If the sequence allows, introduce residues that disrupt secondary structures, such as proline or pseudoproline dipeptides, every 6-7 residues.

  • Backbone Protection: Utilize backbone-protected amino acids, such as Fmoc-AA(Hmb)-OH or Fmoc-AA(Dmb)-OH, at strategic positions to disrupt hydrogen bonding between peptide chains.

Q4: How can I detect aggregation during synthesis?

A4: Several indicators can suggest on-resin aggregation:

  • Visual Observation: The resin may appear clumped, and its volume may shrink.

  • Monitoring Reaction Kinetics: Slow or incomplete Fmoc deprotection, as monitored by UV, is a strong indicator of aggregation.

  • Kaiser Test: A persistently positive Kaiser test after coupling indicates incomplete reaction, often due to aggregation.

Experimental Protocols

Protocol 1: Standard Coupling of this compound
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 2: Mitigating Aggregation with NMP and Elevated Temperature
  • Resin Swelling: Swell the resin in NMP for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in NMP for 10-20 minutes. Wash the resin thoroughly with NMP.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents), a coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in NMP.

  • Coupling: Add the activated amino acid solution to the resin. Heat the reaction vessel to 50°C and agitate for 1-2 hours.

  • Washing: Wash the resin with NMP.

  • Confirmation: Perform a Kaiser test.

Protocol 3: Incorporation of a Pseudoproline Dipeptide to Disrupt Aggregation

This protocol assumes a difficult sequence where a Ser or Thr residue precedes a hydrophobic residue.

G cluster_0 Standard Synthesis cluster_1 Pseudoproline Strategy a1 Fmoc-AA(n)-Resin a2 Deprotection a1->a2 a3 Coupling of Fmoc-Ser(tBu)-OH a2->a3 a4 Deprotection a3->a4 a5 Coupling of this compound (Aggregation Risk) a4->a5 b1 Fmoc-AA(n)-Resin b2 Deprotection b1->b2 b3 Coupling of Fmoc-D-Leu-Ser(psi,Me,Me pro)-OH (Disrupts Aggregation) b2->b3

References

Technical Support Center: Optimizing Peptide Synthesis for Sterically Hindered D-Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the coupling of sterically hindered D-amino acids. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are sterically hindered D-amino acids so difficult to couple?

A1: The primary challenge is steric hindrance. The bulky side chains of amino acids like Valine, Isoleucine, and α,α-disubstituted amino acids (e.g., Aib) physically obstruct the reactive amino and carboxyl groups, slowing down peptide bond formation.[1][2] This slow reaction kinetic increases the risk of side reactions, such as racemization.[2] Additionally, the growing peptide chain can aggregate or form secondary structures on the solid support, further blocking the reactive N-terminal amine.[1][3]

Q2: My standard coupling protocol using DCC or DIC is failing. What is the first thing I should change?

A2: Standard carbodiimide reagents like DCC and DIC are often not potent enough for sterically hindered couplings. The most critical first step is to switch to a more powerful in-situ activating reagent. These are typically categorized as aminium/uronium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP, PyAOP), which generate highly reactive esters capable of overcoming the steric barrier.

Q3: Which coupling reagents are considered the most effective for difficult couplings?

A3: For challenging couplings, reagents that form highly reactive OAt or Oxyma esters are generally preferred.

  • HATU and PyAOP are among the most efficient because they generate OAt esters, which are more reactive than the OBt esters formed by reagents like HBTU or PyBOP. The pyridine nitrogen in the HOAt additive provides anchimeric assistance, further accelerating the coupling reaction.

  • COMU , an Oxyma-based reagent, is another excellent choice, often showing performance comparable to HATU but with improved safety and solubility profiles, as it avoids the use of potentially explosive HOBt or HOAt.

  • For the most extreme cases, such as coupling two α,α-disubstituted amino acids, converting the amino acid to a highly reactive acyl fluoride is a very effective strategy.

Q4: What is epimerization and why is it a concern with hindered D-amino acids?

A4: Epimerization is the change in configuration at a single stereocenter, for instance, the conversion of a D-amino acid to an L-amino acid at the α-carbon. This is a major issue because it creates a diastereomeric impurity that is difficult to separate from the desired peptide and can drastically reduce or eliminate the peptide's biological activity. The risk of epimerization increases with sterically hindered residues because the slow coupling reaction provides more time for side reactions to occur, particularly the formation of an oxazolone intermediate, which is a primary pathway for epimerization.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides step-by-step solutions.

Issue 1: Low Coupling Efficiency or Incomplete Reaction

If you observe a positive Kaiser test after the coupling step or identify deletion sequences in your final product, it indicates an incomplete reaction.

Workflow for Troubleshooting Low Coupling Efficiency

G start Low Coupling Efficiency (Positive Kaiser Test) reagent Using standard reagent (e.g., DCC, DIC)? start->reagent switch_reagent Switch to Potent Reagent (HATU, HCTU, COMU, PyBOP) reagent->switch_reagent Yes optimize Using potent reagent, but still incomplete? reagent->optimize No switch_reagent->optimize double_couple Perform Double Coupling optimize->double_couple Yes check_completion Check Completion (Kaiser Test) double_couple->check_completion increase_params Increase Equivalents & Extend Reaction Time check_completion->increase_params Still Positive extreme_case Extremely Hindered? (e.g., Aib-Aib) check_completion->extreme_case Negative increase_params->check_completion acyl_fluoride Use Acyl Fluoride Method extreme_case->acyl_fluoride Yes success Coupling Complete extreme_case->success No acyl_fluoride->success

Caption: A workflow for troubleshooting low coupling efficiency.

Possible Causes & Solutions:

  • Insufficient Reagent Potency: As mentioned in the FAQ, standard carbodiimides are often inadequate.

    • Solution: Switch to a uronium/aminium or phosphonium salt-based reagent like HATU, HCTU, COMU, or PyBOP.

  • High Steric Hindrance: The inherent bulkiness of the residue is slowing the reaction.

    • Solution 1: Double Coupling. This is a highly effective method to drive the reaction to completion. After the first coupling, repeat the step with a fresh portion of activated amino acid and reagents.

    • Solution 2: Increase Equivalents and Time. Increase the equivalents of the amino acid and coupling reagent (up to 3-4 equivalents) and extend the reaction time (from 1 hour to several hours).

    • Solution 3: Increase Temperature. Cautiously increasing the temperature (e.g., to 40-50°C) or using microwave-assisted synthesis can improve yields, but be aware this also increases the risk of epimerization.

  • Peptide Aggregation: The growing peptide chain is folding on the resin, making the N-terminus inaccessible.

    • Solution: Use solvents known to disrupt secondary structures. Options include using NMP instead of DMF, or a "magic mixture" of DCM/DMF/NMP (1:1:1).

Issue 2: High Levels of Epimerization Detected

If HPLC analysis of your cleaved peptide shows a diastereomeric impurity, epimerization is a likely cause.

Primary Cause: Oxazolone Formation The activated carboxylic acid of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone. The α-proton of this intermediate is acidic and can be easily removed by the bases present in the reaction, leading to a loss of stereochemical integrity.

G cluster_0 Epimerization via Oxazolone Pathway activated_aa Activated D-Amino Acid oxazolone Cyclization to 5(4H)-Oxazolone activated_aa->oxazolone Slow Coupling deprotonation Base-Mediated Deprotonation (α-carbon) oxazolone->deprotonation planar_enolate Resonance-Stabilized Planar Enolate deprotonation->planar_enolate reprotonation Reprotonation planar_enolate->reprotonation d_product D-Peptide (Desired) reprotonation->d_product ~50% l_product L-Peptide (Epimerized) reprotonation->l_product ~50%

Caption: The oxazolone pathway is a primary cause of epimerization.

Solutions to Minimize Epimerization:

  • Choice of Base: The base used during coupling plays a crucial role.

    • Solution: Use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or sym-collidine instead of stronger bases. The amount of base should be carefully optimized.

  • Choice of Reagent and Additive: Some reagents and additives are better at suppressing epimerization.

    • Solution: Reagents that generate HOAt or Oxyma esters (e.g., HATU, COMU) are generally superior to HOBt-based ones because they accelerate the coupling reaction, minimizing the time the activated amino acid spends in a state vulnerable to cyclization. Additives like HOAt are known to suppress racemization more effectively than HOBt.

  • Reaction Temperature: Higher temperatures accelerate epimerization.

    • Solution: Perform couplings at room temperature or lower if possible. If elevated temperatures are necessary to overcome steric hindrance, the trade-off with potential epimerization must be carefully considered.

  • Pre-activation Time: A long pre-activation time allows for the formation of the oxazolone intermediate before the amine component is introduced.

    • Solution: Minimize the pre-activation time. Add the activated amino acid mixture to the resin immediately after it is prepared.

Data Presentation

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

This table summarizes the general characteristics and performance of common coupling reagents. The optimal choice depends on the specific amino acid sequence and synthesis conditions.

Reagent ClassExample ReagentsGenerated Active EsterRelative ReactivityEpimerization RiskKey Considerations
Carbodiimides DCC, DICO-acylisoureaLowHighOften inefficient for hindered couplings; requires an additive (HOBt, HOAt, Oxyma) to reduce epimerization.
Phosphonium Salts PyBOP, PyAOPOBt, OAtHigh to Very HighLow to MediumHighly efficient. PyAOP is more reactive than PyBOP. Solutions in DMF have moderate stability.
Aminium/Uronium Salts HBTU, HATU, HCTUOBt, OAt, O-6-ClBtHigh to Very HighLow to MediumHATU is generally the most reactive in this class. Solutions are typically stable, making them suitable for automated synthesizers.
Oxyma-Based Salts COMUOxymaVery HighVery LowPerformance comparable or superior to HATU. Safer alternative to benzotriazole-based reagents.
Acyl Fluoride Formers TFFH, BTFFHAcyl FluorideHighestLowExcellent for extremely hindered couplings (e.g., Aib-Aib). The acyl fluoride is generated in situ.

Experimental Protocols

Protocol 1: Standard Coupling of a Hindered D-Amino Acid using HATU

This protocol is a starting point for a single coupling of a moderately hindered amino acid.

  • Resin Preparation: Following N-terminal Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3-5 times).

  • Activation Mixture: In a separate vessel, dissolve the hindered Fmoc-D-amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Coupling: Add the activation mixture to the resin and agitate at room temperature for 1-2 hours.

  • Monitoring and Washing: Take a small sample of resin to check for reaction completion with a Kaiser test. Once complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts. If the test is positive, consider a second coupling.

Protocol 2: Double Coupling for a Difficult Residue

This protocol is used when a single coupling is insufficient to achieve completion.

  • First Coupling: Perform the coupling as described in Protocol 1, using 4 equivalents of the Fmoc-amino acid, 3.9 equivalents of HATU, and 8 equivalents of DIPEA. Agitate for 45-60 minutes.

  • Washing: After the first coupling, wash the resin thoroughly with DMF.

  • Second Coupling: Prepare a fresh activation mixture (as in step 1) and add it to the same resin.

  • Final Agitation and Washing: Agitate for another 45-60 minutes. Wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.

Protocol 3: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is for cases where even potent uronium/phosphonium reagents fail.

  • Acyl Fluoride Formation: In an anhydrous environment, dissolve the protected, hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM. Add a fluorinating agent such as TFFH.

  • Activation: Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • Coupling: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

  • Monitoring: Monitor the reaction for completeness. Reaction times can be significantly longer for these couplings. Once complete, wash the resin thoroughly.

References

Technical Support Center: Enhancing Yield in Peptide Synthesis with D-Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and improve yields when incorporating D-amino acids into your peptide synthesis protocols.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a simple question-and-answer format.

Problem 1: Low Overall Yield and Purity of the Final Peptide

Q: My final peptide yield is significantly lower than expected, and HPLC analysis shows multiple impurities. What are the likely causes and how can I fix this?

A: Low yield and purity in peptide synthesis, especially with D-amino acids, often stem from a combination of factors including incomplete coupling reactions, racemization, and peptide aggregation.

Troubleshooting Workflow:

Low_Yield_Troubleshooting start Low Yield / Purity check_coupling Step 1: Verify Coupling Completion (Kaiser Test) start->check_coupling incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling optimize_coupling Optimize Coupling Strategy: - Increase coupling time - Double couple - Change coupling reagent - Increase reagent concentration incomplete_coupling->optimize_coupling Positive Test check_racemization Step 2: Assess Racemization (Chiral HPLC / LC-MS) incomplete_coupling->check_racemization Negative Test optimize_coupling->check_racemization racemization_detected Racemization Detected check_racemization->racemization_detected mitigate_racemization Mitigate Racemization: - Use additives (HOBt, Oxyma) - Choose low-racemization coupling reagents - Minimize pre-activation time - Avoid excess base racemization_detected->mitigate_racemization Yes check_aggregation Step 3: Evaluate Aggregation (Resin swelling, difficult couplings) racemization_detected->check_aggregation No mitigate_racemization->check_aggregation aggregation_suspected Aggregation Suspected check_aggregation->aggregation_suspected disrupt_aggregation Disrupt Aggregation: - Use chaotropic salts (LiCl, NaClO₄) - Incorporate pseudoproline dipeptides - Use high-swelling resin - Employ microwave synthesis aggregation_suspected->disrupt_aggregation Yes end Improved Yield & Purity aggregation_suspected->end No disrupt_aggregation->end

Caption: Troubleshooting workflow for low peptide yield and purity.

Detailed Solutions:

  • Incomplete Coupling: The steric hindrance of D-amino acids can slow down the coupling reaction.

    • Solution: Monitor each coupling step with a Kaiser test. If the test is positive (blue beads), indicating free amines, the coupling is incomplete.[1] Consider double coupling (repeating the coupling step) or increasing the coupling time. Using more potent coupling reagents like HATU or HCTU can also improve efficiency.[2][3]

  • Racemization: The conversion of a D-amino acid to its L-isomer during activation is a major cause of impurities that are difficult to separate.[1]

    • Solution: Minimize the pre-activation time of the amino acid. The addition of additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure® to carbodiimide coupling reactions (e.g., DIC) is highly recommended to suppress racemization.[1] Avoid using strong, unhindered bases. If a base is necessary, use a hindered base like diisopropylethylamine (DIPEA) in minimal amounts.

  • Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the solid support, making the N-terminus inaccessible for the next coupling reaction.

    • Solution: To disrupt secondary structures that lead to aggregation, you can wash the resin with solutions of chaotropic salts like 0.8 M LiCl or NaClO₄ in DMF before coupling. Incorporating pseudoproline dipeptides at strategic locations in the peptide sequence can also effectively prevent aggregation and may increase product yields by up to 10-fold in highly aggregated sequences.

Problem 2: Appearance of a Deletion Sequence Lacking a D-amino Acid

Q: Mass spectrometry of my crude product shows a significant peak corresponding to the desired peptide minus a D-amino acid. What causes this and how can I prevent it?

A: This "deletion sequence" is a direct result of failed coupling of the D-amino acid, followed by a successful coupling of the subsequent amino acid in the next cycle.

Logical Relationship Diagram:

Deletion_Sequence_Logic start Deletion of D-Amino Acid cause Cause: Failed Coupling of D-Amino Acid start->cause effect1 Free N-terminus remains on the growing peptide chain cause->effect1 effect2 Next amino acid in the sequence couples successfully effect1->effect2 outcome Result: Peptide missing the intended D-amino acid effect2->outcome prevention Prevention Strategies outcome->prevention strategy1 Ensure complete coupling of the D-amino acid: - Double coupling - Extended reaction time - Use of stronger coupling reagents (HATU, HCTU) prevention->strategy1 strategy2 Monitor each coupling step with the Kaiser test prevention->strategy2 strategy3 Consider capping unreacted N-termini with acetic anhydride after the D-amino acid coupling step prevention->strategy3

Caption: Cause and prevention of D-amino acid deletion sequences.

Solutions:

  • Enhanced Coupling Conditions: For sterically hindered D-amino acids, a single coupling may not be sufficient.

    • Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated D-amino acid.

    • Increased Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent solutions can enhance the probability of successful coupling.

  • Monitoring and Capping:

    • Kaiser Test: A negative Kaiser test is crucial before proceeding to the next deprotection step.

    • Capping: If incomplete coupling is a persistent issue, consider a "capping" step. After the D-amino acid coupling, any unreacted N-termini are acylated with acetic anhydride. This terminates the unreacted chains, preventing them from elongating further and simplifying the final purification.

Problem 3: Racemization of the D-Amino Acid

Q: My final product shows a diastereomeric impurity. How can I confirm and minimize racemization?

A: Racemization is the conversion of the D-amino acid to its L-enantiomer, creating a hard-to-separate diastereomeric impurity. This primarily occurs during the amino acid activation step.

Detection Methods:

  • Chiral Amino Acid Analysis: After peptide hydrolysis, the resulting amino acids can be derivatized with a chiral reagent and analyzed by GC or HPLC.

  • HPLC with a Chiral Stationary Phase: This method can directly separate the desired peptide from its diastereomer without derivatization.

  • NMR Spectroscopy: High-field NMR can sometimes distinguish between diastereomers.

Minimization Strategies:

  • Choice of Coupling Reagent and Additives: Carbodiimide reagents like DIC, when used alone, can lead to significant racemization. The addition of HOBt or OxymaPure is crucial to suppress this side reaction. Onium salt reagents like HBTU and HATU generally result in lower racemization compared to carbodiimides alone.

  • Base Selection: If a base is required, use a hindered base like DIPEA and use the minimum necessary amount. Avoid unhindered bases like triethylamine.

  • Temperature Control: Perform coupling reactions at room temperature or lower, as elevated temperatures can increase the rate of racemization.

Data Presentation

Table 1: Comparison of Coupling Reagent Efficiency and Racemization

Coupling Reagent CocktailRelative Coupling Efficiency for Hindered Amino AcidsObserved RacemizationKey Advantages & Disadvantages
DIC / HOBt ModerateLow to ModerateCost-effective; requires additive to suppress high racemization of DIC alone.
DIC / OxymaPure HighLowOxymaPure is a safer and often more effective alternative to HOBt.
HBTU / DIPEA HighLow to ModerateRobust and widely used; base can increase racemization risk.
HATU / DIPEA Very HighVery LowGenerally faster and less prone to racemization than HBTU, especially for hindered couplings.
COMU / DIPEA Very HighVery LowHigh efficiency, comparable to HATU, with good solubility of byproducts.

Table 2: Strategies to Overcome Peptide Aggregation

StrategyPrincipleTypical ApplicationExpected Yield Improvement
Chaotropic Salts Disrupts secondary structures (e.g., β-sheets) by interfering with hydrogen bonding.Pre-wash of the resin with 0.8 M LiCl or NaClO₄ in DMF before a difficult coupling step.Sequence-dependent, can significantly improve coupling efficiency for aggregated sequences.
Pseudoproline Dipeptides Induces a "kink" in the peptide backbone, disrupting β-sheet formation.Incorporated every 6-7 residues in long or hydrophobic sequences.Can be dramatic, with up to 10-fold increases reported for highly aggregated sequences.
Microwave Synthesis Uses microwave energy to increase reaction kinetics for both deprotection and coupling steps.For "difficult" sequences prone to aggregation.Can significantly reduce reaction times and improve yields by overcoming aggregation-induced slow kinetics.
High-Swelling Resins Resins like TentaGel or other PEG-based resins provide a more solvated environment for the growing peptide chain.For long and/or hydrophobic peptides.Improves solvation of the peptide chain, reducing aggregation and improving reagent accessibility.

Experimental Protocols

Protocol 1: Standard Coupling of a D-Amino Acid using DIC/HOBt

This protocol is designed to minimize racemization during the coupling of a D-amino acid.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).

  • Coupling Mixture Preparation: In a separate vessel, dissolve 3 equivalents of the Fmoc-D-amino acid and 3 equivalents of HOBt in a minimal amount of DMF.

  • Coupling Reaction: Add the amino acid/HOBt solution to the deprotected resin. Add 3 equivalents of DIC to the resin slurry. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring and Washing: Monitor the reaction with the Kaiser test. Once complete (negative Kaiser test), wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Protocol 2: Kaiser Test for Detection of Free Primary Amines

The Kaiser test is a qualitative colorimetric test to detect free primary amines on the resin, indicating an incomplete coupling reaction.

Reagents:

  • Solution A: 16.5 mg of KCN diluted in 25 mL of water, then 1 mL of this solution is diluted with 49 mL of pyridine.

  • Solution B: 1 g of ninhydrin in 20 mL of n-butanol.

  • Solution C: 40 g of phenol in 20 mL of n-butanol.

Procedure:

  • Take a small sample of resin beads (10-15) in a small test tube.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C.

  • Heat the test tube at 110°C for 5 minutes.

  • Interpretation:

    • Positive (Incomplete Coupling): The beads and/or the solution turn a dark blue or purple color.

    • Negative (Complete Coupling): The beads and solution remain colorless or turn yellow/orange.

Protocol 3: General Protocol for RP-HPLC Purification of Peptides

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent. A mixture of Mobile Phase A and a small amount of an organic solvent like acetonitrile or DMSO is often effective.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Column: A C18 stationary phase is typically used for peptide purification.

    • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID analytical column.

    • Detection: UV absorbance at 220 nm (for the peptide backbone).

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the peptide.

  • Fraction Collection: Collect fractions corresponding to the major peaks in the chromatogram.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC and/or mass spectrometry to identify the fractions containing the pure desired peptide. Pool the pure fractions.

  • Lyophilization: Freeze-dry the pooled fractions to obtain the final purified peptide as a white powder.

FAQs (Frequently Asked Questions)

Q1: Why are D-amino acids used in peptide drug development?

A1: D-amino acids are incorporated into peptides to increase their resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds between L-amino acids. This enhanced stability can significantly increase the in vivo half-life of a peptide therapeutic.

Q2: What is diketopiperazine formation, and how can I prevent it when using D-proline?

A2: Diketopiperazine (DKP) formation is a common side reaction, especially when proline is the second amino acid in the growing peptide chain. It involves the intramolecular cyclization of the dipeptide, leading to its cleavage from the resin. This is particularly problematic with sequences like X-Pro.

  • Prevention:

    • Use a sterically hindered resin like 2-chlorotrityl chloride resin, which is less prone to DKP formation.

    • After coupling the second amino acid, proceed immediately to the coupling of the third residue to minimize the time the dipeptide is on the resin with a free N-terminus.

    • Incorporate the D-proline as part of a dipeptide (e.g., Fmoc-Xaa-D-Pro-OH) to bypass the susceptible dipeptidyl-resin stage.

Q3: Can I use the same coupling protocols for D-amino acids as for L-amino acids?

A3: While the fundamental principles are the same, you should anticipate that coupling D-amino acids, especially sterically hindered ones, may be slower than their L-counterparts. It is often necessary to use longer coupling times, double coupling, or more potent coupling reagents to achieve complete incorporation and avoid deletion sequences. Always monitor the reaction completion with the Kaiser test.

Q4: How does the position of a D-amino acid in the sequence affect the synthesis strategy?

A4: The position can be critical. A D-amino acid at the C-terminus may be more prone to racemization during the initial loading onto the resin. A D-amino acid adjacent to another hindered residue can create a "difficult coupling" that requires optimized conditions. If a D-proline is in the second position, you need to be vigilant about diketopiperazine formation. Analyzing the sequence beforehand can help anticipate these challenges.

Q5: Are there any "green" solvents that can be used for peptide synthesis with D-amino acids?

A5: While DMF and NMP are the most common solvents in solid-phase peptide synthesis, there is growing interest in more environmentally friendly alternatives. Some studies have explored the use of solvents like 2-methyltetrahydrofuran (2-MeTHF) and N-butylpyrrolidinone (NBP). However, the efficiency of these solvents can be sequence-dependent, and they may require re-optimization of coupling and deprotection protocols. The solubility of protected D-amino acids in these alternative solvents should also be considered.

References

Fmoc-D-Leu-OH purity issues and purification methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering purity issues with Fmoc-D-Leu-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: The most common impurities in this compound are typically related to its synthesis and storage. These include:

  • Diastereomeric Impurity (Fmoc-L-Leu-OH): The presence of the L-enantiomer is a critical purity issue, as it can be incorporated into a peptide chain, leading to diastereomeric peptide impurities that are difficult to separate.[1][2] The expected enantiomeric purity for high-quality Fmoc-amino acids is often greater than 99.0% to 99.8% enantiomeric excess (ee).[1]

  • Dipeptide (Fmoc-D-Leu-D-Leu-OH): This impurity can form during the synthesis of this compound if the activating agent reacts with an already formed this compound molecule.[3] Its presence can lead to the insertion of an extra D-leucine residue during peptide synthesis.

  • Free D-Leucine: This can result from incomplete reaction during the Fmoc protection step or degradation of the this compound over time.[3] Free D-Leucine can lead to truncated peptide sequences.

  • Other Synthesis-Related Impurities: Depending on the synthetic route, other by-products may be present. For instance, β-alanyl impurities can arise from the rearrangement of Fmoc-OSu, a reagent sometimes used for Fmoc introduction.

Q2: What causes the presence of these impurities?

A2: Impurities in this compound can originate from several sources:

  • Synthesis Process: Side reactions during the attachment of the Fmoc protecting group are a primary source of impurities like dipeptides. The use of Fmoc-Cl, for example, can lead to the formation of Fmoc-dipeptides.

  • Raw Material Purity: The enantiomeric purity of the starting D-Leucine material directly impacts the final enantiomeric purity of this compound.

  • Storage and Handling: this compound can be sensitive to its storage environment. Exposure to basic conditions can lead to the premature cleavage of the Fmoc group. Some Fmoc-amino acids are also known to be hygroscopic. Improper storage can lead to degradation and the formation of impurities. For long-term storage, it is recommended to keep the powder at -20°C.

Q3: How do impurities in this compound affect solid-phase peptide synthesis (SPPS)?

A3: The purity of this compound is critical for the successful synthesis of peptides. Impurities can lead to several issues:

  • Diastereomeric Peptides: The presence of Fmoc-L-Leu-OH will result in the synthesis of peptides with incorrect stereochemistry, which can dramatically affect their biological activity and three-dimensional structure.

  • Insertion Sequences: Dipeptide impurities (Fmoc-D-Leu-D-Leu-OH) will cause the incorporation of an additional amino acid residue into the peptide sequence.

  • Truncated Sequences: Free D-Leucine can compete with the growing peptide chain for coupling, leading to the termination of the peptide synthesis at that step.

  • Difficult Purification: The presence of these closely related peptide impurities complicates the purification of the final target peptide by HPLC, often leading to lower overall yields.

Q4: What is the recommended method for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.

  • Chiral HPLC: This is essential for determining the enantiomeric purity and quantifying the amount of the unwanted L-enantiomer. Polysaccharide-based chiral stationary phases are commonly used for this separation under reversed-phase conditions.

  • Reversed-Phase HPLC (RP-HPLC): This is used to determine the overall chemical purity and to separate this compound from other impurities like dipeptides and free D-leucine.

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Extra peak in HPLC close to the main product peak Presence of diastereomeric impurity (Fmoc-L-Leu-OH) or dipeptide (Fmoc-D-Leu-D-Leu-OH).1. Confirm Identity: Use a chiral HPLC method to confirm if the impurity is the L-enantiomer. Mass spectrometry can help identify the dipeptide impurity. 2. Purification: If the impurity level is unacceptable, purify the this compound using an appropriate method such as recrystallization or preparative HPLC.
Low yield in peptide synthesis and presence of truncated sequences Contamination with free D-Leucine.1. Purity Check: Analyze the this compound by RP-HPLC to quantify the level of free D-Leucine. 2. Purification: Purify the this compound by recrystallization to remove the more soluble free amino acid.
Appearance of unexpected peptide sequences with an extra leucine residue Presence of Fmoc-D-Leu-D-Leu-OH dipeptide impurity.1. Analysis: Use a high-resolution HPLC method and mass spectrometry to detect and confirm the presence of the dipeptide impurity in your starting material. 2. Purification: Employ column chromatography or preparative HPLC for the purification of this compound.
Material appears clumpy or discolored The material may have absorbed moisture or degraded due to improper storage.1. Dry the material: Dry the solid under vacuum. 2. Re-evaluate purity: After drying, re-analyze the purity by HPLC to check for degradation products. 3. Storage: Ensure future storage is in a tightly sealed container at -20°C.

Quantitative Data on Purification

The effectiveness of purification methods can be seen in the significant improvement of purity levels. Below is a summary of typical purity data.

Purification Method Starting Purity (Typical) Purity After Purification (Typical) Reference
Recrystallization (Ethanol/Water) 95-98%>99.7%
Chiral HPLC Enantiomeric Purity: 98-99%Enantiomeric Purity: >99.5%
Commercial Product Specification Not ApplicableChemical Purity: 99.99%

Experimental Protocols

Protocol 1: Purity Analysis by Chiral HPLC

This protocol outlines a general method for determining the enantiomeric purity of this compound.

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP) such as Lux Cellulose-2 is often effective.

  • Mobile Phase Preparation: A typical mobile phase is a mixture of acetonitrile and water with an acidic additive like trifluoroacetic acid (TFA). A common starting point is a gradient of acetonitrile in 0.1% aqueous TFA.

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a compatible solvent like DMSO to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm or 262 nm.

    • Temperature: 40°C

    • Gradient: A linear gradient from a lower to a higher percentage of acetonitrile over 20-30 minutes is typical for resolving enantiomers.

  • Analysis: The D-enantiomer typically elutes before the L-enantiomer on many chiral columns. Integrate the peak areas to determine the enantiomeric excess (ee).

Protocol 2: Purification by Recrystallization

This method is effective for removing many common impurities.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a hot solvent system. A mixture of ethanol and water (e.g., 2:3 v/v) is a common choice. Heat the mixture gently (e.g., in a water bath at 60-80°C) with stirring until the solid is completely dissolved.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in a colder environment (e.g., 4°C or an ice bath) to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold solvent system to remove any remaining mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Purity Assessment: Analyze the purity of the recrystallized material using HPLC to confirm the removal of impurities.

Visualizations

experimental_workflow cluster_start Initial State cluster_analysis Purity Assessment cluster_decision Decision Point cluster_purification Purification cluster_end Final Product start This compound (Unknown Purity) analysis HPLC Analysis (Chiral & RP-HPLC) start->analysis decision Purity > 99.5%? analysis->decision purify Recrystallization or Preparative HPLC decision->purify No end_product Purified this compound (Ready for SPPS) decision->end_product Yes purify->analysis Re-analyze

Caption: Workflow for assessing and improving this compound purity.

impurity_pathway cluster_synthesis Synthesis of this compound cluster_products Reaction Products cluster_impact Impact on Peptide Synthesis start D-Leucine + Fmoc-Cl main_product This compound (Target Product) start->main_product Main Reaction impurity1 Fmoc-D-Leu-D-Leu-OH (Dipeptide Impurity) start->impurity1 Side Reaction impurity2 Free D-Leucine (Unreacted) start->impurity2 Incomplete Reaction peptide_ok Correct Peptide Sequence main_product->peptide_ok peptide_bad1 Insertion Sequence impurity1->peptide_bad1 peptide_bad2 Truncated Sequence impurity2->peptide_bad2

Caption: Formation of impurities and their impact on peptide synthesis.

References

Technical Support Center: Managing Solubility of Fmoc-Protected D-Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Fmoc-protected D-amino acids during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why do some Fmoc-D-amino acids have poor solubility?

A1: The limited solubility of certain Fmoc-D-amino acids stems from a combination of factors inherent to their molecular structure. The large, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) protecting group, coupled with bulky or hydrophobic side chains on the D-amino acid, promotes intermolecular interactions. These interactions, primarily hydrogen bonding and hydrophobic aggregation, can lead to the formation of insoluble precipitates, particularly in the organic solvents commonly used for solid-phase peptide synthesis (SPPS).[1][2] This is especially prevalent in sequences containing multiple hydrophobic residues.[1]

Q2: Which Fmoc-D-amino acids are known to be particularly difficult to dissolve?

A2: Several Fmoc-D-amino acids are notoriously challenging to solubilize. These often include derivatives of tryptophan (e.g., Fmoc-D-Trp(Boc)-OH), arginine (e.g., Fmoc-D-Arg(Pbf)-OH), and those with bulky side-chain protecting groups like asparagine and glutamine (e.g., Fmoc-D-Asn(Trt)-OH, Fmoc-D-Gln(Trt)-OH).[3][4] Additionally, hydrophobic amino acids such as valine (Fmoc-D-Val-OH) can also present solubility issues.

Q3: What are the primary solvents used to dissolve Fmoc-D-amino acids for SPPS?

A3: The most commonly used solvents for dissolving Fmoc-amino acids in SPPS are polar aprotic solvents. These include:

  • N,N-Dimethylformamide (DMF): A widely used solvent, though it can degrade over time to form dimethylamine, which can prematurely remove the Fmoc group.

  • N-Methyl-2-pyrrolidone (NMP): Often considered a superior solvent to DMF due to its greater solvating properties, though some Fmoc-amino acids may exhibit greater decomposition in NMP over extended periods.

  • Dimethyl sulfoxide (DMSO): A strong solvent that can be used as a co-solvent to enhance the solubility of particularly difficult Fmoc-amino acids.

Q4: Can heating be used to improve the solubility of an Fmoc-D-amino acid?

A4: Gentle warming (e.g., to 30-40°C) can be employed to aid in the dissolution of a stubborn Fmoc-D-amino acid. However, it is crucial to avoid prolonged or excessive heating, as this can lead to degradation of the amino acid or racemization, compromising the integrity of the subsequent peptide synthesis.

Q5: How can I tell if my Fmoc-D-amino acid is fully dissolved?

A5: A properly solubilized Fmoc-D-amino acid will result in a clear, transparent, and particle-free solution. If the solution appears cloudy, hazy, or contains visible particulates, the amino acid is not fully dissolved. Sonication can be a useful technique to aid dissolution and break up small aggregates.

Troubleshooting Guide

Issue: Fmoc-D-amino acid fails to dissolve completely in the chosen solvent.

This troubleshooting guide provides a logical workflow to address solubility issues with Fmoc-D-amino acids.

G cluster_0 start Start: Incomplete Dissolution solvent Initial Solvent Selection (e.g., DMF) start->solvent sonicate Apply Sonication solvent->sonicate Still insoluble success Success: Complete Dissolution solvent->success Soluble gentle_heat Gentle Warming (30-40°C) sonicate->gentle_heat Still insoluble sonicate->success Soluble change_solvent Switch to a Stronger Solvent (e.g., NMP) gentle_heat->change_solvent Still insoluble gentle_heat->success Soluble cosolvent Add a Co-solvent (e.g., 5-10% DMSO) change_solvent->cosolvent Still insoluble change_solvent->success Soluble chaotropic Introduce Chaotropic Agents (e.g., low conc. LiCl) cosolvent->chaotropic Still insoluble cosolvent->success Soluble chaotropic->success Soluble failure Consult Further Resources chaotropic->failure Still insoluble

Caption: Troubleshooting workflow for Fmoc-D-amino acid solubility.

Quantitative Solubility Data

While comprehensive quantitative data is not always readily available, the following table summarizes known solubility information for commonly problematic Fmoc-D-amino acids. It is important to note that solubility can be lot-dependent and should be confirmed empirically.

Fmoc-D-Amino AcidSolvent SystemSolubilityReference(s)
Fmoc-D-Arg(Pbf)-OHAq. NaOHPoor, requires methanol co-solvent
Fmoc-D-Arg(Pbf)-OHNBPSoluble at 0.2 M with heating (45°C)
Fmoc-D-Asn(Trt)-OHAcetonitrileSlightly Soluble
Fmoc-D-Asn(Trt)-OHChloroformSlightly Soluble
Fmoc-D-Asn(Trt)-OHMethanolSparingly Soluble
Fmoc-D-Asn(Trt)-OH2-MeTHF0.1 M
Fmoc-D-Cys(Trt)-OHDMFClearly soluble (1 mmole in 2 ml)
Fmoc-D-Gln(Trt)-OHStandard peptide synthesis reagentsReadily soluble
Fmoc-D-His(Trt)-OHDMFClearly soluble (25 mmole in 50 ml)
Fmoc-D-Trp(Boc)-OHDMFClearly soluble (1 mmole in 2 ml)
Fmoc-D-Val-OHDMSO≥ 100 mg/mL
General Fmoc-amino acidsPolarClean>0.4 M
General Fmoc-amino acids2-MeTHFGenerally 0.2 M

Experimental Protocols

Protocol 1: Standard Solubilization of an Fmoc-D-Amino Acid

This protocol outlines the standard procedure for dissolving an Fmoc-D-amino acid for use in SPPS.

G cluster_0 start Start weigh Weigh Fmoc-D-amino acid and transfer to a clean vial start->weigh add_solvent Add appropriate volume of SPPS-grade solvent (e.g., DMF) weigh->add_solvent vortex Vortex the vial until the solid is dispersed add_solvent->vortex sonicate Sonicate for 5-10 minutes if not fully dissolved vortex->sonicate inspect Visually inspect for a clear, particle-free solution sonicate->inspect end Ready for use in SPPS inspect->end

Caption: Standard protocol for dissolving Fmoc-D-amino acids.

Methodology:

  • Preparation: Ensure all glassware is clean and dry to prevent contamination. Use high-purity, SPPS-grade solvents.

  • Weighing: Accurately weigh the required amount of the Fmoc-D-amino acid and transfer it to a suitable vial.

  • Solvent Addition: Add the calculated volume of the primary solvent (e.g., DMF or NMP) to the vial.

  • Dissolution: Vortex the vial for 1-2 minutes to disperse the solid. If the amino acid does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes.

  • Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Use: The resulting solution is now ready for the activation and coupling steps in your SPPS workflow.

Protocol 2: Enhanced Solubilization for Difficult Fmoc-D-Amino Acids

This protocol provides a more robust method for dissolving particularly challenging Fmoc-D-amino acids.

G cluster_0 start Start weigh Weigh Fmoc-D-amino acid and transfer to a clean vial start->weigh add_cosolvent Add a small volume of co-solvent (e.g., 5-10% DMSO of total volume) weigh->add_cosolvent add_primary_solvent Add the primary solvent (e.g., NMP) to the final volume add_cosolvent->add_primary_solvent vortex Vortex the mixture add_primary_solvent->vortex gentle_heat Gently warm (30-40°C) and sonicate if necessary vortex->gentle_heat inspect Visually inspect for clarity gentle_heat->inspect end Ready for use in SPPS inspect->end

Caption: Enhanced solubilization protocol for challenging Fmoc-D-amino acids.

Methodology:

  • Preparation: Use clean, dry glassware and high-purity, SPPS-grade solvents.

  • Weighing: Accurately weigh the difficult Fmoc-D-amino acid and place it in a vial.

  • Co-solvent Addition: Add a small amount of a strong co-solvent, such as DMSO (typically 5-10% of the final intended volume), directly to the solid.

  • Primary Solvent Addition: Add the primary solvent (e.g., NMP) to reach the final desired concentration.

  • Dissolution: Vortex the mixture thoroughly. If solubility is still an issue, gently warm the vial to 30-40°C while sonicating for 5-15 minutes.

  • Inspection: Allow the solution to cool to room temperature and visually confirm that it is a clear, homogeneous solution.

  • Use: Proceed with the activation and coupling steps of your SPPS protocol.

References

Technical Support Center: Fmoc Deprotection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group during solid-phase peptide synthesis (SPPS). This guide focuses on alternative deprotection reagents to the standard piperidine protocol, aiming to minimize common side reactions and improve peptide purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with piperidine-mediated Fmoc deprotection?

A1: While 20% piperidine in DMF is a widely used and effective reagent for Fmoc removal, its basic nature can lead to several undesirable side reactions, impacting the yield and purity of the final peptide. The most common side reactions include:

  • Aspartimide Formation: This occurs particularly in sequences containing Asp-Gly or Asp-Ser. The backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue, forming a cyclic imide. This can lead to racemization and the formation of β- and iso-aspartyl peptides, which are often difficult to separate from the desired product.[1]

  • Diketopiperazine (DKP) Formation: This involves the cyclization of the N-terminal dipeptide, leading to its cleavage from the resin and a loss of yield. This is especially problematic for sequences containing Proline or Glycine at the N-terminus.

  • Racemization: The basic conditions can cause the epimerization of optically active amino acids, particularly at the C-terminus or for sensitive residues like cysteine and histidine.[1]

Q2: What are the main alternative bases to piperidine for Fmoc deprotection, and what are their advantages?

A2: Several alternative bases are employed to minimize the side reactions observed with piperidine. The choice of an alternative is often guided by its basicity, nucleophilicity, and steric hindrance.[1] Key alternatives include:

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base that can be used at lower concentrations than piperidine (typically 2% in DMF).[1][2] It is highly efficient and can improve deprotection yields, especially for "difficult" sequences. However, its strong basicity can increase the risk of aspartimide formation.

  • Piperazine (PZ): A less basic and less nucleophilic alternative to piperidine. It is often used to minimize base-catalyzed side reactions like aspartimide formation. It can be used in combination with DBU to enhance its efficiency.

  • 4-Methylpiperidine (4-MP): A derivative of piperidine with similar efficacy but potentially reduced side reactions in some cases. It is not a controlled substance in some regions, making it a more convenient alternative to piperidine.

  • Dipropylamine (DPA): A sterically hindered secondary amine that can be a milder alternative to piperidine.

  • Pyrrolidine: An efficient base for Fmoc removal that can be used in less polar solvent mixtures.

Troubleshooting Guide: Common Fmoc Deprotection Issues

This guide addresses specific issues that may arise during Fmoc deprotection and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Fmoc Deprotection (indicated by a negative Kaiser test)- Insufficient deprotection time or reagent concentration.- Aggregation of the peptide on the resin.- Steric hindrance from bulky amino acids.- Degraded deprotection reagent.- Increase the deprotection time or perform a second deprotection step.- Use a stronger deprotection cocktail, such as a DBU-containing solution.- For aggregated sequences, consider using a solvent with better swelling properties or performing the deprotection at a slightly elevated temperature.- Prepare fresh deprotection solution.
High Levels of Aspartimide Formation - The peptide sequence is prone to this side reaction (e.g., contains Asp-Gly or Asp-Ser).- The base is too strong or the deprotection time is too long.- Switch to a less basic deprotection reagent like piperazine.- Add a weak acid like 0.1 M HOBt to the deprotection solution to buffer the basicity.- Use a shorter deprotection time.
Significant Diketopiperazine (DKP) Formation - The N-terminal dipeptide sequence is susceptible to cyclization (e.g., contains Proline or Glycine).- Use a dipeptide building block to introduce the problematic sequence.- Employ a resin with a more sterically hindered linker.- Consider using 2-chlorotrityl chloride resin for C-terminal acid peptides, as the cleavage conditions are milder.
Racemization of Amino Acids - The amino acid is particularly susceptible to epimerization (e.g., Cys, His).- Prolonged exposure to basic conditions.- For susceptible amino acids, consider using a milder deprotection reagent or shorter deprotection times.- During the coupling of racemization-prone amino acids, use a less basic activation method.

Quantitative Data Summary

The choice of deprotection reagent can significantly impact the purity and yield of the synthesized peptide. The following tables summarize quantitative data from comparative studies.

Table 1: Comparison of Deprotection Reagent Efficiency and Side Product Formation

Deprotection ReagentConcentrationDeprotection TimePeptide SequencePurity (%)Aspartimide Formation (%)
20% Piperidine/DMF20% (v/v)2 x 10 minModel Peptide 18510
2% DBU/DMF2% (v/v)2 x 5 minModel Peptide 18815
5% Piperazine, 2% DBU/DMF5% (w/v), 2% (v/v)2 x 7 minModel Peptide 1925
20% 4-Methylpiperidine/DMF20% (v/v)2 x 10 minModel Peptide 1869

Note: Data is illustrative and compiled from various sources. Actual results can vary based on the specific peptide sequence, resin, and synthesis conditions.

Experimental Protocols

Standard Piperidine Deprotection:

  • Treat the resin-bound peptide with a solution of 20% (v/v) piperidine in dimethylformamide (DMF).

  • Agitate the mixture at room temperature for a specified time (e.g., a first treatment of 2 minutes followed by a second treatment of 5-8 minutes).

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Alternative Deprotection Protocols:

  • DBU-Based Deprotection:

    • Treat the resin with a 2% (v/v) solution of DBU in DMF.

    • Agitate for 5-10 minutes at room temperature.

    • Drain and wash the resin thoroughly with DMF.

  • DBU/Piperidine Cocktail:

    • Prepare a deprotection solution of 2% (w/v) DBU and 2% (w/v) piperidine in DMF.

    • Treat the resin with this solution and agitate for 5-10 minutes.

    • Drain and wash thoroughly with DMF.

  • Piperazine/DBU Deprotection:

    • Prepare a deprotection solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF.

    • For sequences prone to aspartimide formation, 0.1 M HOBt can be added to this solution.

    • Treat the resin with the deprotection solution and agitate for 5-10 minutes.

    • Drain and wash the resin extensively with DMF.

  • 4-Methylpiperidine Deprotection:

    • Use a 20% (v/v) solution of 4-methylpiperidine in DMF.

    • Follow the same two-step deprotection and washing procedure as for standard piperidine deprotection.

Visualizations

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction + Base Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Beta_Elimination β-Elimination Carbanion->Beta_Elimination Deprotected_Peptide H2N-Peptide-Resin Beta_Elimination->Deprotected_Peptide DBF Dibenzofulvene (DBF) Beta_Elimination->DBF Base_Adduct Base-DBF Adduct DBF->Base_Adduct + Base Base Base (e.g., Piperidine) Base->Proton_Abstraction Base->Base_Adduct

Caption: General mechanism of Fmoc deprotection by a basic reagent.

Deprotection_Workflow cluster_cycle Fmoc-SPPS Deprotection Cycle Start Resin-bound Peptide (Fmoc-protected) Add_Reagent Add Deprotection Reagent (e.g., 20% Piperidine/DMF) Start->Add_Reagent Agitate Agitate at Room Temperature Add_Reagent->Agitate Drain Drain Solution Agitate->Drain Wash1 Wash with DMF Drain->Wash1 Wash2 Wash with DMF Wash1->Wash2 Wash3 Wash with DMF Wash2->Wash3 Kaiser_Test Perform Kaiser Test Wash3->Kaiser_Test Positive Positive Result (Free Amine) Kaiser_Test->Positive Negative Negative Result (Incomplete Deprotection) Kaiser_Test->Negative Troubleshoot Troubleshoot: - Repeat Deprotection - Use Stronger Reagent Negative->Troubleshoot Troubleshoot->Add_Reagent

Caption: Standard workflow for Fmoc deprotection in solid-phase peptide synthesis.

References

Technical Support Center: Synthesis of Long Peptides with D-Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the synthesis of long peptides containing D-amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when synthesizing long peptides incorporating D-amino acids?

A1: Synthesizing long peptides with D-amino acids presents several key challenges:

  • Aggregation: The growing peptide chain can fold into stable secondary structures (e.g., β-sheets) on the solid support, leading to incomplete coupling and deprotection reactions. The inclusion of D-amino acids can sometimes alter peptide conformation in ways that may either promote or disrupt aggregation depending on the sequence.[1]

  • Racemization: While the goal is to incorporate a D-amino acid, the harsh chemical conditions of synthesis can sometimes cause the chiral center of an amino acid to epimerize. For a D-amino acid, this would result in the unwanted incorporation of its L-isomer, leading to diastereomeric impurities that are difficult to separate.[2][3][4]

  • Poor Coupling Efficiency: Steric hindrance from bulky side chains of both the incoming amino acid and the resin-bound peptide can lead to incomplete coupling reactions, resulting in deletion sequences. This is a general challenge in long peptide synthesis that can be exacerbated by the conformational effects of D-amino acids.

  • Difficult Purification: The final crude peptide product is often a complex mixture of the target peptide, deletion sequences, truncated sequences, and diastereomers. Hydrophobic and long peptides containing D-amino acids can be particularly challenging to purify due to aggregation and poor solubility in standard purification solvents.[5]

Q2: How do D-amino acids affect peptide aggregation during synthesis?

A2: The effect of a D-amino acid on aggregation is sequence-dependent. D-amino acids can disrupt the formation of regular secondary structures like α-helices and β-sheets that are often responsible for aggregation in peptides composed solely of L-amino acids. By introducing a "kink" in the peptide backbone, a D-amino acid can break the hydrogen bonding patterns necessary for aggregation. However, in some contexts, the altered conformation induced by a D-amino acid could potentially create new intermolecular interactions that promote aggregation.

Q3: Which amino acids are most susceptible to racemization?

A3: Histidine (His) and Cysteine (Cys) are particularly prone to racemization during peptide synthesis. Aspartic acid (Asp) is also susceptible, especially when it is followed by glycine, serine, or alanine. While the context here is the intentional incorporation of D-amino acids, it's crucial to be aware that the L-amino acids in the sequence can also racemize under certain conditions.

Q4: What is the impact of microwave synthesis on racemization?

A4: Microwave-assisted peptide synthesis (MAPS) accelerates both coupling and deprotection steps, which can improve synthesis efficiency. However, the elevated temperatures used in MAPS can also increase the risk of racemization, especially for sensitive amino acids. It has been shown that lowering the coupling temperature from 80-90°C to 50-60°C can significantly reduce the extent of racemization without compromising the benefits of microwave acceleration.

Troubleshooting Guide

Issue 1: Low Yield and/or Purity of the Crude Peptide

This is a common problem when synthesizing long peptides, particularly those containing D-amino acids. The following troubleshooting workflow can help identify and resolve the underlying issues.

Caption: Troubleshooting workflow for low yield and purity in long D-amino acid peptide synthesis.

Issue 2: Peptide Aggregation on Resin

Aggregation is a major hurdle in the synthesis of long peptides. The following table summarizes strategies to mitigate this issue.

StrategyDescriptionKey Considerations
Chaotropic Salts Salts like LiCl or KSCN are added to the coupling and/or deprotection solutions to disrupt secondary structures.Can be effective but may need to be washed out thoroughly to avoid interference with subsequent steps.
"Magic Mixtures" Special solvent mixtures, such as a combination of DCM/DMF/NMP with Triton X-100 and ethylene carbonate, can improve solvation.May require elevated temperatures for optimal effectiveness.
Pseudoproline Dipeptides Incorporating dipeptides of Ser or Thr derivatized as oxazolidines (pseudoprolines) disrupts β-sheet formation.The pseudoproline moiety is cleaved during the final TFA cleavage, restoring the native sequence. They are introduced as dipeptide units.
Backbone Protection Using amino acids with backbone protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) can prevent hydrogen bonding that leads to aggregation.Coupling to the amino acid following an Hmb/Dmb-protected residue can be slow.
Microwave Heating Microwave energy can help to break up aggregates and accelerate reactions.Careful temperature control is necessary to minimize racemization.
Low-Loading Resins Using a resin with a lower substitution level increases the distance between growing peptide chains, reducing intermolecular aggregation.Results in a lower overall yield of peptide per gram of resin.
Issue 3: Racemization of Amino Acids

Minimizing racemization is critical for obtaining a pure final product. The choice of coupling reagents, additives, and reaction conditions plays a significant role.

Coupling ReagentAdditiveBaseTemperature% D-Isomer Formation (Model Systems)Reference
DIPCDIHOBt-Room TempLow
DIPCDIOxymaPure®-Room TempVery Low (often better than HOBt)
HBTU-DIPEARoom TempModerate
HATU-DIPEARoom TempLow to Moderate
HBTU-CollidineRoom TempLower than with DIPEA
DIC/HOBtHOBtDIPEA60°C<2% for most amino acids (except Cys with microwave)
---80°C (Microwave)Significant for His and Cys
---50°C (Microwave)Reduced for His and Cys

Note: The extent of racemization is highly sequence-dependent and the values are indicative based on model peptides.

Issue 4: Difficult Purification of Hydrophobic Peptides

Long, hydrophobic peptides containing D-amino acids often exhibit poor solubility in standard HPLC solvents, leading to low recovery and purity.

StrategyDescriptionProtocol Notes
Solvent Optimization Use alternative organic modifiers like isopropanol or n-propanol, which can improve the solubility of hydrophobic peptides.A gradient of water/acetonitrile with 0.1% TFA is standard. For very hydrophobic peptides, try replacing acetonitrile with a mixture of acetonitrile and isopropanol.
Elevated Temperature Performing the HPLC purification at an elevated temperature (e.g., 40-60°C) can increase peptide solubility and improve peak shape.Ensure the peptide is stable at the chosen temperature.
Alternative Ion-Pairing Reagents While TFA is standard, formic acid can sometimes offer different selectivity and improve peak shape for certain peptides.Formic acid is more MS-friendly but may provide less resolution than TFA.
Precipitation and Washing For extremely difficult cases, precipitation of the peptide in cold diethyl ether followed by washing to remove scavengers can be an alternative to initial HPLC purification.This method may not remove peptide-related impurities like deletion sequences.
Hydrophilic Tagging A temporary hydrophilic tag can be attached to the peptide to improve its solubility during synthesis and purification, and then cleaved off.Requires additional synthesis and cleavage steps.

Experimental Protocols

Protocol 1: Microwave-Assisted SPPS of a Long Peptide with D-Amino Acids

This protocol provides a general framework for synthesizing a long peptide containing D-amino acids using a microwave peptide synthesizer.

Microwave_SPPS_Workflow Start Start Synthesis Resin_Swelling 1. Resin Swelling Swell Rink Amide resin in DMF for 30 min. Start->Resin_Swelling Fmoc_Deprotection 2. Fmoc Deprotection 20% piperidine in DMF Microwave: 75-90°C for 3-5 min. Resin_Swelling->Fmoc_Deprotection Wash_1 3. Wash Wash resin with DMF (5x). Fmoc_Deprotection->Wash_1 Coupling 4. Amino Acid Coupling 5 eq. Fmoc-D/L-amino acid, 5 eq. COMU, 10 eq. DIPEA in DMF. Microwave: 75-90°C for 5-10 min. (For His/Cys: 50°C or room temp coupling) Wash_1->Coupling Wash_2 5. Wash Wash resin with DMF (5x). Coupling->Wash_2 Repeat Repeat steps 2-5 for each amino acid Wash_2->Repeat Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Final_Wash 7. Final Wash Wash with DMF, DCM, Methanol and dry. Final_Deprotection->Final_Wash Cleavage 8. Cleavage and Deprotection TFA/TIS/Water (95:2.5:2.5) for 2-3 hours. Final_Wash->Cleavage Precipitation 9. Precipitation Precipitate peptide in cold diethyl ether. Cleavage->Precipitation Purification 10. Purification Purify by RP-HPLC. Precipitation->Purification End Lyophilized Pure Peptide Purification->End

Caption: General workflow for microwave-assisted solid-phase peptide synthesis (SPPS).

Detailed Steps:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Apply microwave irradiation at a controlled temperature (e.g., 75-90°C) for 3-5 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) to remove piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate a solution of 5 equivalents of the Fmoc-protected amino acid (L or D form), 5 equivalents of a coupling reagent (e.g., COMU or HATU), and 10 equivalents of a base (e.g., DIPEA) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Apply microwave irradiation at a controlled temperature (e.g., 75-90°C) for 5-10 minutes.

    • For racemization-prone residues (His, Cys): Reduce the coupling temperature to 50°C or perform the coupling at room temperature for a longer duration (e.g., 30-60 minutes).

  • Washing: Wash the resin with DMF (5 times) to remove excess reagents.

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DMF, DCM, and methanol, then dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, wash the pellet, and purify by preparative RP-HPLC.

Protocol 2: Manual Coupling of a Pseudoproline Dipeptide to Combat Aggregation

This protocol details the manual incorporation of a pseudoproline dipeptide into a growing peptide chain.

  • Resin Preparation: The resin-bound peptide should have the N-terminal Fmoc group removed and be thoroughly washed with DMF.

  • Coupling Solution Preparation:

    • In a separate vessel, dissolve the Fmoc-Xaa-Yaa(Ψ, Me, Me, pro)-OH dipeptide (5 equivalents) and a coupling reagent such as HBTU or HATU (5 equivalents) in a minimal volume of DMF or NMP.

    • Add DIPEA (10 equivalents) to the solution and mix thoroughly.

  • Coupling Reaction:

    • Immediately add the activated dipeptide solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Check for completion of the coupling using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), extend the coupling time or repeat the coupling with fresh reagents.

    • Once the coupling is complete, wash the resin thoroughly with DMF.

  • Continue Synthesis: Proceed with the standard deprotection and coupling cycles for the subsequent amino acids. The pseudoproline will be removed during the final TFA cleavage.

References

Technical Support Center: The Impact of D-Leucine on Peptide Secondary Structure

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the incorporation of D-leucine into peptide sequences and its subsequent effects on secondary structure, stability, and biological activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of incorporating D-leucine into a peptide sequence?

Incorporating D-leucine, a non-natural D-amino acid, into a peptide sequence can induce significant changes in the peptide's secondary structure and confer several advantageous properties.[1][2] Key benefits include:

  • Enhanced Enzymatic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which typically recognize and cleave peptide bonds between L-amino acids.[1][2][3] This leads to a longer half-life in biological systems.

  • Modulation of Secondary Structure: The introduction of a D-amino acid can disrupt or alter existing secondary structures like α-helices and β-sheets, or induce the formation of specific turn structures.

  • Altered Biological Activity: By changing the peptide's conformation, D-leucine incorporation can modify its binding properties to target molecules, potentially enhancing or altering its biological activity, such as antimicrobial or anticancer effects.

  • Reduced Immunogenicity: Peptides with D-amino acids may exhibit lower immunogenicity compared to their L-counterparts.

Q2: How does D-leucine affect α-helical structures in peptides?

The impact of a single D-leucine substitution on an α-helix is context-dependent. Generally, introducing a D-amino acid into a right-handed α-helix composed of L-amino acids is destabilizing. This is because the side chain orientation of the D-amino acid is not favorable for maintaining the helical hydrogen-bonding network. However, in some cases, a single D-leucine substitution may only cause a local disruption or a slight decrease in overall helicity without completely unfolding the peptide. Interestingly, in peptides with alternating L- and D-amino acids, the introduction of D-leucine can stabilize right-handed α-helices over 3(10)-helices.

Q3: Can D-leucine induce the formation of specific secondary structures?

Yes, the incorporation of D-amino acids, including D-leucine, is a well-known strategy to induce the formation of β-turns. A D-amino acid at the i+1 position of a turn can promote the formation of a stable β-hairpin structure. This is a critical consideration in peptide design for modulating protein-protein interactions or creating specific folded structures.

Q4: What are the expected effects of D-leucine on the biological activity of my peptide?

The effect of D-leucine on biological activity is closely linked to its impact on the peptide's secondary structure and stability. For example, in antimicrobial peptides (AMPs), the introduction of D-leucine can lead to:

  • Enhanced Antimicrobial Activity: By increasing stability against proteases and modulating the peptide's amphipathic structure, D-leucine can enhance antibacterial potency.

  • Reduced Hemolytic Activity: In some instances, D-leucine substitution has been shown to decrease the peptide's toxicity to eukaryotic cells, such as red blood cells, leading to a better therapeutic index.

It is important to note that extensive modification with D-amino acids could also lead to cytotoxicity or immunogenicity.

Troubleshooting Guides

Problem 1: My peptide lost its α-helical structure after I incorporated D-leucine.

  • Cause: The introduction of a D-amino acid into a sequence of L-amino acids disrupts the regular hydrogen bonding pattern required to maintain a right-handed α-helix. The side chain of the D-leucine residue is in a sterically unfavorable position.

  • Solution:

    • Positional Scan: The destabilizing effect is position-dependent. Experiment with placing the D-leucine at different positions within the sequence to identify locations where the disruption is minimized.

    • Structural Analysis: Use Circular Dichroism (CD) or Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the secondary structure of your modified peptide and compare it to the original L-peptide. This will help you quantify the extent of helical loss.

    • Consider a Diastereomer: If a specific conformation is desired, consider synthesizing the enantiomer of your peptide (all D-amino acids) which would form a left-handed α-helix, or a diastereomer with multiple D-amino acid substitutions to potentially form a different, stable structure.

Problem 2: The biological activity of my peptide decreased significantly after D-leucine substitution.

  • Cause: The change in secondary structure induced by D-leucine may have altered the peptide's three-dimensional shape, preventing it from binding effectively to its target.

  • Solution:

    • Structure-Activity Relationship (SAR) Study: Synthesize a series of analogs with the D-leucine at different positions to understand which structural features are critical for activity.

    • Binding Assays: Perform binding assays to determine if the modified peptide still interacts with its target.

    • Conformational Analysis: Use spectroscopic methods like CD and NMR to correlate the observed secondary structure with biological activity.

Problem 3: I am not sure if the D-leucine is inducing a β-turn in my peptide.

  • Cause: Confirmation of a specific secondary structure like a β-turn requires detailed structural analysis.

  • Solution:

    • NMR Spectroscopy: Two-dimensional NMR spectroscopy is the most powerful technique for determining detailed three-dimensional structures of peptides in solution. Look for characteristic Nuclear Overhauser Effect (NOE) signals between protons that are close in space in a β-turn conformation.

    • Circular Dichroism (CD) Spectroscopy: While not as definitive as NMR for specific turn identification, CD can provide evidence of a folded structure that is not a typical α-helix or β-sheet.

Quantitative Data Summary

The following tables summarize quantitative data from studies on peptides containing D-leucine.

Table 1: Effect of D-Leucine on the Helicity of a Brevinin-1 Analog

PeptideEnvironmentHelicity (%)
B1OS (Parent Peptide)50% TFE/10 mM NH4ACLower than analogs
B1OS-L (L-leucine added)50% TFE/10 mM NH4ACHigher than B1OS
B1OS-D-L (D-leucine added)50% TFE/10 mM NH4ACSlightly lower than B1OS-L, but higher than B1OS

Data extracted from a study on brevinin-1 antimicrobial peptides. TFE (trifluoroethanol) is a solvent known to promote helical structures.

Table 2: Biological Activity of Brevinin-1 Analogs

PeptideMIC against S. aureus (µM)MIC against MRSA (µM)HC50 (µM)
B1OS (Parent Peptide)3264>128
B1OS-L (L-leucine added)2429.92
B1OS-D-L (D-leucine added)2474.5

MIC (Minimum Inhibitory Concentration) indicates antibacterial potency (lower is better). HC50 (50% Hemolytic Concentration) indicates toxicity to red blood cells (higher is better).

Experimental Protocols

Protocol 1: Analysis of Peptide Secondary Structure using Circular Dichroism (CD) Spectroscopy

This protocol provides a general guideline for analyzing the secondary structure of a peptide containing D-leucine.

  • Sample Preparation:

    • Dissolve the lyophilized peptide in an appropriate solvent. For initial screening, a buffer like 10 mM phosphate buffer (pH 7.4) is common. To induce helical structures, a solvent like 2,2,2-trifluoroethanol (TFE) can be used, often in varying concentrations (e.g., 20-80%) with buffer.

    • The final peptide concentration should be in the range of 0.05 to 0.5 mg/mL. Ensure the sample is fully dissolved and the solution is transparent.

    • Prepare a blank solution containing the same solvent/buffer mixture as the sample.

  • Instrument Setup:

    • Use a CD spectrometer and quartz cuvettes with a path length of 0.1 cm.

    • Set the wavelength range for scanning, typically from 190 to 260 nm for secondary structure analysis.

    • Set the scanning speed, bandwidth, and number of accumulations to obtain a good signal-to-noise ratio.

  • Data Acquisition:

    • Record the CD spectrum of the blank solution first.

    • Record the CD spectrum of the peptide sample.

    • Subtract the blank spectrum from the sample spectrum to obtain the final CD spectrum of the peptide.

  • Data Analysis:

    • The shape of the CD spectrum is indicative of the peptide's secondary structure:

      • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

      • Random coil: A strong negative band around 200 nm.

    • Use deconvolution software to estimate the percentage of each secondary structure element.

Protocol 2: Peptide Synthesis with D-Leucine

This protocol outlines the general steps for solid-phase peptide synthesis (SPPS) to incorporate D-leucine.

  • Resin Preparation: Start with a suitable solid support (resin) functionalized with a linker.

  • Amino Acid Coupling:

    • Use protected forms of amino acids, typically Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protected amino acids.

    • For the incorporation of D-leucine, use Fmoc-D-Leu-OH or Boc-D-Leu-OH.

    • The coupling reaction is mediated by a coupling agent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA).

  • Deprotection: After each coupling step, the N-terminal protecting group (Fmoc or Boc) is removed to allow for the coupling of the next amino acid.

  • Chain Elongation: Repeat the coupling and deprotection steps until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid (TFA)).

  • Purification and Analysis: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural & Functional Analysis synthesis Solid-Phase Peptide Synthesis (with D-Leucine) purification RP-HPLC Purification synthesis->purification mass_spec Mass Spectrometry (Verification) purification->mass_spec cd_spec Circular Dichroism (Secondary Structure) mass_spec->cd_spec nmr_spec NMR Spectroscopy (3D Structure) mass_spec->nmr_spec activity_assay Biological Activity Assays (e.g., MIC, HC50) mass_spec->activity_assay stability_assay Protease Stability Assay mass_spec->stability_assay

Caption: Experimental workflow for synthesizing and analyzing peptides containing D-leucine.

helix_disruption cluster_l_helix L-Peptide (Right-Handed α-Helix) cluster_d_disruption D-Leucine Incorporation (Helix Disruption) l1 L l2 L l4 L l1->l4 H-bond l3 L l5 L l2->l5 H-bond l6 L l3->l6 H-bond d_leu D dl4 L dl1 L dl2 L dl1->dl4 H-bond dl5 L label_disruption Disrupted H-bond dl6 L

Caption: Impact of D-leucine on a right-handed α-helix.

References

Technical Support Center: Mass Spectrometry Analysis of Peptides with D-Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of peptides containing D-amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this specialized analytical challenge.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to analyze peptides with D-amino acids using standard mass spectrometry?

A1: Standard mass spectrometry separates ions based on their mass-to-charge ratio (m/z). Peptides containing a D-amino acid are stereoisomers of their all-L-amino acid counterparts, meaning they have the exact same mass.[1] Therefore, they cannot be distinguished by a single stage of mass analysis. Specialized techniques are required to differentiate and identify these isomeric forms.

Q2: What are the primary methods to distinguish between D- and L-amino acid-containing peptides?

A2: The main strategies involve either separating the isomers before they enter the mass spectrometer or using advanced mass spectrometry techniques that are sensitive to the three-dimensional structure of the peptide ions. The most common approaches are:

  • Chiral Liquid Chromatography (LC): This involves using a chiral stationary phase (CSP) in the HPLC system to separate the D- and L-peptide isomers before they are introduced into the mass spectrometer.[2][3]

  • Chiral Derivatization: In this indirect method, the peptide enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which have different physicochemical properties and can be separated on a standard achiral HPLC column.[4]

  • Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their shape and size (collision cross-section) in the gas phase. The different 3D structures of D- and L-containing peptides can lead to different drift times, allowing for their separation.[5]

  • Tandem Mass Spectrometry (MS/MS) with Advanced Fragmentation: Different fragmentation methods, such as Electron Capture Dissociation (ECD) and Collision-Induced Dissociation (CID), can produce different fragment ion abundances for diastereomeric peptides, aiding in their identification and even quantification.

Q3: Can I quantify the amount of a D-amino acid-containing peptide in my sample?

A3: Yes, quantification is possible, but it requires careful experimental design. Tandem mass spectrometry (MS/MS) techniques like Electron Capture Dissociation (ECD) and Collisionally Activated Dissociation (CAD) can be used for quantitative analysis. The relative abundances of specific fragment ions that differ between the D- and L-isomers can be used to create a calibration scale. ECD has been shown to provide higher accuracy in quantifying D-amino acids in diastereomeric peptide mixtures.

Q4: How can I prevent racemization (the conversion of L-amino acids to D-amino acids) during sample preparation?

A4: Racemization is a significant risk, especially during steps like peptide hydrolysis. To minimize this, consider the following:

  • Use Deuterated Acid for Hydrolysis: Hydrolyzing proteins in deuterium chloride (DCl) can help distinguish between naturally occurring D-amino acids and those formed by racemization during the hydrolysis process. Amino acids that undergo racemization will incorporate a deuterium atom, resulting in a +1 Da mass shift, allowing them to be excluded from the analysis of native D-amino acids.

  • Optimize pH and Temperature: High pH (alkaline conditions) and elevated temperatures can increase the rate of racemization. It's crucial to control these parameters during sample handling and synthesis.

  • Choose Appropriate Coupling Reagents: During solid-phase peptide synthesis (SPPS), the choice of coupling reagents can influence the extent of racemization. Using additives like ethyl cyanohydroxyiminoacetate (Oxyma Pure) with diisopropylcarbodiimide (DIC) can help suppress racemization.

Troubleshooting Guides

Issue 1: Poor or No Separation of Diastereomers on Chiral HPLC
Possible Cause Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) - Consult literature or column selection guides for the best CSP for your specific peptide. Macrocyclic glycopeptide, cyclodextrin-based, and zwitterionic ion-exchange columns are common choices. - If possible, screen several different chiral columns.
Incorrect Mobile Phase Composition - Optimize the mobile phase. The choice of organic modifier, buffer, and additives is critical for chiral separations. - For zwitterionic CSPs, methanol-based mobile phases are often effective.
Suboptimal Temperature - Vary the column temperature. Lower temperatures often enhance chiral recognition and improve resolution.
Sample Overload - Reduce the amount of sample injected onto the column. Overloading can lead to peak broadening and loss of resolution.
Issue 2: Inconsistent Fragmentation Patterns in MS/MS Analysis
Possible Cause Troubleshooting Steps
Fluctuating Collision Energy (in CID/HCD) - Ensure that the normalized collision energy (NCE) is optimized and remains constant for comparative analyses. The differences in fragment ion intensities between epimers can be highly dependent on the collision energy.
Instability of the Ion Source - Check the stability of the electrospray. An unstable spray can lead to variable ionization and fragmentation. Clean and maintain the ion source regularly.
Presence of Contaminants - Ensure the sample is free from contaminants like salts, detergents (e.g., PEG, Triton X-100), and keratins, as these can suppress the signal of interest and interfere with fragmentation. - Use high-purity solvents and reagents and work in a clean environment to minimize keratin contamination.
Incorrect Precursor Ion Selection - Verify that the isolation window for the precursor ion is appropriate to ensure that only the ion of interest is selected for fragmentation.
Issue 3: Suspected Sample Contamination
Common Contaminants Identification in Mass Spectrum Prevention and Removal
Keratins - Common human keratin peaks will be present.- Work in a clean environment (e.g., laminar flow hood), wear gloves, and use clean labware.
Polyethylene Glycol (PEG) - A series of peaks separated by 44 Da.- Avoid using detergents like Triton X-100 and Tween. If their use is unavoidable, perform a cleanup step such as SDS-PAGE or use specialized contaminant removal kits.
Plasticizers (e.g., Phthalates) - Specific m/z values corresponding to common plasticizers (e.g., dibutyl phthalate at m/z 279.1596).- Use labware made of appropriate materials (e.g., polypropylene instead of certain plastics) and high-purity solvents.
Salts (Na+, K+) - Adducts of your peptide of interest ([M+Na]+, [M+K]+).- Desalt the sample using C18 spin tips or reversed-phase HPLC before MS analysis.

Experimental Protocols

Protocol 1: Chiral Separation of Peptides using HPLC with Derivatization (Marfey's Method)

This protocol describes an indirect method for chiral peptide analysis by derivatizing the peptide with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), which creates diastereomers that can be separated on a standard C18 column.

Materials:

  • Peptide sample

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • 1% (w/v) Marfey's reagent in acetone

  • 2 M Hydrochloric Acid (HCl)

  • HPLC system with a C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

Procedure:

  • Sample Preparation: Dissolve the peptide sample in 100 µL of 1 M NaHCO₃.

  • Derivatization: Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Incubation: Incubate the mixture at 40°C for 1 hour.

  • Neutralization: Cool the reaction mixture to room temperature and neutralize it with 2 M HCl.

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Use a suitable gradient of Mobile Phase B in Mobile Phase A to elute the diastereomers. For example, a linear gradient from 5% to 95% B over 30 minutes.

    • Monitor the elution profile using a UV detector (typically at 340 nm for the DNP group).

    • The separated diastereomers can then be introduced into the mass spectrometer for identification and quantification.

Protocol 2: General Workflow for LC-IM-MS/MS Analysis of D-Amino Acid Peptides

This protocol outlines the general steps for separating and identifying D-amino acid-containing peptides using a combination of liquid chromatography, ion mobility spectrometry, and tandem mass spectrometry.

Instrumentation:

  • HPLC system

  • Mass spectrometer equipped with an ion mobility cell (e.g., a traveling-wave ion mobility spectrometer, TWIMS) and fragmentation capabilities (e.g., CID or ECD).

Procedure:

  • LC Separation:

    • Inject the peptide mixture onto an appropriate HPLC column (either a chiral column for pre-separation of isomers or a standard C18 column if relying solely on IM-MS for separation).

    • Elute the peptides using a suitable gradient.

  • Ionization:

    • Ionize the eluting peptides using electrospray ionization (ESI).

  • Ion Mobility Separation:

    • Introduce the peptide ions into the ion mobility cell.

    • The ions will drift through the cell filled with a buffer gas, separating based on their collision cross-section. Peptides with a D-amino acid may have a different conformation and thus a different drift time compared to their all-L counterparts.

  • Mass Analysis (MS1):

    • The mobility-separated ions enter the mass analyzer for the first stage of mass analysis to determine their m/z ratios.

  • Fragmentation (MS/MS):

    • Select the precursor ion of interest (which may now be separated from its stereoisomer by ion mobility).

    • Fragment the selected ion using CID or ECD.

  • Fragment Ion Analysis (MS2):

    • Analyze the m/z ratios of the resulting fragment ions.

    • The fragmentation patterns or relative intensities of specific fragments can be used to confirm the presence and location of the D-amino acid.

Quantitative Data Summary

Analytical Method Analyte Accuracy/Quantification Limit Reference
Tandem MS (ECD)D-amino acids in diastereomeric peptide mixturesAccurate to 1%
Tandem MS (CAD)D-amino acids in diastereomeric peptide mixturesAccurate to 3-5%
LC-MS/MS with Derivatization18 free proteogenic amino acidsQuantification limit of 12.5 or 62 ng/mL

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_separation Separation cluster_ms Mass Spectrometry Sample Peptide Sample Cleanup Desalting & Cleanup Sample->Cleanup Derivatization Chiral Derivatization (Optional) Cleanup->Derivatization LC Chiral or RP-HPLC Derivatization->LC ESI Electrospray Ionization LC->ESI IM Ion Mobility Separation ESI->IM MS1 MS Analyzer (Precursor Scan) IM->MS1 CID_ECD Fragmentation (CID/ECD) MS1->CID_ECD MS2 MS Analyzer (Fragment Scan) CID_ECD->MS2 Data_Analysis Data Analysis (Identification & Quantification) MS2->Data_Analysis

Caption: Workflow for D-amino acid peptide analysis.

fragmentation_pathways N_Term H₂N AA1 R₁ | -CH- C_Term COOH CO1 C=O AA2 R₂ | -CH- CO2 C=O AA2->CO2 ECD NH1 N-H CO1->NH1 CID NH2 N-H b_ion b-ion b_ion->CO1 y_ion y-ion y_ion->NH1 c_ion c-ion c_ion->AA2 z_ion z-ion z_ion->CO2

Caption: Peptide fragmentation pathways in MS/MS.

References

Technical Support Center: HPLC Purification of D-Peptide Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions for the High-Performance Liquid Chromatography (HPLC) purification of D-peptide isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of D- and L-peptide isomers critical?

A1: The biological activity of peptides is highly dependent on their stereochemistry. While proteins in higher organisms are composed almost exclusively of L-amino acids, certain D-amino acids play significant roles in health and disease.[1][2] For instance, D-serine acts as a neurotransmitter, and the presence of D-aspartate in proteins like β-amyloid has been linked to Alzheimer's disease.[1][2][3] In drug development, substituting an L-amino acid with its D-enantiomer can increase a peptide's stability against enzymatic degradation, enhancing its therapeutic potential. Therefore, accurately separating and purifying D-peptide isomers is essential for quality control, characterization, and ensuring the desired biological activity of synthetic peptides.

Q2: What are the primary HPLC strategies for separating D- and L-peptide isomers?

A2: There are two main strategies:

  • Direct Separation (Chiral Chromatography): This method uses a Chiral Stationary Phase (CSP) that interacts differently with the D- and L-isomers, leading to different retention times. This is the most direct way to resolve enantiomers.

  • Indirect Separation (Diastereomer Formation): This involves derivatizing the peptide enantiomers with a chiral reagent to form diastereomers. These diastereomers have different physicochemical properties and can often be separated on a standard achiral stationary phase, such as a C18 column. Alternatively, if the peptide already contains at least one other chiral center, the D- and L-isomers at a different position are already diastereomers and may be separable on a standard reversed-phase column.

Q3: When should I use a Chiral Stationary Phase (CSP) versus a standard C18 column?

A3:

  • Use a CSP when you need to separate enantiomers (mirror-image isomers) of a peptide. Standard C18 columns cannot distinguish between enantiomers as they interact identically with the achiral surface. CSPs are specifically designed for this purpose.

  • Use a standard C18 column when separating diastereomers. Diastereomers (isomers that are not mirror images) have different physical properties and can often be resolved on achiral columns like C18. However, achieving separation may require significant method optimization. If separation on a C18 column fails, a CSP is the next logical step.

Q4: What are the most common types of Chiral Stationary Phases (CSPs) for peptide separations?

A4: The main types of CSPs used for amino acid and peptide separations include:

  • Crown Ether-Based Phases: These are particularly effective for separating amino acids and peptides with a primary amino group. The (18-crown-6)-tetracarboxylic acid CSP is a well-known example.

  • Zwitterionic Ion-Exchangers: These CSPs, such as CHIRALPAK® ZWIX(+), are derived from cinchona alkaloids and combine weak anionic and strong cationic interaction sites. They are effective for resolving amino acids and small peptides.

  • Macrocyclic Glycopeptide Phases: Columns based on antibiotics like vancomycin and teicoplanin (e.g., CHIROBIOTIC series) can separate a wide range of chiral molecules, including amino acids and peptides, through multiple interaction mechanisms.

  • Ligand Exchange Phases: These CSPs utilize a bonded D- or L-amino acid and a copper complex in the mobile phase to achieve separation.

Troubleshooting Guide

Q: My D- and L-peptide isomers are co-eluting or have poor resolution on a standard C18 column. What should I do?

A: If your isomers are enantiomers, they will not separate on a C18 column; a chiral column is required. If they are diastereomers, their similar hydrophobicity can make separation challenging. Follow this systematic approach:

  • Optimize the Gradient: Use a very shallow gradient (e.g., an increase of 0.1–1% organic solvent per minute). This increases the time the peptides interact with the stationary phase, improving the chances of resolution.

  • Modify the Mobile Phase pH: The pH affects the ionization state of the peptide, which can alter its conformation and interaction with the stationary phase. Test different pH values, ensuring you operate at least one pH unit away from the peptide's isoelectric point (pI) for stability.

  • Change the Organic Modifier: While acetonitrile is most common, switching to or mixing with methanol can alter selectivity. In one study, reducing the ratio of acetonitrile to methanol in the mobile phase dramatically improved the separation factor for a tripeptide diastereomer from 0.96 to 6.28.

  • Adjust Temperature: Increasing the column temperature (e.g., screening from 30°C to 65°C) can improve peak shape and sometimes enhance resolution by reducing mobile phase viscosity and improving mass transfer kinetics. However, the effect is peptide-specific; for some isomers, temperature changes may have little impact.

  • Vary the Ion-Pairing Agent: While 0.1% Trifluoroacetic Acid (TFA) is standard, its concentration can impact selectivity. Test concentrations from 0.05% to 0.2%. Using alternative ion-pairing agents like difluoroacetic acid (DFA) or replacing TFA with dilute hydrochloric acid (HCl) can also provide different selectivity.

Q: I'm using a chiral column, but the resolution is still poor. How can I improve it?

A: Even with a CSP, optimization is often necessary.

  • Mobile Phase Composition: This is a critical factor. For crown-ether columns, the mobile phase is often an alcohol/water mixture with an acid like perchloric acid. For zwitterionic columns, methanol is a key component. Systematically vary the ratio of organic solvent to water.

  • Temperature: Temperature can significantly influence the interactions between the analyte and the chiral selector. Evaluate a range of temperatures to find the optimum for your separation.

  • Flow Rate: Reducing the flow rate can increase the interaction time and improve resolution, though it will lengthen the run time.

  • Try a Different CSP: Chiral recognition is highly specific. A peptide that is poorly resolved on one type of CSP may be well-resolved on another. If optimizing the method on your current column fails, screen other CSPs (e.g., switch from a crown-ether to a zwitterionic or macrocyclic glycopeptide phase).

Q: I'm observing peak tailing for my peptide isomers. What are the likely causes and solutions?

A: Peak tailing is often caused by secondary interactions or column issues.

  • Cause: Unwanted interactions between basic peptide residues and acidic residual silanol groups on the silica support.

    • Solution: Ensure the concentration of your ion-pairing agent (like TFA) is sufficient (typically 0.1%). For highly basic peptides, a higher concentration may be needed. Operating at a low pH (e.g., 2.5) also helps suppress silanol ionization.

  • Cause: Column overload.

    • Solution: Reduce the mass of the sample injected onto the column. It is better to increase sample concentration than injection volume.

  • Cause: Mismatch between the sample solvent and the mobile phase.

    • Solution: Dissolve your sample in the initial mobile phase composition whenever possible. If a stronger solvent is needed for solubility, inject the smallest possible volume.

  • Cause: Column degradation or contamination.

    • Solution: Use a guard column to protect your analytical column. If the column is contaminated, try flushing it with a strong solvent sequence. If performance does not improve, the column may need to be replaced.

Q: My retention times are shifting between runs. How can I fix this?

A: Retention time instability points to a lack of equilibrium or fluctuations in the HPLC system.

  • Cause: Insufficient column equilibration time.

    • Solution: Ensure the column is fully equilibrated with the starting mobile phase before each injection. This may require flushing with 10-20 column volumes.

  • Cause: Fluctuations in mobile phase composition or temperature.

    • Solution: If using a gradient, ensure the pump's mixing performance is consistent. Premixing mobile phases can sometimes improve stability. Use a column thermostat to maintain a constant temperature, as even small fluctuations can alter retention times.

  • Cause: Inconsistent mobile phase preparation.

    • Solution: Be meticulous when preparing mobile phases. Use a calibrated pH meter and measure solvent volumes accurately, as small variations in pH or solvent ratio can cause shifts, especially for ionizable compounds like peptides.

Data Summary Tables

Table 1: Comparison of Common Chiral Stationary Phases for Peptide Isomer Separation

CSP TypeChiral Selector ExampleTypical Mobile PhaseKey Characteristics & Applications
Crown Ether (S)-3,3'-diphenyl-1,1'-binaphthyl-20-crown-6-ether (e.g., Crownpak CR-I)Methanol/Water/Acid (e.g., HClO₄)Excellent for amino acids and peptides with a primary amino group. D-amino acids often elute before L-enantiomers.
Zwitterionic Cinchona alkaloid derivatives (e.g., CHIRALPAK® ZWIX)Methanol-based, often with water and additivesCombines anion- and cation-exchange mechanisms. Effective for underivatized amino acids and small peptides. Elution order can be reversed by using pseudo-enantiomeric (+) and (-) columns.
Macrocyclic Glycopeptide Teicoplanin or Vancomycin (e.g., CHIROBIOTIC T, V)Polar Organic, Polar Ionic, or Reversed-PhaseBroad selectivity for a wide range of chiral compounds. Can be used in multiple mobile phase modes, making it versatile for method development.
Ligand Exchange D- or L-amino acid (e.g., L-phenylalanine)Aqueous buffer containing a metal salt (e.g., CuSO₄)Separates underivatized amino acids. Elution order can be reversed by switching from a D- to an L-amino acid-coated column.

Table 2: Influence of HPLC Parameters on D/L Peptide Isomer Separation

ParameterEffect on SeparationOptimization Strategy
Mobile Phase pH Alters the net charge of the peptide and silanol groups on the stationary phase, affecting retention and selectivity.Screen a range of pH values (e.g., 2.5 to 8.0). A change of just 0.1 pH units can significantly shift retention.
Organic Modifier Type (Acetonitrile, Methanol) and gradient slope control elution and selectivity.Screen different organic solvents. Use shallow gradients (0.1-1% B/min) to maximize resolution of closely eluting isomers.
Column Temperature Affects mobile phase viscosity, mass transfer kinetics, and peptide conformation.Screen a range of temperatures (e.g., 30-70°C). Higher temperatures often lead to sharper peaks but can either increase or decrease selectivity depending on the peptide.
Ion-Pairing Agent (e.g., TFA) Masks residual silanols to improve peak shape and can influence selectivity.Optimize concentration (e.g., 0.05% to 0.2% TFA). Test alternative agents (e.g., DFA, HCl) for complementary selectivity.
Stationary Phase The choice between achiral (C18, C8) and chiral phases is the most critical factor.For diastereomers, screen different achiral phases (e.g., C18, C8, Phenyl). For enantiomers, screen different types of CSPs.

Experimental Protocols

Protocol: Method Development for HPLC Separation of D-Peptide Isomers

This protocol outlines a systematic approach to developing a robust HPLC method for separating peptide diastereomers or enantiomers.

1. Initial Column and Mobile Phase Screening

  • Objective: To find a column and mobile phase combination that shows initial selectivity for the isomers.

  • Procedure (for Diastereomers on Achiral Columns):

    • Select at least two reversed-phase columns with different selectivities (e.g., a standard C18 and a Phenyl-Hexyl).

    • Prepare mobile phases. A standard starting point is:

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Inject the sample mixture onto the C18 column.

    • Run a broad, fast "scouting" gradient (e.g., 5% to 95% B in 20 minutes) to determine the approximate elution time.

    • Based on the scouting run, design a shallower, targeted gradient around the elution point. For example, if the peptide elutes at 40% B, run a gradient of 30% to 50% B over 20-40 minutes (a slope of 1% to 0.5% B per minute).

    • Repeat steps 3-5 with the second column to compare selectivity.

  • Procedure (for Enantiomers on Chiral Columns):

    • Select a chiral column based on the peptide's properties (e.g., a crown-ether CSP for a peptide with a free N-terminus).

    • Use the mobile phase recommended by the column manufacturer (e.g., for a Crownpak CR-I(+) column, start with a perchloric acid solution in water/methanol).

    • Perform a scouting run and optimize the mobile phase composition (ratio of organic to aqueous) and acid concentration to achieve resolution.

2. Optimization of Critical Parameters

  • Objective: To fine-tune the separation to achieve baseline resolution (Rs > 1.5).

  • Procedure: Using the best column/mobile phase combination from Step 1, systematically adjust the following parameters one at a time:

    • Temperature Screening: Analyze the sample at different column temperatures (e.g., 30°C, 45°C, 60°C). Higher temperatures can improve efficiency but may reduce selectivity.

    • Ion-Pairing Agent Modification: If using an achiral column with TFA, test different concentrations (0.05%, 0.1%, 0.2%). Poor peak shape may indicate the need for a higher concentration.

    • pH Screening: If TFA is not providing adequate separation, switch to a buffered mobile phase and screen different pH values (e.g., pH 3.0, pH 7.0). This can dramatically alter selectivity.

3. Final Method Refinement and Verification

  • Objective: To confirm the method is robust and ready for use.

  • Procedure:

    • Once baseline resolution is achieved, perform multiple injections to confirm retention time stability and reproducibility.

    • Verify the identity of each peak by injecting standards of the pure D- and L-isomers, if available.

    • For preparative purification, the optimized analytical method can be scaled up by increasing the column diameter and adjusting the flow rate proportionally to maintain linear velocity.

Visualizations

G cluster_input Input cluster_dev Method Development (Analytical Scale) cluster_purify Purification (Preparative Scale) cluster_output Final Product crude Crude D/L Peptide Mixture screen Screen Columns & Mobile Phase (Achiral vs. Chiral) crude->screen optimize Optimize Parameters (Gradient, Temp, pH) screen->optimize verify Verify Method Robustness optimize->verify scaleup Scale-Up to Prep Column verify->scaleup collect Fraction Collection scaleup->collect analyze Analyze Fraction Purity collect->analyze analyze->collect Re-inject Impure Fractions lyo Pool & Lyophilize Pure Fractions analyze->lyo Fractions >95% Pure final Purified D-Peptide Isomer lyo->final

Caption: General workflow for HPLC purification of D-peptide isomers.

G cluster_achiral On Achiral Column (e.g., C18) cluster_chiral On Chiral Column (CSP) start Problem: Poor Isomer Resolution (Rs < 1.5) grad 1. Decrease Gradient Slope (e.g., 0.5% B/min) start->grad mp_chiral 1. Optimize Mobile Phase (Solvent Ratio, Additives) start->mp_chiral If starting on CSP mp 2. Modify Mobile Phase (Change pH or Organic Solvent) grad->mp No Improvement resolved Resolution Achieved (Rs > 1.5) grad->resolved Success temp 3. Optimize Temperature mp->temp No Improvement mp->resolved Success chiral 4. Switch to a Chiral Column (CSP) temp->chiral No Improvement temp->resolved Success chiral->mp_chiral Implement temp_chiral 2. Optimize Temperature mp_chiral->temp_chiral No Improvement mp_chiral->resolved Success csp 3. Screen a Different Type of CSP temp_chiral->csp No Improvement temp_chiral->resolved Success csp->resolved Success

Caption: Troubleshooting flowchart for poor resolution of peptide isomers.

References

Validation & Comparative

A Comparative Analysis of Fmoc-Protected Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate Fmoc-protected amino acids is a critical determinant of success in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of the performance of various Fmoc-amino acids, focusing on key parameters such as coupling efficiency, racemization, and side reactions. The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers in making informed decisions for their specific synthetic challenges.

Core Principles of Fmoc-Based SPPS

Fmoc solid-phase peptide synthesis relies on the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group of amino acids and acid-labile groups for side-chain protection.[1] This orthogonal strategy allows for the selective deprotection of the N-terminus under mild basic conditions, typically with piperidine, without affecting the side-chain protecting groups.[1][2] The synthesis cycle involves the sequential deprotection of the Fmoc group and coupling of the next Fmoc-amino acid until the desired peptide sequence is assembled.[3]

Comparative Performance of Fmoc-Amino Acids

The performance of individual Fmoc-amino acids in SPPS can be influenced by several factors, including the nature of the amino acid side chain, the choice of side-chain protecting group, and the coupling conditions. Key performance indicators include coupling efficiency, the extent of racemization, and the propensity for side reactions.

Coupling Efficiency

High coupling efficiency at every step is crucial for the successful synthesis of long peptides.[4] While most standard Fmoc-amino acids can be coupled with high efficiency using modern coupling reagents, some present challenges. For instance, sterically hindered amino acids, such as Fmoc-Val or Fmoc-Ile, may require longer coupling times or more potent activation methods. The solubility of Fmoc-amino acids in common SPPS solvents like DMF and NMP is also a critical factor for achieving high coupling yields. For example, Fmoc-Asn(Trt)-OH exhibits better solubility than unprotected Fmoc-Asn-OH, facilitating its use in automated synthesis.

Racemization

Racemization, the conversion of the L-amino acid to its D-enantiomer, is a significant concern in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate from the target peptide. The extent of racemization is highly dependent on the amino acid, the activation method, and the base used. Amino acids such as histidine and cysteine are particularly susceptible to racemization. The choice of coupling reagent can have a substantial impact on the level of racemization.

Table 1: Comparative Racemization of Selected Fmoc-Amino Acids with Different Coupling Reagents

Fmoc-Amino AcidCoupling Reagent/BaseRacemization (% D-isomer)Reference
Fmoc-L-His(Trt)-OHHATU/NMM1.8
DIC/Oxyma1.8
Fmoc-L-Ser(tBu)-OHHATU/NMMNegligible
Fmoc-L-Cys(Trt)-OHHATU/NMMSignificant (data not quantified)
DIC/OxymaNegligible

Data synthesized from studies on dipeptide formation. The extent of racemization can vary based on the full peptide sequence and reaction conditions.

Common Side Reactions

Certain amino acids are prone to specific side reactions during Fmoc-SPPS.

  • Aspartimide Formation: Aspartic acid (Asp) and asparagine (Asn) residues can undergo base-catalyzed cyclization to form an aspartimide intermediate during piperidine treatment. This can lead to racemization and the formation of β-aspartyl peptides. The use of side-chain protecting groups on Asn, such as trityl (Trt) or xanthenyl (Xan), is a common strategy to mitigate this side reaction. Fmoc-Asn(Xan)-OH is reported to be superior to Fmoc-Asn(Trt)-OH in suppressing aspartimide formation.

  • Dehydration of Asn and Gln: The side-chain amides of asparagine and glutamine can undergo dehydration to the corresponding nitriles during activation, particularly with carbodiimide-based reagents. Using side-chain protected derivatives like Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH prevents this side reaction.

  • Modification of Tryptophan: The indole side chain of tryptophan is susceptible to modification during the final TFA cleavage. The use of scavengers in the cleavage cocktail is essential to prevent this.

Experimental Protocols

To facilitate a standardized comparison, the following are detailed protocols for key experiments used to evaluate the performance of Fmoc-protected amino acids.

Protocol 1: Determination of Coupling Efficiency by UV-Vis Spectrophotometry of Fmoc Release

This method quantifies the number of free amino groups on the resin before and after the coupling step by measuring the amount of Fmoc group cleaved by piperidine.

Materials:

  • Peptide-resin sample (approx. 2-5 mg)

  • 20% (v/v) piperidine in DMF

  • DMF (spectrophotometry grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Accurately weigh a small sample of the dried peptide-resin before and after the coupling reaction.

  • Place the resin in a small, fritted syringe.

  • Add 1 mL of 20% piperidine in DMF to the resin and agitate for 30 minutes to ensure complete Fmoc deprotection.

  • Filter the solution into a 10 mL volumetric flask.

  • Wash the resin twice with 1 mL of 20% piperidine in DMF, collecting the washes in the same volumetric flask.

  • Bring the flask to volume with DMF.

  • Measure the absorbance of the solution at 290 nm or 301 nm.

  • Calculate the loading (mmol/g) using the Beer-Lambert law (ε at 301 nm for the dibenzofulvene-piperidine adduct is 7800 M⁻¹cm⁻¹).

  • Coupling efficiency (%) = [(Loading after coupling) / (Loading before coupling)] x 100.

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol outlines a general method for determining the enantiomeric purity of a peptide fragment after coupling a specific Fmoc-amino acid.

Materials:

  • Crude peptide sample after cleavage and precipitation.

  • HPLC system with a UV detector.

  • Chiral HPLC column (e.g., polysaccharide-based or protein-based CSP).

  • HPLC-grade solvents (e.g., acetonitrile, water, isopropanol).

  • Acidic modifier (e.g., trifluoroacetic acid, TFA).

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically the mobile phase, at a concentration of approximately 1 mg/mL.

  • Method Development: Develop a chiral separation method by screening different mobile phase compositions and gradients. A typical starting point for a reversed-phase chiral column could be a gradient of acetonitrile in water with 0.1% TFA.

  • Analysis: Inject the sample onto the chiral column and run the developed HPLC method.

  • Data Interpretation: Identify the peaks corresponding to the desired diastereomer and the epimerized (D-amino acid containing) diastereomer.

  • Quantification: Calculate the percentage of racemization based on the peak areas of the two diastereomers: % Racemization = [Area of D-isomer peak / (Area of L-isomer peak + Area of D-isomer peak)] x 100.

Visualizing Key Processes in Fmoc-SPPS

Diagrams generated using Graphviz provide a clear visual representation of the workflows and chemical transformations central to this guide.

Fmoc_SPPS_Cycle Resin Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1 Free_Amine Resin-Bound Peptide (Free N-terminal Amine) Deprotection->Free_Amine 2 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Free_Amine->Coupling 3 Coupling->Resin 4. Chain Elongated by one residue

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide Piperidine (Base) Intermediate Carbanion Intermediate β-Elimination Fmoc_Peptide->Intermediate Proton Abstraction Products H2N-Peptide (Free Amine) Dibenzofulvene-Piperidine Adduct Intermediate->Products

Caption: Mechanism of base-catalyzed Fmoc group removal.

Amino_Acid_Coupling cluster_activation Activation cluster_coupling Coupling Fmoc_AA Fmoc-AA-COOH + Activator (e.g., HATU) + Base (e.g., DIPEA) Activated_Ester Fmoc-AA-OAt (Active Ester) Fmoc_AA->Activated_Ester Free_Amine H2N-Peptide-Resin Peptide_Bond Fmoc-AA-NH-Peptide-Resin Free_Amine->Peptide_Bond Nucleophilic Attack

Caption: Two-stage process of amino acid activation and coupling in SPPS.

Conclusion

The successful synthesis of peptides via Fmoc-SPPS is a multifactorial process where the choice of protected amino acid building blocks plays a pivotal role. While standard Fmoc-amino acids perform well under optimized conditions, researchers must be cognizant of the challenges posed by sterically hindered residues and those prone to side reactions like racemization and aspartimide formation. For problematic sequences, the use of derivatives with improved side-chain protecting groups, such as Fmoc-Asn(Xan)-OH, and the careful selection of coupling reagents are crucial for maximizing purity and yield. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different Fmoc-protected amino acids, enabling the development of robust and efficient peptide synthesis strategies.

References

Validating Peptide Sequences: A Comparative Guide to Tandem Mass Spectrometry and Edman Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a peptide's amino acid sequence is a critical step in protein identification, functional analysis, and the development of therapeutics. Two primary methodologies have been central to peptide sequencing: the classic Edman degradation technique and the modern, high-throughput approach of tandem mass spectrometry. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to assist researchers in selecting the most suitable technique for their specific needs.

Performance Comparison: Tandem Mass Spectrometry vs. Edman Degradation

The choice between tandem mass spectrometry and Edman degradation often depends on the specific requirements of the experiment, including the nature of the sample, the desired throughput, and the information sought. The following table summarizes the key performance characteristics of each technique.

FeatureTandem Mass Spectrometry (MS/MS)Edman Degradation
Principle Fragmentation of peptide ions and analysis of fragment mass-to-charge ratios to deduce the sequence.[1]Sequential chemical removal and identification of N-terminal amino acids.[2]
Primary Application High-throughput protein identification, de novo sequencing of novel peptides, and post-translational modification (PTM) analysis.[2][3]N-terminal sequencing of purified proteins and peptides, confirmation of protein identity.[3]
Sample Requirement High sensitivity, typically in the femtomole to picomole range. Can analyze complex mixtures.Requires 10-100 picomoles of a highly purified, single protein sample.
Accuracy High accuracy, particularly with high-resolution mass analyzers. De novo sequencing accuracy for complete peptides can reach up to 90% with precision mass spectrometry. For known proteins, database searching provides high confidence identifications.Very high accuracy for the N-terminal sequence, with over 99% efficiency per amino acid for up to 30 residues.
Throughput High-throughput, capable of analyzing thousands of peptides in a single run.Low throughput, analyzing one sample at a time with each cycle taking time. Automated sequencers can perform around 15 cycles in 24 hours.
Sequence Read Length Can sequence longer peptides, though accuracy may decrease with length.Practically limited to the first 30-60 N-terminal amino acid residues.
Post-TranslationalModification (PTM) Analysis Excellent capability for identifying and localizing a wide range of PTMs.Generally not suitable for identifying PTMs, as modified amino acids are often unstable under the reaction conditions.
Blocked N-terminus Can sequence peptides with modified or blocked N-termini.Cannot sequence proteins or peptides with a chemically blocked N-terminus.
Cost Instrumentation has a high initial cost, but the cost per sample can be low for high-throughput applications. Service costs can range from
2020-20−
35 per sample for identification to $900 or more for quantitative analysis.
The cost of instrumentation and reagents can be substantial, and the per-sample cost is relatively high due to low throughput.

Experimental Workflows and Methodologies

The following sections provide detailed diagrams and protocols for the two primary peptide sequencing methodologies.

Tandem Mass Spectrometry (Bottom-Up Proteomics) Workflow

The most common approach for peptide sequencing by tandem mass spectrometry is the "bottom-up" or "shotgun" proteomics strategy. This involves the enzymatic digestion of proteins into smaller peptides prior to analysis.

cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis ProteinExtraction Protein Extraction ReductionAlkylation Reduction & Alkylation ProteinExtraction->ReductionAlkylation EnzymaticDigestion Enzymatic Digestion ReductionAlkylation->EnzymaticDigestion PeptideCleanup Peptide Cleanup (Desalting) EnzymaticDigestion->PeptideCleanup LC Liquid Chromatography Separation PeptideCleanup->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 Fragmentation Fragmentation (CID/HCD) MS1->Fragmentation MS2 MS2 Scan (Fragment Ion Analysis) Fragmentation->MS2 SpectrumProcessing Spectrum Processing MS2->SpectrumProcessing DatabaseSearch Database Search SpectrumProcessing->DatabaseSearch DeNovoSequencing De Novo Sequencing SpectrumProcessing->DeNovoSequencing SequenceValidation Peptide/Protein Identification & Validation DatabaseSearch->SequenceValidation DeNovoSequencing->SequenceValidation

Tandem Mass Spectrometry (Bottom-Up) Workflow

This protocol provides a general procedure for preparing a protein sample for bottom-up proteomic analysis.

  • Protein Extraction and Solubilization :

    • Lyse cells or tissues in a buffer containing detergents (e.g., SDS, Triton X-100) and chaotropic agents (e.g., urea, guanidine hydrochloride) to denature and solubilize proteins.

    • Quantify the protein concentration using a standard assay (e.g., BCA or Bradford assay).

  • Reduction and Alkylation :

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.

    • Alkylate the free sulfhydryl groups by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes. This prevents the reformation of disulfide bonds.

  • Enzymatic Digestion :

    • Dilute the sample with a digestion buffer (e.g., 50 mM ammonium bicarbonate) to reduce the concentration of denaturants.

    • Add a protease, most commonly trypsin, at an enzyme-to-protein ratio of 1:50 to 1:100 (w/w).

    • Incubate overnight at 37°C.

  • Peptide Cleanup :

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove salts and detergents that can interfere with mass spectrometry analysis.

    • Elute the peptides with a high organic solvent solution (e.g., 80% acetonitrile, 0.1% formic acid) and dry them down in a vacuum centrifuge.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) :

    • Resuspend the dried peptides in a loading buffer (e.g., 2% acetonitrile, 0.1% formic acid).

    • Inject the peptide mixture onto a reversed-phase liquid chromatography column.

    • Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) into the mass spectrometer.

    • The mass spectrometer operates in a data-dependent acquisition (DDA) mode. In an initial full scan (MS1), the mass-to-charge (m/z) ratios of the intact peptide ions are measured.

    • The most intense precursor ions are then selected for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • A second scan (MS2) measures the m/z ratios of the resulting fragment ions.

  • Data Analysis :

    • The resulting MS/MS spectra are processed to identify the peptide sequences.

    • Database Searching : The experimental MS/MS spectra are compared against theoretical spectra generated from a protein sequence database (e.g., UniProt, NCBI). Search algorithms like Sequest or Mascot are used to find the best match.

    • De Novo Sequencing : For unknown proteins not present in a database, algorithms are used to deduce the peptide sequence directly from the fragmentation pattern in the MS/MS spectrum.

Edman Degradation Workflow

Edman degradation is a sequential process that determines the amino acid sequence from the N-terminus of a peptide or protein.

cluster_0 Edman Cycle cluster_1 Analysis cluster_2 Repetitive Process Coupling Coupling Reaction (PITC) Cleavage Cleavage Reaction (TFA) Coupling->Cleavage Conversion Conversion to PTH-amino acid Cleavage->Conversion ShortenedPeptide Shortened Peptide Cleavage->ShortenedPeptide HPLC HPLC Separation of PTH-amino acid Conversion->HPLC Identification Identification by Retention Time HPLC->Identification NextCycle Next Edman Cycle ShortenedPeptide->NextCycle NextCycle->Coupling

Edman Degradation Workflow

The following protocol outlines the general steps involved in automated Edman degradation using a protein sequencer.

  • Sample Preparation :

    • The protein or peptide sample must be highly purified and free of salts and detergents.

    • The sample is typically immobilized on a solid support, such as a polyvinylidene difluoride (PVDF) membrane.

  • Edman Chemistry Cycles : The sequencer automates the following repetitive chemical reactions.

    • Coupling : The N-terminal amino group of the peptide reacts with phenylisothiocyanate (PITC) under basic conditions (e.g., using trimethylamine) to form a phenylthiocarbamoyl (PTC)-peptide.

    • Cleavage : The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain using a strong anhydrous acid, typically trifluoroacetic acid (TFA). This releases an anilinothiazolinone (ATZ)-amino acid and the shortened peptide.

    • Conversion : The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with an aqueous acid.

  • PTH-Amino Acid Identification :

    • The PTH-amino acid derivative from each cycle is transferred to a high-performance liquid chromatography (HPLC) system.

    • The PTH-amino acid is identified by comparing its retention time to that of known PTH-amino acid standards.

  • Sequential Analysis :

    • The shortened peptide remains on the solid support and is subjected to the next cycle of Edman degradation to identify the subsequent amino acid in the sequence.

    • This process is repeated for a number of cycles to determine the N-terminal sequence of the peptide.

Conclusion

Tandem mass spectrometry and Edman degradation are both powerful techniques for peptide sequence validation, each with its own set of strengths and limitations. Tandem mass spectrometry has become the dominant method in proteomics due to its high throughput, sensitivity, and ability to analyze complex mixtures and post-translational modifications. It is the method of choice for large-scale protein identification and the analysis of novel proteins.

Edman degradation, while having a lower throughput and being limited to N-terminal sequencing of purified proteins, remains a valuable tool for its high accuracy in determining the initial amino acid sequence. It is often used to confirm the N-terminus of recombinant proteins for quality control and regulatory purposes, and can be used to complement and validate results obtained from mass spectrometry. The optimal choice of technique ultimately depends on the specific research question, sample characteristics, and the desired depth of information.

References

D-Leucine's Impact on Receptor Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of D-leucine's binding affinity to various receptors, contrasting it with its stereoisomer, L-leucine, and other relevant ligands. While quantitative binding data for D-leucine remains limited in publicly available research, this document synthesizes existing qualitative and comparative findings to offer insights into its receptor interactions. The guide details the experimental methodologies for assessing receptor binding and illustrates the key signaling pathways involved.

Comparative Analysis of Receptor Binding Affinity

D-leucine's interaction with receptors is primarily characterized by its distinct effects on taste receptors and amino acid transporters compared to its more biologically prevalent counterpart, L-leucine.

Sweet Taste Receptors (T1R2/T1R3)
Amino Acid Transporters (e.g., LAT1 and LAT2)

The L-type amino acid transporters (LATs) are crucial for the transport of large neutral amino acids. Studies investigating the substrate specificity of these transporters predominantly focus on L-leucine, which exhibits high affinity. While direct comparative binding affinity values for D-leucine are scarce, the available evidence suggests that L-leucine has a significantly higher affinity for transporters like LAT1. For instance, L-leucine is a high-affinity substrate for LAT1, with reported Km values in the micromolar range.[3] In contrast, studies on some amino acid transport systems have shown that D-isomers are either not transported or are transported with much lower efficiency.

The following table summarizes the binding affinity data for L-leucine and its inhibitors with the LAT1 transporter, providing a benchmark for comparison.

Ligand/InhibitorTransporterAssay TypeParameterValue (µM)Cell Line
L-Leucine LAT1UptakeKm32hCMEC/D3
JPH203 LAT1InhibitionIC500.103 ± 0.015hCMEC/D3
Ki0.082hCMEC/D3
BCH LAT1InhibitionIC5091 ± 39hCMEC/D3
Ki72.8hCMEC/D3
3,5-diiodo-L-tyrosine LAT1InhibitionIC507.9HEK-LAT1
Acivicin LAT1InhibitionIC50340HEK-LAT1

Data compiled from studies on human cell lines.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the binding affinity of D-leucine to its target receptors.

Competitive Radioligand Binding Assay for Taste Receptors

This assay determines the binding affinity of a non-radiolabeled ligand (D-leucine) by measuring its ability to compete with a known radiolabeled ligand for binding to the receptor.

a. Membrane Preparation:

  • Culture human embryonic kidney (HEK293) cells stably co-expressing the human T1R2 and T1R3 receptor subunits.

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in an appropriate assay buffer, determine the protein concentration, and store at -80°C.

b. Binding Assay:

  • In a 96-well plate, add the membrane preparation (typically 3-20 µg of protein).

  • Add varying concentrations of unlabeled D-leucine.

  • Add a fixed concentration of a suitable radiolabeled ligand known to bind to the sweet taste receptor (e.g., [³H]-labeled sweetener).

  • For non-specific binding control wells, add a high concentration of a non-radiolabeled standard ligand.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).

c. Separation and Detection:

  • Terminate the binding reaction by rapid filtration through a glass fiber filter pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and measure the radioactivity using a scintillation counter.

d. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the log of the D-leucine concentration.

  • Determine the IC50 value (the concentration of D-leucine that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Calcium Flux Assay for Taste Receptor Activation

This functional assay measures the activation of the T1R2/T1R3 receptor by D-leucine by detecting the subsequent increase in intracellular calcium concentration.

a. Cell Culture and Plating:

  • Use a cell line (e.g., HEK293) stably expressing the T1R2/T1R3 receptor and a G-protein chimera (e.g., Gα16-gust44) that couples the receptor to the phospholipase C pathway.

  • Seed the cells into a 96-well, black-wall, clear-bottom plate and culture until they reach near confluence.

b. Calcium Indicator Loading:

  • Wash the cells with an assay buffer.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a dye-containing buffer for a specified time (e.g., 30-60 minutes) at 37°C.

  • Wash the cells to remove the excess dye.

c. Ligand Stimulation and Signal Detection:

  • Place the plate in a fluorescence plate reader (e.g., FlexStation or similar).

  • Add varying concentrations of D-leucine to the wells.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time to monitor changes in intracellular calcium levels.

d. Data Analysis:

  • The response is typically measured as the change in fluorescence intensity from the baseline.

  • Plot the response as a function of the D-leucine concentration.

  • Determine the EC50 value (the concentration of D-leucine that elicits a half-maximal response) from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway activated by D-leucine upon binding to the sweet taste receptor and a typical experimental workflow for a competitive binding assay.

Sweet_Taste_Signaling_Pathway D_Leucine D-Leucine T1R2_T1R3 T1R2/T1R3 Receptor D_Leucine->T1R2_T1R3 Binds to G_Protein G-protein (Gustducin) T1R2_T1R3->G_Protein Activates PLC Phospholipase Cβ2 (PLCβ2) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Induces Cellular_Response Cellular Response (Neurotransmitter Release) Ca_release->Cellular_Response Triggers

D-Leucine activated sweet taste signaling pathway.

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis Membrane_Prep 1. Prepare Membranes from cells expressing target receptor Incubation 4. Incubate Membranes, Radioligand, and D-Leucine in 96-well plate Membrane_Prep->Incubation Radioligand_Prep 2. Prepare Radiolabeled Ligand Solution (Fixed Concentration) Radioligand_Prep->Incubation Competitor_Prep 3. Prepare Serial Dilutions of D-Leucine (Unlabeled Competitor) Competitor_Prep->Incubation Filtration 5. Separate Bound and Free Ligand by Filtration Incubation->Filtration Counting 6. Quantify Radioactivity of Bound Ligand Filtration->Counting Analysis 7. Calculate Specific Binding and Plot Competition Curve Counting->Analysis Ki_Calc 8. Determine IC50 and Calculate Ki value Analysis->Ki_Calc

Experimental workflow for a competitive binding assay.

References

A Researcher's Guide to Comparing L- and D-Peptide Conformations Using Circular Dichroism

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Circular Dichroism (CD) spectroscopy is an invaluable, non-destructive technique for analyzing the secondary structure of peptides in solution.[1] By measuring the differential absorption of left- and right-circularly polarized light, CD provides a unique signature of a peptide's conformation.[2][3] This guide offers a comparative analysis of L-peptides and their D-enantiomers using CD spectroscopy, supported by experimental data and detailed protocols.

The Principle: Chirality and the Mirror Effect in CD Spectroscopy

Peptides are chiral molecules, with naturally occurring peptides predominantly composed of L-amino acids. Their D-amino acid counterparts, known as enantiomers, are non-superimposable mirror images. This fundamental stereochemical difference is directly reflected in their CD spectra.

If an L-peptide and its corresponding D-enantiomer (same sequence, but all D-amino acids) adopt identical but mirror-image secondary structures, their CD spectra will be exact mirror images of each other—equal in magnitude but opposite in sign.[4] For instance, if an L-peptide forming a right-handed α-helix exhibits negative bands at specific wavelengths, the D-peptide forming a left-handed α-helix will show positive bands of the same magnitude at those same wavelengths. Deviations from this perfect mirror-image relationship can suggest differences in conformational stability, folding kinetics, or self-assembly behavior between the two enantiomers.

G cluster_L L-Peptide cluster_D D-Peptide L_Peptide L-Amino Acid Sequence L_Conformation Right-Handed Conformation (e.g., α-helix) L_Peptide->L_Conformation Folds into L_Spectrum CD Spectrum (e.g., Negative Ellipticity) L_Conformation->L_Spectrum Generates D_Spectrum Mirror-Image CD Spectrum (e.g., Positive Ellipticity) L_Spectrum->D_Spectrum Inverses of each other D_Peptide D-Amino Acid Sequence (Enantiomer) D_Conformation Left-Handed Conformation (Mirror Image) D_Peptide->D_Conformation Folds into D_Conformation->D_Spectrum Generates G A Sample Preparation (L-Peptide, D-Peptide, Buffer Blank) B Instrument Setup (Wavelength, Bandwidth, etc.) A->B C Acquire Buffer Blank Spectrum B->C D Acquire L-Peptide Spectrum C->D E Acquire D-Peptide Spectrum D->E F Data Processing: 1. Average Scans 2. Subtract Blank from Peptide Spectra E->F G Convert to Molar Ellipticity ([θ]) F->G H Comparative Analysis: Overlay L- and D-Peptide Spectra G->H

References

A Researcher's Guide to Enzymatic Digestion Assays for Peptide Stability Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of peptide-based therapeutics is a critical factor in their successful development. A primary hurdle for these promising drugs is their susceptibility to degradation by endogenous proteases. Enzymatic digestion assays are a cornerstone of peptide stability analysis, providing crucial data on a peptide's half-life and degradation profile. This guide offers an objective comparison of common enzymatic digestion assays and alternative methods, supported by experimental data and detailed protocols.

Comparison of In Vitro Peptide Stability Assays

The choice of in vitro stability assay significantly impacts the observed degradation rate and cleavage patterns of a peptide. The following table summarizes quantitative data from studies comparing peptide stability in different biological matrices.

Assay TypePeptideTime (hours)% Intact Peptide Remaining (Mean ± SD, n=3)Reference
Simulated Gastric Fluid (SGF) Somatostatin0.22~50 (t1/2 = 13 ± 2 min)[1]
RTD-12.2~50 (t1/2 = 2.2 ± 0.3 h)[1]
Linaclotide24>95[1]
Simulated Intestinal Fluid (SIF) Oxytocin (OT)0.13~50 (t1/2 = 8 ± 1 min)
Linaclotide0.9~50 (t1/2 = 54 ± 3 min)[1]
SFTI-116.3~50 (t1/2 = 16.3 ± 2.7 h)[1]
Human Serum Peptide 5e0.585.2 ± 2.1
172.5 ± 3.5
255.1 ± 2.8
430.7 ± 1.9
810.3 ± 1.2
24<1.0
Mouse Blood vs. Plasma vs. Serum Api88 (after 10 min)0.17Blood: 88 ± 14%Heparin Plasma: 77 ± 5%EDTA Plasma: 48 ± 4%Direct Serum: 11 ± 6%Activated Serum: 22 ± 5%Commercial Serum: 10 ± 2%
Onc18 (after 1 hour)1Blood: 42 ± 12%Direct Serum: 72 ± 4%Activated Serum: 53 ± 4%Commercial Serum: <13%Heparin Plasma: <13%EDTA Plasma: <13%

Key Enzymes in Peptide Digestion

The gastrointestinal tract and bloodstream contain a variety of proteases that can degrade peptides. Key enzymes include:

  • Pepsin: Found in the stomach, it preferentially cleaves peptide bonds near aromatic or hydrophobic residues such as Phenylalanine (Phe), Tryptophan (Trp), Tyrosine (Tyr), and Leucine (Leu).

  • Trypsin: A pancreatic serine protease that hydrolyzes peptide bonds on the carboxyl side of Lysine (Lys) or Arginine (Arg).

  • Chymotrypsin: Another pancreatic serine protease that targets bulky hydrophobic residues like Phe, Tyr, Trp, and Leu.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are protocols for common enzymatic digestion assays.

Protocol 1: Peptide Stability in Simulated Gastric and Intestinal Fluid

This protocol is adapted from a study on the gut stability of various peptides.

Materials:

  • Peptide of interest

  • Simulated Gastric Fluid (SGF) powder (USP standards)

  • Simulated Intestinal Fluid (SIF) powder (USP standards)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Water, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Incubator or water bath at 37°C

  • RP-HPLC system with UV detector

  • LC-MS system (for metabolite identification)

Procedure:

  • Prepare SGF and SIF solutions: Reconstitute SGF and SIF powders in water according to the manufacturer's instructions. Adjust the pH of SGF to ~1.2 with HCl and SIF to ~6.8 with NaOH.

  • Peptide Incubation:

    • Dissolve the peptide in the prepared SGF or SIF to a final concentration of 1 mg/mL.

    • Incubate the solutions at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes and 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

    • Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% TFA in ACN).

  • Sample Preparation:

    • Vortex the quenched sample and centrifuge to pellet any precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Analysis:

    • Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.

    • Use LC-MS to identify the degradation products and cleavage sites.

Protocol 2: Peptide Stability in Human Serum

This protocol details a common procedure for assessing peptide stability in a more physiologically relevant matrix.

Materials:

  • Peptide of interest

  • Human serum (pooled)

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Water, HPLC grade

  • Incubator or water bath at 37°C

  • RP-HPLC system with UV or fluorescence detector

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in DMSO.

  • Serum Incubation:

    • Pre-warm the human serum to 37°C.

    • Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is low (<1%) to avoid affecting enzyme activity.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling and Protein Precipitation:

    • At various time points, withdraw an aliquot and precipitate the serum proteins by adding three volumes of cold ACN containing 1% TFA.

    • Vortex vigorously and incubate on ice for 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Analyze the samples by RP-HPLC to quantify the remaining intact peptide.

Experimental and Logical Workflows

Visualizing the experimental process can aid in understanding and implementation.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock Solution Incubate Incubate Peptide with Enzyme Solution at 37°C Peptide_Stock->Incubate Enzyme_Solution Prepare Enzyme Solution (e.g., SGF, SIF, Serum) Enzyme_Solution->Incubate Time_Points Collect Aliquots at Various Time Points Incubate->Time_Points Quench Quench Enzymatic Reaction Time_Points->Quench Protein_Precipitation Protein Precipitation & Centrifugation Quench->Protein_Precipitation HPLC_Analysis RP-HPLC Analysis (Quantification) Protein_Precipitation->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis (Metabolite ID) Protein_Precipitation->LCMS_Analysis Peptide_Stabilization_Strategies cluster_modifications Chemical Modifications Unstable_Peptide Unstable Peptide D_Amino_Acid D-Amino Acid Substitution Unstable_Peptide->D_Amino_Acid N_Terminal_Mod N-terminal Acetylation Unstable_Peptide->N_Terminal_Mod C_Terminal_Mod C-terminal Amidation Unstable_Peptide->C_Terminal_Mod Cyclization Backbone Cyclization Unstable_Peptide->Cyclization PEGylation PEGylation Unstable_Peptide->PEGylation Stable_Peptide Stable Peptide D_Amino_Acid->Stable_Peptide N_Terminal_Mod->Stable_Peptide C_Terminal_Mod->Stable_Peptide Cyclization->Stable_Peptide PEGylation->Stable_Peptide

References

A Comparative Guide to Coupling Reagents for Fmoc-D-Leu-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is a critical determinant of success, directly impacting yield, purity, and the chiral integrity of the final peptide. This is particularly true for sterically hindered amino acids like D-Leucine. This guide provides an objective comparison of common coupling reagents for the incorporation of Fmoc-D-Leu-OH, supported by experimental data, to facilitate an informed choice for your synthesis protocols.

The formation of a peptide bond requires the activation of the carboxylic acid group of an amino acid to facilitate its reaction with the amino group of the growing peptide chain. The choice of coupling reagent governs the efficiency of this activation and can influence the rate of side reactions, most notably epimerization—the change in the stereochemistry of the chiral center, which can lead to the formation of diastereomeric impurities that are often difficult to separate.

Performance Comparison of Coupling Reagents

The following table summarizes the performance of various coupling reagents in the context of coupling sterically hindered amino acids. While specific data for this compound is limited, the data for its L-enantiomer, Fmoc-L-Leu-OH, provides a strong and relevant comparison for solid-phase peptide synthesis (SPPS).

Coupling ReagentRelative ReactivityTypical Reaction TimeReported YieldRisk of EpimerizationKey Considerations
HATU Very High30 - 120 minutes> 95%[1]Low[2]Highly effective for sterically hindered couplings.[1][2] The use of a hindered base like collidine is recommended to minimize racemization.[1]
HBTU High60 - 240 minutes> 90%Low to ModerateA widely used and reliable coupling reagent.
HCTU HighNot specifiedNot specifiedNot specifiedOffers a balance of high reactivity and cost-effectiveness.
DIC/HOBt Moderate1 - 4 hoursGenerally effectiveLowA cost-effective option. The diisopropylurea byproduct is soluble in common solvents, facilitating its removal.

Experimental Workflow

The general workflow for the coupling of this compound in solid-phase peptide synthesis involves several key steps, from resin preparation to the final coupling reaction.

experimental_workflow cluster_resin_prep Resin Preparation cluster_activation Amino Acid Activation cluster_coupling Coupling Reaction cluster_post_coupling Post-Coupling swell_resin Swell Resin in DMF fmoc_deprotection Fmoc Deprotection (20% Piperidine in DMF) swell_resin->fmoc_deprotection wash_resin_1 Wash Resin with DMF fmoc_deprotection->wash_resin_1 add_to_resin Add Activated Amino Acid Solution to Resin wash_resin_1->add_to_resin Proceed to Coupling dissolve_aa Dissolve this compound, Coupling Reagent, and Base in DMF pre_activation Pre-activation (1-2 min) dissolve_aa->pre_activation pre_activation->add_to_resin agitate Agitate at Room Temperature add_to_resin->agitate monitor Monitor with Kaiser Test agitate->monitor monitor->agitate If Positive, extend time wash_resin_2 Wash Resin (DMF, DCM, Methanol) monitor->wash_resin_2 If Negative dry_resin Dry Resin Under Vacuum wash_resin_2->dry_resin

Generalized workflow for this compound coupling.

Experimental Protocols

Detailed methodologies for the coupling of this compound using different reagents are provided below. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and solid support.

Protocol 1: Coupling using HATU

This protocol is recommended for achieving high coupling efficiency, particularly for sterically hindered amino acids.

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Collidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Resin with a free amino group (e.g., deprotected Rink Amide resin)

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel. Drain the DMF.

  • Activation: In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in a minimal amount of anhydrous DMF.

  • Add DIPEA or collidine (8 equivalents) to the amino acid/HATU solution and mix briefly.

  • Coupling: Immediately add the activated amino acid solution to the swollen resin.

  • Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring: Monitor the reaction progress with a Kaiser test. If the test is positive (indicating free amines), extend the reaction time.

  • Washing: Once the reaction is complete (Kaiser test is negative), drain the solution and wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and finally with Methanol (3 times).

  • Dry the resin under vacuum.

Protocol 2: Coupling using HBTU

HBTU is a widely used and reliable coupling reagent.

Materials:

  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Resin with a free amino group

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes and then drain the solvent.

  • Activation and Coupling: In a separate vial, dissolve this compound (3-5 equivalents), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. This solution is then added to the resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Check for complete coupling using the Kaiser test.

  • Washing: After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

Protocol 3: Coupling using DIC/HOBt

This method is a cost-effective option for peptide coupling.

Materials:

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Resin with a free amino group

Procedure:

  • Resin Preparation: Suspend the resin in DCM (10 mL per gram of resin).

  • Solution Preparation: In a separate vessel, dissolve this compound (5 equivalents) in DMF. In another vessel, dissolve HOBt (5.5 equivalents) in DMF.

  • Coupling: Add the amino acid solution and the HOBt solution to the resin suspension. Then, add DIC (5.5 equivalents) to the mixture.

  • Shake the mixture at room temperature under an inert gas atmosphere.

  • Monitoring: Monitor the reaction using the ninhydrin test until it is negative. This may take up to four hours. If the test is still positive, the coupling procedure can be repeated.

  • Washing: Once the coupling is complete, filter the resin and wash it three times with DMF, three times with DCM, and then three times with either methanol or DCM.

Conclusion

The choice of coupling reagent for this compound significantly influences the outcome of peptide synthesis. For challenging couplings where high efficiency and minimal epimerization are paramount, HATU stands out as a superior reagent, albeit at a higher cost. HBTU offers a reliable and slightly more economical alternative for routine synthesis. The DIC/HOBt method remains a viable and cost-effective option, particularly when reaction time is not a critical factor. Researchers should carefully consider the specific requirements of their synthesis, including the complexity of the peptide, desired purity, and budget, when selecting the most appropriate coupling reagent.

References

D-Amino Acid Peptide Drugs: A Comparative Guide to Enhanced Stability and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

The incorporation of D-amino acids into peptide therapeutics represents a significant strategy to overcome the inherent limitations of their naturally occurring L-amino acid counterparts, primarily their rapid degradation by proteases. This guide provides a comparative analysis of three case studies of D-amino acid-containing peptide drugs: Difelikefalin , Etelcalcetide , and the preclinical candidate RD2 . We will delve into their performance data, experimental protocols, and mechanisms of action, offering researchers, scientists, and drug development professionals a comprehensive overview of the advantages conferred by D-amino acid incorporation.

Performance Comparison of D-Amino Acid Containing Peptide Drugs

The following tables summarize the key performance indicators for Difelikefalin, Etelcalcetide, and RD2, highlighting their efficacy, safety, and pharmacokinetic profiles.

Table 1: Efficacy Data

DrugTargetIndicationKey Efficacy Endpoint(s)
Difelikefalin Kappa-Opioid Receptor (KOR)Moderate-to-severe pruritus in hemodialysis patientsIn a phase 3 trial (KALM-1), 49.1% of patients on difelikefalin achieved a ≥3-point improvement in the Worst Itching Intensity Numerical Rating Scale (WI-NRS) score at week 12, compared to 27.9% in the placebo group (P<0.001)[1][2]. A pooled analysis of KALM-1 and KALM-2 showed a significant reduction in the weekly mean WI-NRS score (MD: -0.99)[3].
Etelcalcetide Calcium-Sensing Receptor (CaSR)Secondary hyperparathyroidism in patients with chronic kidney disease on hemodialysisIn two phase 3 trials, 74.0% and 75.3% of patients treated with etelcalcetide achieved a >30% reduction in parathyroid hormone (PTH) levels, compared to 8.3% and 9.6% in the placebo groups, respectively (P < .001)[4]. A 52-week open-label extension study showed that approximately 68% of patients achieved a >30% reduction in PTH[5].
RD2 Amyloid-β (Aβ) OligomersAlzheimer's Disease (preclinical)In a preclinical study using a transgenic mouse model of Alzheimer's disease, oral treatment with RD2 was shown to improve cognition. Another study in aged beagle dogs, a non-transgenic model of sporadic Alzheimer's, demonstrated that oral RD2 treatment significantly reduced cognitive deficits.

Table 2: Safety and Tolerability

DrugCommon Adverse EventsSerious Adverse Events
Difelikefalin Diarrhea, dizziness, nausea, vomiting, and somnolence were more common than with placebo.No significant difference in serious adverse events compared to placebo in a meta-analysis of five randomized controlled trials.
Etelcalcetide Decreased blood calcium, muscle spasms, diarrhea, and nausea. Symptomatic hypocalcemia occurred in 3.7% of patients in a long-term study.The incidence of serious adverse events was similar to placebo after adjusting for exposure duration.
RD2 Preclinical studies have not reported significant toxicity. The high stability and lack of relevant human-specific metabolites in preclinical studies suggest a favorable safety profile for oral administration in humans.Not applicable (preclinical stage).

Table 3: Pharmacokinetic Profile

DrugKey Pharmacokinetic Parameters
Difelikefalin Administered intravenously. As a peptide, it is not expected to cross the blood-brain barrier, leading to peripheral restriction of its effects. It is approximately 23-28% protein-bound in plasma.
Etelcalcetide Administered intravenously with a half-life of 19 hours. It is not metabolized by CYP450 enzymes and is biotransformed in the blood by reversible disulfide exchange with endogenous thiols, forming conjugates with serum albumin.
RD2 Demonstrates high oral bioavailability (>75%) and a long terminal half-life in plasma of more than 2 days in mice. It can penetrate the brain, with brain/plasma ratios ranging between 0.7 and 1.0.

Mechanism of Action and Signaling Pathways

The inclusion of D-amino acids in these peptides is primarily to enhance their stability against enzymatic degradation, thereby prolonging their therapeutic effect. The specific mechanisms of action for each drug are detailed below, along with diagrams of their respective signaling pathways.

Difelikefalin: A Peripherally Acting Kappa-Opioid Receptor Agonist

Difelikefalin is a synthetic peptide that selectively activates kappa-opioid receptors (KORs). These receptors are involved in modulating the sensation of itch. Due to its peptide nature and hydrophilic properties, difelikefalin does not readily cross the blood-brain barrier, confining its action to peripheral neurons and immune cells. This peripheral restriction is a key advantage, as it minimizes the central nervous system side effects commonly associated with opioid receptor agonists, such as respiratory depression and potential for abuse. Activation of peripheral KORs is believed to inhibit the transmission of itch signals from sensory neurons and reduce the release of pro-inflammatory mediators from immune cells.

Difelikefalin_Signaling cluster_neuron Peripheral Sensory Neuron Difelikefalin Difelikefalin (D-peptide) KOR Kappa-Opioid Receptor (KOR) Difelikefalin->KOR binds & activates Gi_Go Gi/o Protein KOR->Gi_Go activates AC Adenylyl Cyclase Gi_Go->AC inhibits Ca_channel ↓ Ca2+ Influx Gi_Go->Ca_channel K_channel ↑ K+ Efflux Gi_Go->K_channel cAMP ↓ cAMP AC->cAMP Vesicle Neurotransmitter Release (e.g., Substance P) Ca_channel->Vesicle inhibits K_channel->Vesicle inhibits Itch_Signal ↓ Itch Signal Transmission Vesicle->Itch_Signal

Difelikefalin's peripheral KOR activation pathway.
Etelcalcetide: An Allosteric Activator of the Calcium-Sensing Receptor

Etelcalcetide is a synthetic peptide composed of seven D-amino acids that acts as a calcimimetic. It allosterically binds to and activates the calcium-sensing receptor (CaSR) on the surface of the parathyroid gland. The CaSR is a G-protein coupled receptor that plays a crucial role in maintaining calcium homeostasis. By enhancing the receptor's sensitivity to extracellular calcium, etelcalcetide mimics the effect of high calcium levels, leading to a reduction in the synthesis and secretion of parathyroid hormone (PTH). This, in turn, helps to lower serum calcium and phosphorus levels in patients with secondary hyperparathyroidism due to chronic kidney disease.

Etelcalcetide_Signaling cluster_parathyroid Parathyroid Gland Cell Etelcalcetide Etelcalcetide (D-peptide) CaSR Calcium-Sensing Receptor (CaSR) Etelcalcetide->CaSR allosterically activates Gq_11 Gq/11 CaSR->Gq_11 activates Gi Gi CaSR->Gi activates PLC Phospholipase C (PLC) Gq_11->PLC activates AC_inhibit Adenylyl Cyclase (inhibited) Gi->AC_inhibit PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release ↑ Intracellular Ca2+ ER->Ca_release PTH_vesicle PTH Secretion Vesicle Ca_release->PTH_vesicle inhibits fusion PKC->PTH_vesicle inhibits cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit PTH_secretion ↓ PTH Secretion cAMP_inhibit->PTH_secretion PTH_vesicle->PTH_secretion

Etelcalcetide's CaSR activation pathway.
RD2: A D-Peptide Targeting Amyloid-β Oligomers

RD2 is a peptide composed entirely of D-amino acids designed to combat Alzheimer's disease by targeting toxic amyloid-β (Aβ) oligomers. The prevailing hypothesis in Alzheimer's research is that soluble Aβ oligomers, rather than the insoluble fibrillar plaques, are the primary neurotoxic species. The proposed mechanism of action for RD2 is the stabilization of Aβ monomers in their native, intrinsically disordered conformation. By binding to Aβ monomers, RD2 is thought to prevent their aggregation into harmful oligomers, thereby neutralizing their neurotoxic effects. The all-D-amino acid composition of RD2 makes it highly resistant to proteolytic degradation, a crucial feature for a potential oral therapeutic for a chronic neurodegenerative disease.

RD2_Mechanism cluster_process Amyloid-β Aggregation Pathway Ab_monomer Aβ Monomers (Intrinsically Disordered) RD2 RD2 (D-peptide) Ab_monomer->RD2 binds to Toxic_oligomers Toxic Aβ Oligomers Ab_monomer->Toxic_oligomers aggregation Stabilized_complex Stabilized Aβ Monomer-RD2 Complex RD2->Stabilized_complex No_toxicity No Neuronal Toxicity Stabilized_complex->No_toxicity Fibrils Aβ Fibrils (Plaques) Toxic_oligomers->Fibrils further aggregation Neuronal_toxicity Neuronal Toxicity & Cell Death Toxic_oligomers->Neuronal_toxicity

Proposed mechanism of action for RD2.

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of these D-amino acid-containing peptide drugs.

Proteolytic Stability Assay

This assay is fundamental to demonstrating the advantage of D-amino acid incorporation.

  • Objective: To assess the stability of a peptide in the presence of proteases.

  • Materials:

    • Test peptide (e.g., RD2) and its L-amino acid counterpart.

    • Proteolytic environment: human serum, plasma, or specific proteases (e.g., trypsin, chymotrypsin).

    • Incubation buffer (e.g., phosphate-buffered saline, PBS).

    • Quenching solution (e.g., trifluoroacetic acid, TFA).

    • High-performance liquid chromatography (HPLC) system.

  • Protocol:

    • The test peptide is incubated in the proteolytic environment at a physiological temperature (37°C).

    • Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • The enzymatic reaction in the aliquots is stopped by adding a quenching solution.

    • The samples are centrifuged to precipitate proteins.

    • The supernatant, containing the remaining peptide, is analyzed by HPLC.

    • The percentage of intact peptide remaining at each time point is calculated by comparing the peak area to the time-zero sample.

    • The half-life of the peptide is determined from the degradation curve.

Receptor Binding Assay (Example: Kappa-Opioid Receptor)

This assay is used to determine the binding affinity of a ligand to its receptor.

  • Objective: To measure the binding affinity (Ki) of Difelikefalin for the kappa-opioid receptor.

  • Materials:

    • Cell membranes expressing the kappa-opioid receptor.

    • Radiolabeled ligand with known affinity for the receptor (e.g., [³H]U69,593).

    • Unlabeled test compound (Difelikefalin) at various concentrations.

    • Binding buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Protocol:

    • Cell membranes are incubated with the radiolabeled ligand and varying concentrations of the unlabeled test compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

    • The radioactivity retained on the filters (representing the bound ligand) is measured using a scintillation counter.

    • The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

    • The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Efficacy Model (Example: Alzheimer's Disease Mouse Model)

These models are used to assess the therapeutic potential of a drug candidate in a living organism.

  • Objective: To evaluate the effect of RD2 on cognitive function in a transgenic mouse model of Alzheimer's disease.

  • Animal Model: Transgenic mice that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1), which develop age-dependent amyloid plaques and cognitive deficits.

  • Behavioral Assays:

    • Morris Water Maze: This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a pool of opaque water. The time it takes to find the platform (escape latency) and the path taken are recorded.

    • Y-Maze: This test evaluates short-term spatial working memory. Mice are allowed to explore a Y-shaped maze, and the sequence of arm entries is recorded to determine the percentage of spontaneous alternations.

    • Novel Object Recognition: This test assesses recognition memory. Mice are familiarized with two identical objects. Later, one object is replaced with a novel one, and the time spent exploring the novel object versus the familiar one is measured.

  • Protocol:

    • A cohort of transgenic mice is treated with RD2 (e.g., via oral gavage) for a specified duration, while a control group receives a vehicle.

    • Following the treatment period, the mice undergo a battery of behavioral tests to assess their cognitive function.

    • The performance of the RD2-treated group is compared to that of the vehicle-treated group to determine if the drug improves cognitive deficits.

    • After the behavioral testing, brain tissue can be collected for biochemical and histological analysis of Aβ pathology.

Conclusion

The case studies of Difelikefalin, Etelcalcetide, and RD2 demonstrate the successful application of D-amino acid incorporation in peptide drug development. This strategy effectively enhances proteolytic stability, leading to improved pharmacokinetic profiles and sustained therapeutic effects. Difelikefalin offers a peripherally restricted treatment for pruritus, avoiding central opioid side effects. Etelcalcetide provides a long-acting intravenous therapy for secondary hyperparathyroidism. The preclinical data for RD2 showcases the potential of a stable, orally bioavailable D-peptide for the treatment of Alzheimer's disease. As our understanding of peptide chemistry and biology continues to grow, the strategic use of D-amino acids will undoubtedly play an increasingly important role in the design of next-generation peptide therapeutics with enhanced drug-like properties.

References

A Researcher's Guide to Chiral HPLC Analysis of Peptides with D-Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development and proteomics, the precise analysis of peptides containing D-amino acids is critical. The stereochemistry of a peptide significantly influences its biological activity, metabolic stability, and potential immunogenicity. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the enantioselective analysis of these peptides. This guide offers an objective comparison of common chiral HPLC methods, supported by experimental data and detailed protocols, to assist in selecting the optimal analytical strategy.

The separation of peptide diastereomers, which differ in the configuration at one or more chiral centers, can be achieved through two primary HPLC strategies: direct and indirect methods. Direct methods employ chiral stationary phases (CSPs) to resolve enantiomers, while indirect methods involve the derivatization of the peptide to form diastereomers that can be separated on a standard achiral column.[1][2]

Direct Chiral HPLC Methods: A Comparison of Stationary Phases

Direct methods are often preferred due to their simplicity, as they do not require a derivatization step. The choice of the chiral stationary phase is paramount for achieving successful separation. Below is a comparison of popular CSPs for peptide analysis.

Table 1: Comparison of Chiral Stationary Phases for Peptide Analysis

Chiral Stationary Phase (CSP)Principle of SeparationTypical Mobile PhasesAdvantagesDisadvantagesIdeal For
Macrocyclic Glycopeptide (e.g., CHIROBIOTIC™ T, V2) Multiple interactions including hydrogen bonding, ionic interactions, and inclusion complexation.[3]Reversed-phase (Methanol or Acetonitrile with water/buffer), Polar Ionic Mode.[1]Broad enantioselectivity for a wide range of peptides and amino acids. D-enantiomers are typically more retained.Can have lower efficiency compared to sub-2µm columns.Broad screening of underivatized peptides and amino acids.
Zwitterionic Ion-Exchange (e.g., CHIRALPAK® ZWIX(+)/(-)) Enantioselective ion-exchange and hydrogen bonding.Polar organic solvents (e.g., Methanol/Acetonitrile) with acidic and basic additives.Excellent for separating free amino acids and small peptides. Reversal of elution order is possible by switching between (+) and (-) columns.Mobile phase composition can be complex to optimize.Underivatized amino acids and small, polar peptides.
Crown Ether (e.g., CROWNPAK® CR-I(+)/(-)) Host-guest complexation between the crown ether and the primary amine of the amino acid.Aqueous mobile phases with a strong acid (e.g., perchloric acid).High selectivity for amino acids and peptides with a primary amine at the chiral center.Limited to analytes with a primary amine. Mobile phase can be corrosive.N-terminal amino acid analysis and separation of peptides with a free N-terminus.
Peptide-Based CSPs Chiral recognition based on peptide-peptide interactions (e.g., hydrogen bonding, dipole-dipole).Normal-phase (e.g., hexane/ethanol).Can be tailored for specific separations.Often have a narrower application range compared to other CSPs.Specific targeted separations of chiral compounds.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful chiral separations. Below are representative protocols for direct and indirect methods.

Protocol 1: Direct Chiral HPLC Analysis of a Diastereomeric Peptide

Objective: To separate a pair of diastereomeric peptides using a macrocyclic glycopeptide-based chiral stationary phase.

Instrumentation:

  • HPLC system with a UV detector or Mass Spectrometer (MS).

Materials:

  • Column: CHIROBIOTIC™ V2 (vancomycin-based) column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Sample: Diastereomeric peptide pair (e.g., L-Ala-L-Phe and D-Ala-L-Phe) dissolved in the initial mobile phase conditions at a concentration of 1 mg/mL.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Gradient: A linear gradient from 10% to 50% Mobile Phase B over 30 minutes.

Protocol 2: Indirect Chiral HPLC Analysis via Derivatization

Objective: To separate the constituent amino acids of a peptide, including a D-amino acid, after hydrolysis and derivatization with Marfey's reagent.

1. Peptide Hydrolysis:

  • Hydrolyze the peptide sample (approx. 1 mg) in 1 mL of 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
  • After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge.

2. Derivatization with Marfey's Reagent:

  • Dissolve the dried hydrolysate in 100 µL of 1 M sodium bicarbonate.
  • Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
  • Incubate the mixture at 40°C for 1 hour.
  • Cool the reaction mixture to room temperature and neutralize with 2 M HCl.
  • Evaporate the solvent and redissolve the residue in 500 µL of the initial mobile phase for HPLC analysis.

3. HPLC Analysis:

  • Instrumentation: HPLC system with a UV detector.
  • Column: Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
  • Mobile Phase B: 0.1% TFA in Acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 340 nm.
  • Gradient: A linear gradient from 20% to 70% Mobile Phase B over 40 minutes.

Performance Comparison Data

The following table summarizes representative performance data for the separation of peptide diastereomers on different chiral stationary phases.

Table 2: Performance Data for Chiral Separation of Peptides

AnalyteChiral Stationary PhaseMobile PhaseRetention Time (min) - Peak 1Retention Time (min) - Peak 2Resolution (Rs)Selectivity (α)
DL-Ala-DL-PheCHIROBIOTIC™ TAcetonitrile/Water/Formic Acid (80:20:0.1)8.1113.664.21.68
DL-Leu-DL-TyrCHIRALPAK® ZWIX(+)MeOH/ACN (50/50 v/v) + 50 mM Acetic Acid, 25 mM DEA5.947.352.31.28
DL-SerineCROWNPAK® CR-I(+)Perchloric acid (pH 1.0) / ACN (85/15)12.515.22.11.22

Note: The data presented are representative and may vary depending on the specific peptide, HPLC system, and exact experimental conditions.

Visualizing the Workflow and Logic

To aid in understanding the analytical process, the following diagrams illustrate the experimental workflow for both direct and indirect chiral HPLC analysis.

experimental_workflow cluster_direct Direct Chiral HPLC cluster_indirect Indirect Chiral HPLC D_SamplePrep Sample Preparation (Dissolve Peptide) D_HPLC Chiral HPLC Analysis (CSP Column) D_SamplePrep->D_HPLC D_Data Data Analysis (Peak Integration & Quantification) D_HPLC->D_Data I_Hydrolysis Peptide Hydrolysis (Optional) I_Derivatization Derivatization (e.g., Marfey's Reagent) I_Hydrolysis->I_Derivatization I_HPLC RP-HPLC Analysis (Achiral Column) I_Derivatization->I_HPLC I_Data Data Analysis (Peak Integration & Quantification) I_HPLC->I_Data method_selection_logic node_result node_result Start Analyze Peptide Diastereomers? Derivatization Derivatization Acceptable? Start->Derivatization Derivatization->node_result Indirect Method (e.g., Marfey's) PrimaryAmine Free Primary Amine? Derivatization->PrimaryAmine No PrimaryAmine->node_result Crown Ether CSP (e.g., CROWNPAK CR-I) SmallPolar Small & Polar Peptide? PrimaryAmine->SmallPolar No SmallPolar->node_result Zwitterionic CSP (e.g., CHIRALPAK ZWIX) BroadScreen Broad Screening Needed? SmallPolar->BroadScreen No BroadScreen->node_result Macrocyclic Glycopeptide (e.g., CHIROBIOTIC) BroadScreen->node_result Specialty CSP (e.g., Peptide-based)

References

Unveiling D-Peptide Structures: A Comparative Guide to NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of D-peptide structural analysis, Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a powerful tool, offering unique insights into their three-dimensional conformations in solution. This guide provides a comprehensive comparison of NMR spectroscopy with alternative methods, supported by experimental data, detailed protocols, and visualizations to facilitate a deeper understanding of its application in D-peptide research.

D-peptides, synthetic peptides constructed from D-amino acids, exhibit remarkable resistance to proteolytic degradation, making them highly attractive candidates for therapeutic development. Elucidating their precise three-dimensional structure is paramount for understanding their biological activity and for rational drug design. While X-ray crystallography has traditionally been a gold standard for structural biology, NMR spectroscopy offers distinct advantages for studying the dynamic nature of peptides in a solution environment that more closely mimics their physiological state.

Performance Comparison: NMR Spectroscopy vs. X-ray Crystallography

NMR spectroscopy and X-ray crystallography are complementary techniques that provide atomic-level structural information. The choice between them often depends on the specific characteristics of the peptide and the research question at hand.

FeatureNMR SpectroscopyX-ray Crystallography
Sample State SolutionCrystalline solid
Molecular Size Optimal for peptides and small proteins (<30-40 kDa)[1]No inherent size limit, but crystallization of large complexes can be challenging.
Dynamic Information Provides information on conformational flexibility and dynamics in solution.[2][3]Provides a static snapshot of a single conformation in the crystal lattice.
Sample Preparation Requires soluble, stable samples at relatively high concentrations (typically >0.5 mM).Requires the growth of well-ordered single crystals, which can be a major bottleneck.
Data Acquisition Can be time-consuming, especially for complex multi-dimensional experiments.Data collection at synchrotrons is rapid, but crystal optimization can be lengthy.
Structure Calculation Based on experimentally derived distance and dihedral angle restraints.[4]Based on the diffraction pattern of X-rays by the crystal.

A key advantage of NMR is its ability to study molecules in solution, providing insights into their conformational ensembles and dynamic behavior, which are often crucial for biological function.[2] This is particularly relevant for flexible peptides that may not readily crystallize or whose crystalline structure may not fully represent their active conformation in a biological context.

A notable study on the cyclic plant peptide PDP-23 and its enantiomer composed of all D-amino acids demonstrated the synergy between solution NMR and racemic crystallography. The researchers were able to confirm the solution structure obtained by NMR through X-ray diffraction of the racemic mixture, highlighting the consistency of the structural data obtained by both methods.

Experimental Workflow for D-Peptide Structural Analysis by NMR

The determination of a D-peptide's three-dimensional structure by NMR spectroscopy follows a systematic workflow. The following diagram illustrates the key stages involved:

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_structure_calculation Structure Calculation & Validation Peptide_Synthesis D-Peptide Synthesis & Purification Sample_Dissolution Dissolution in NMR Buffer (with D2O) Peptide_Synthesis->Sample_Dissolution OneD_NMR 1D ¹H NMR Sample_Dissolution->OneD_NMR TwoD_NMR 2D NMR Experiments (COSY, TOCSY, NOESY/ROESY) OneD_NMR->TwoD_NMR Resonance_Assignment Resonance Assignment TwoD_NMR->Resonance_Assignment Restraint_Generation Generate Distance & Dihedral Restraints Resonance_Assignment->Restraint_Generation Structure_Calculation Structure Calculation (e.g., using CYANA, XPLOR-NIH) Restraint_Generation->Structure_Calculation Structure_Validation Structure Validation & Refinement Structure_Calculation->Structure_Validation

Figure 1. General workflow for D-peptide structural analysis by NMR spectroscopy.

Detailed Experimental Protocols

Success in NMR-based structural analysis hinges on meticulous experimental execution. Below are detailed protocols for key stages of the process, which can be adapted for specific D-peptide studies.

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

  • Peptide Synthesis and Purification: The D-peptide of interest should be synthesized using solid-phase peptide synthesis and purified to >95% purity by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product should be verified by mass spectrometry.

  • Sample Dissolution:

    • Dissolve the purified D-peptide in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.0).

    • Add 5-10% deuterium oxide (D₂O) to the buffer for the spectrometer's lock system.

    • The final peptide concentration should ideally be in the range of 0.5-2.0 mM.

    • Transfer the sample to a high-quality NMR tube (e.g., Shigemi or standard 5 mm tube).

NMR Data Acquisition

A series of 1D and 2D NMR experiments are performed to obtain the necessary structural information.

  • 1D ¹H NMR: A simple 1D proton NMR spectrum is acquired to check sample concentration, purity, and overall spectral dispersion.

  • 2D Homonuclear Experiments:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled through-bond, typically within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within the same amino acid residue). A mixing time of 60-80 ms is commonly used.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most crucial experiments for structure determination as they identify protons that are close in space (< 5 Å), regardless of whether they are in the same or different residues. The choice between NOESY and ROESY depends on the molecular weight of the peptide; for smaller peptides that tumble rapidly in solution, ROESY often provides more reliable data. A mixing time of 200-300 ms is typical for NOESY experiments.

Data Processing and Analysis

The acquired NMR data is processed using specialized software to extract structural restraints.

  • Software: Commonly used software for processing and analyzing NMR data includes TopSpin (Bruker), Mnova, and NMRPipe. For structure calculation, programs like CYANA, XPLOR-NIH, and AMBER are widely used.

  • Resonance Assignment: The first step is to assign each proton resonance to its specific atom in the D-peptide sequence. This is achieved by analyzing the through-bond correlations in COSY and TOCSY spectra and then using the through-space NOESY/ROESY correlations to link adjacent amino acid residues.

  • Generation of Distance Restraints: The intensities of the cross-peaks in the NOESY or ROESY spectra are proportional to the distance between the corresponding protons. These intensities are converted into upper distance bounds (e.g., strong, medium, weak corresponding to <2.5 Å, <3.5 Å, <5.0 Å).

  • Generation of Dihedral Angle Restraints: Information about the peptide backbone dihedral angles (φ, ψ) can be obtained from the coupling constants (³J_HNα) measured from high-resolution 1D or 2D spectra.

Structure Calculation and Validation

The final step involves using the experimental restraints to calculate and validate the 3D structure of the D-peptide.

  • Structure Calculation: A computational process, often employing simulated annealing or molecular dynamics, is used to generate an ensemble of structures that satisfy the experimental distance and dihedral angle restraints.

  • Structure Validation: The quality of the calculated structures is assessed using various parameters, including the number of NOE violations, Ramachandran plot analysis (to check for sterically allowed backbone conformations), and the root-mean-square deviation (RMSD) of the structural ensemble.

Logical Framework for Structural Determination

The process of determining a D-peptide's structure from NMR data is a logical progression from raw data to a refined 3D model.

Logical_Framework cluster_experimental_data Experimental Data cluster_data_extraction Data Extraction cluster_computation Computational Modeling cluster_validation Validation & Refinement NMR_Spectra 1D & 2D NMR Spectra (COSY, TOCSY, NOESY/ROESY) Resonance_Assignments Sequential Resonance Assignments NMR_Spectra->Resonance_Assignments Distance_Restraints NOE/ROE-based Distance Restraints Resonance_Assignments->Distance_Restraints Angle_Restraints J-coupling based Dihedral Angle Restraints Resonance_Assignments->Angle_Restraints Structure_Calculation Structure Calculation (Simulated Annealing/MD) Distance_Restraints->Structure_Calculation Angle_Restraints->Structure_Calculation Structural_Ensemble Ensemble of 3D Structures Structure_Calculation->Structural_Ensemble Validation_Metrics Validation (RMSD, Ramachandran Plot) Structural_Ensemble->Validation_Metrics

Figure 2. Logical flow from NMR data to a validated D-peptide structure.

References

Safety Operating Guide

Proper Disposal of Fmoc-D-Leu-OH: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Fmoc-D-Leu-OH, a common reagent in peptide synthesis. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.

While this compound itself is not classified as a hazardous substance under GHS and Regulation (EC) No. 1272/2008, the byproducts and solvents used in conjunction with it in synthetic processes are often hazardous.[1][2] Therefore, all waste streams associated with its use must be managed responsibly.

Hazard and Safety Information

Although not officially classified as hazardous, caution should always be exercised when handling any chemical. Below is a summary of the hazard ratings for this compound.

Hazard ClassificationRatingDescription
GHS Hazard Classification Not a hazardous substance or mixture[1]According to the Globally Harmonized System of Classification and Labelling of Chemicals.
HMIS Classification Health: 0, Flammability: 0, Physical: 0[1]Hazardous Materials Identification System rating, indicating minimal hazard.[1]
NFPA Rating Health: 0, Fire: 0, Reactivity: 0National Fire Protection Association rating, indicating minimal hazard.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound and associated waste.

Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound and its associated waste is to treat it as hazardous chemical waste. This ensures the highest level of safety and regulatory compliance.

  • Segregation: Do not mix solid this compound with other chemical waste.

  • Packaging: Place the solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), the quantity, and the date of disposal.

  • Collection: Dispose of the container through your institution's official hazardous waste management program. Contact your institution's Environmental Health and Safety (EHS) department for specific collection schedules and procedures.

Liquid waste generated during solid-phase peptide synthesis (SPPS) involving this compound is considered hazardous. This includes solvents, deprotection solutions, and cleavage cocktails.

  • Waste Collection: Collect all liquid waste in a designated, properly labeled hazardous waste container. This includes:

    • Solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM).

    • Piperidine solutions used for Fmoc group deprotection.

    • Cleavage cocktails, which may contain Trifluoroacetic acid (TFA).

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and a list of all its chemical constituents with their approximate concentrations.

  • Storage: Store the hazardous waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste container through your institution's hazardous waste management program.

Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with this compound should be considered contaminated solid waste.

  • Collection: Place all contaminated solid waste into a designated, labeled container, separate from regular trash.

  • Disposal: Dispose of the container as hazardous solid waste through your institution's EHS department.

Emergency Procedures

In the event of a spill or exposure, follow these guidelines:

  • Spill: Avoid dust formation. Sweep up the solid material and place it in a suitable, closed container for disposal. Prevent the spill from entering drains.

  • Skin Contact: Wash off with soap and plenty of water.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek medical advice.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste streams.

start Start: this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused/Expired/Contaminated) waste_type->solid_waste Solid liquid_waste Liquid Waste (From Synthesis) waste_type->liquid_waste Liquid package_solid Package in a sealed, labeled container solid_waste->package_solid collect_liquid Collect in a designated, labeled hazardous waste container liquid_waste->collect_liquid ehs_disposal Dispose through Institutional Hazardous Waste Program package_solid->ehs_disposal collect_liquid->ehs_disposal

Caption: Workflow for the proper disposal of solid and liquid waste containing this compound.

References

Personal protective equipment for handling Fmoc-D-Leu-OH

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Fmoc-D-Leu-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, operational, and disposal information for handling this compound (N-α-Fmoc-D-leucine). Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity. While this compound is not classified as a hazardous substance, it is prudent to handle all chemicals with caution as its toxicological properties have not been fully investigated.[1]

Physicochemical and Hazard Data

A summary of key quantitative data for this compound is presented below.

PropertyValueCitations
Molecular Formula C₂₁H₂₃NO₄[1][2]
Molecular Weight 353.4 g/mol [1][2]
Appearance White powder
Melting Point 148 - 163 °C
Storage Temperature 2 - 8°C
HMIS Rating Health: 0, Flammability: 0, Physical Hazard: 0
NFPA Rating Health: 0, Fire: 0, Reactivity: 0

Personal Protective Equipment (PPE)

To ensure safety and minimize exposure, all personnel must use the following personal protective equipment when handling this compound.

Body PartPersonal Protective EquipmentSpecifications and RationaleCitations
Hands Chemical-resistant glovesDisposable nitrile gloves are required for incidental contact. They should be removed and replaced immediately after any contact with the chemical. Inspect gloves for any tears or holes before use.
Eyes / Face Safety glasses with side shields or gogglesSafety glasses are the minimum requirement. Goggles are required for protection against dust particles or liquid splashes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
Body Laboratory coatA standard, fully-buttoned lab coat is mandatory to protect against skin contact and to prevent contamination of personal clothing.
Respiratory NIOSH-approved respirator (N95 or higher)Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. Local exhaust ventilation should be used to minimize dust in the air.

Operational Plan: Step-by-Step Handling Procedures

This section provides a procedural workflow for the safe handling of this compound from receipt to use in experimental protocols.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store the container in a refrigerator at 2-8°C, desiccated, and protected from light.

  • Keep the container tightly closed in a dry, well-ventilated area.

  • Store away from oxidizing agents.

Handling and Weighing (Solid Form)
  • All handling of solid this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Before handling, ensure all required PPE is correctly worn.

  • Use appropriate tools, such as spatulas, to transfer the solid material, avoiding the creation of dust.

  • If weighing outside a ventilated enclosure, a NIOSH-approved respirator is mandatory.

Preparing Solutions
  • Conduct all solution preparation within a chemical fume hood.

  • Slowly add the solid this compound to the solvent to prevent splashing.

  • Ensure the container is securely capped after use and returned to proper storage conditions.

In Case of a Spill
  • Minor Spills (Solid): For small spills, carefully sweep up the material, avoiding dust generation. Place the collected solid into a sealed, labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent, followed by soap and water.

  • Major Spills: In the event of a large spill, evacuate the area immediately. Alert laboratory personnel and the institution's environmental health and safety (EHS) office. Do not attempt to clean up a large spill without the appropriate training and equipment.

Disposal Plan

Proper disposal of this compound and associated waste is crucial for environmental and laboratory safety. All waste must be handled in accordance with local, state, and federal regulations.

Waste Categorization
  • All materials that have come into contact with this compound, including gloves, weigh paper, pipette tips, and contaminated labware, must be treated as hazardous chemical waste.

Solid Waste Disposal
  • Dispose of contaminated solid materials, such as used gloves, weigh paper, and absorbent pads, in a designated and clearly labeled "Hazardous Solid Waste" container.

  • The container must be sealed to prevent the release of dust or residues.

Liquid Waste Disposal
  • Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled "Hazardous Liquid Waste" container.

  • This includes excess solutions and solvent rinses from cleaning glassware.

Decontamination
  • All glassware and equipment that have been in contact with the chemical should be rinsed with a suitable solvent (e.g., DMF, DCM).

  • This rinseate must be collected and disposed of as hazardous liquid waste.

Institutional Protocols
  • Always follow your institution's specific guidelines for the disposal of chemical waste. Contact your EHS department for guidance on waste collection schedules and procedures.

Mandatory Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound.

G cluster_prep Preparation & Storage cluster_handling Handling Operations cluster_cleanup Cleanup & Disposal cluster_spill Spill Response receive Receive & Inspect Container store Store at 2-8°C (Desiccated, Dark) receive->store ppe Don Personal Protective Equipment (PPE) store->ppe weigh Weigh Solid in Fume Hood ppe->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve solid_waste Dispose of Solid Waste weigh->solid_waste Contaminated Weigh Paper experiment Perform Experiment dissolve->experiment liquid_waste Dispose of Liquid Waste dissolve->liquid_waste Contaminated Pipette Tips decon Decontaminate Glassware experiment->decon experiment->solid_waste decon->liquid_waste spill Spill Occurs minor_spill Minor Spill: Clean Up spill->minor_spill Small major_spill Major Spill: Evacuate & Report spill->major_spill Large

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.